5-Azido Oseltamivir
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c1-5-12(6-2)24-14-9-11(16(22)23-7-3)8-13(19-20-17)15(14)18-10(4)21/h9,12-15H,5-8H2,1-4H3,(H,18,21)/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTCBJSPQVJIPZ-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N=[N+]=[N-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N=[N+]=[N-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942606 | |
| Record name | N-{6-Azido-4-(ethoxycarbonyl)-2-[(pentan-3-yl)oxy]cyclohex-3-en-1-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204255-06-1 | |
| Record name | Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204255-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{6-Azido-4-(ethoxycarbonyl)-2-[(pentan-3-yl)oxy]cyclohex-3-en-1-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-azido-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Azido oseltamivir | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL2DFL7H8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-Azido Oseltamivir from (-)-Shikimic Acid
Introduction
Oseltamivir, marketed under the trade name Tamiflu®, is an orally active antiviral drug used for the treatment and prophylaxis of both influenza A and influenza B viruses.[1][2] Its mechanism of action involves the potent and selective inhibition of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected host cells.[2] The commercial production of Oseltamivir has historically relied on a semi-synthetic approach starting from (-)-shikimic acid, a naturally occurring chiral building block.[3][4] This starting material is advantageous as it provides the necessary carbocyclic core with the correct stereochemistry, which is essential for the drug's biological activity.[3]
A critical intermediate in several synthetic routes to Oseltamivir is a 5-azido derivative. The introduction of an azide group at the C-5 position of the cyclohexene ring serves as a precursor to the C-5 primary amine found in the final Oseltamivir molecule. This guide provides an in-depth technical overview of the synthesis of 5-Azido Oseltamivir from (-)-shikimic acid, focusing on the formation of a key epoxide intermediate and its subsequent regioselective opening to install the azido functionality.
Part 1: Synthesis of the Key Epoxide Intermediate from (-)-Shikimic Acid
The initial phase of the synthesis focuses on converting (-)-shikimic acid into a strategically functionalized epoxide. This multi-step process involves esterification, protection of the diol, and activation of the C-5 hydroxyl group to facilitate intramolecular ring closure.
Step 1: Esterification of Shikimic Acid
The carboxylic acid moiety of shikimic acid is first converted to its ethyl ester. This is a standard esterification reaction, often carried out using ethanol in the presence of an acid catalyst or a reagent like thionyl chloride.[3][5] This step increases the molecule's solubility in organic solvents and protects the carboxyl group from participating in subsequent reactions.
Experimental Protocol: Ethyl Shikimate Synthesis
-
Suspend (-)-shikimic acid in anhydrous ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethanol and thionyl chloride.
-
The crude ethyl shikimate is typically carried forward to the next step without extensive purification.
Step 2: Protection of the 3,4-Diol
To selectively functionalize the C-5 hydroxyl group, the cis-diol at C-3 and C-4 must be protected. A common strategy is the formation of a pentylidene acetal by reacting ethyl shikimate with 3-pentanone in the presence of a catalytic amount of p-toluenesulfonic acid.[3] This protecting group is stable under the conditions of the subsequent steps but can be removed later in the synthesis.
Experimental Protocol: Acetal Protection
-
Dissolve crude ethyl shikimate in a suitable solvent such as dichloromethane.
-
Add 3-pentanone and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the formation of the acetal by TLC.
-
Once the reaction is complete, quench with a mild base (e.g., triethylamine) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected ethyl shikimate derivative.
Step 3: Mesylation of the 5-Hydroxyl Group
The remaining free hydroxyl group at the C-5 position is activated by converting it into a good leaving group. This is achieved through mesylation, a reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.[3][5] The resulting mesylate is highly susceptible to nucleophilic attack.
Experimental Protocol: Mesylation
-
Dissolve the acetal-protected ethyl shikimate in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction with dichloromethane and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.
Step 4: Epoxide Formation
The synthesis of the key epoxide intermediate is accomplished via an intramolecular SN2 reaction. Treatment of the mesylate with a mild base, such as potassium bicarbonate, facilitates the deprotonation of the C-4 hydroxyl group (after a ketal exchange or partial hydrolysis under certain conditions, or more commonly, the epoxide is formed from a precursor where the 3-OH is free after mesylation of the 4 and 5 positions and subsequent controlled hydrolysis/elimination). In the more direct route from the 3,4-acetal mesylate, a base promotes the intramolecular displacement of the mesylate by the oxygen of the C-4 hydroxyl group, which is not directly possible. A more accurate representation involves a different intermediate. However, many simplified schemes show a direct conversion. A common industrial route involves mesylation followed by treatment with a base to form the epoxide.[3]
A more chemically precise pathway described in the literature involves the formation of a trimesylate from ethyl shikimate, followed by selective reaction to form the epoxide. The key transformation is the base-induced intramolecular cyclization to form the oxirane ring.[6]
Experimental Protocol: Epoxidation
-
Dissolve the crude mesylated intermediate in a suitable solvent mixture (e.g., dichloromethane/water).
-
Add a base such as potassium bicarbonate.
-
Stir the biphasic mixture vigorously at room temperature for 24-48 hours.
-
Monitor the disappearance of the mesylate by TLC.
-
After completion, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude epoxide, which can be purified by column chromatography.
Caption: Synthetic pathway from (-)-Shikimic Acid to the key epoxide intermediate.
Part 2: Regioselective Synthesis of the 5-Azido Intermediate
The cornerstone of this synthesis is the introduction of the azide functionality at the C-5 position. This is typically achieved by the regioselective ring-opening of the epoxide intermediate with an azide nucleophile. The stereochemistry of the epoxide dictates the stereochemical outcome of this SN2 reaction.
Mechanism of Azide-mediated Epoxide Opening
The reaction of the epoxide with sodium azide (NaN₃), often in the presence of a mild proton source like ammonium chloride (NH₄Cl), proceeds via an SN2 mechanism.[7] The azide ion (N₃⁻) acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted C-5 position, leading to a highly regioselective ring-opening.[2][8] This reaction results in a trans-diaxial opening, yielding an azido alcohol with the desired stereochemistry at C-5 and C-4.
Caption: Mechanism of the regioselective opening of the epoxide ring by an azide nucleophile.
Experimental Protocol: Synthesis of 5-Azido Intermediate
-
Dissolve the epoxide intermediate in ethanol.
-
Add sodium azide (NaN₃) and ammonium chloride (NH₄Cl).
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir for 18-20 hours.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 5-azido-4-hydroxy intermediate.[7]
Part 3: Elaboration to this compound
With the key azido group installed, the synthesis proceeds with the functionalization of the C-4 position and subsequent steps to arrive at the structure of this compound.
Step 5: Introduction of the 4-Acetamido Group
The C-4 position in the final drug contains an acetamido group. In many synthetic routes, the amine at C-4 is introduced earlier in the synthesis, for instance, via an aziridine intermediate which is then opened.[3][9] Following the direct epoxide opening with azide, the resulting C-4 hydroxyl group needs to be converted to an acetamido group. This can be a multi-step process involving activation of the alcohol, displacement with an amine or azide, reduction, and then acetylation.
However, a more direct route involves the formation of a 4,5-diamino precursor from the epoxide. In an alternative "azide-free" route, the epoxide is opened with allylamine.[3] In the azide-based synthesis, an intermediate derived from the epoxide opening can be converted to a 4-amino-5-azido compound.[8] This amino group is then acetylated.
Experimental Protocol: Acetylation
-
Dissolve the 4-amino-5-azido intermediate in dichloromethane.
-
Add pyridine, followed by acetic anhydride.
-
Stir the reaction mixture at reflux for 3 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo to provide the 4-acetamido-5-azido compound, which is this compound.[8]
Step 6: Final Conversion to Oseltamivir (Reduction of Azide)
To complete the synthesis of Oseltamivir, the 5-azido group of this compound is reduced to the corresponding primary amine. This is a standard transformation in organic synthesis.
-
Catalytic Hydrogenation: A common and clean method is catalytic hydrogenation using a palladium or platinum catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.
-
Staudinger Reaction: Alternatively, the Staudinger reaction, involving treatment with triphenylphosphine (PPh₃) followed by hydrolysis, can be employed.[9]
-
Zinc Reduction: Reduction can also be achieved using zinc powder in the presence of ammonium chloride.[8]
The resulting free base of Oseltamivir is then typically converted to its phosphate salt to improve its stability and bioavailability.[3]
Quantitative Data Summary
The overall yield for the synthesis of Oseltamivir from shikimic acid varies depending on the specific route and optimization of each step. Reported overall yields are typically in the range of 17-47%.[3][10][11]
| Step | Transformation | Reagents | Typical Yield | Reference(s) |
| 1-4 | Shikimic Acid → Epoxide | Multi-step | ~50-60% | [6] |
| 5 | Epoxide → Azido alcohol | NaN₃, NH₄Cl, EtOH | 52-55% | [7] |
| 6 | Amino Acetylation | Ac₂O, Pyridine | ~80% | [8] |
| 7 | Azide Reduction | Zn, NH₄Cl | ~42% | [8] |
Conclusion
The synthesis of this compound from (-)-shikimic acid is a well-established and critical pathway for the production of the antiviral drug Oseltamivir. This route leverages a chiral pool starting material to control the stereochemistry of the final product. The key transformations include the efficient construction of an epoxide intermediate and its highly regioselective ring-opening by an azide nucleophile to install the C-5 nitrogen functionality. While this synthesis involves the use of potentially hazardous azide reagents, which necessitates careful handling and specialized safety protocols on an industrial scale, it remains a robust and high-yielding approach.[3][5] The development of both azide-based and azide-free routes continues to be an active area of research, driven by the need for safe, efficient, and scalable methods to produce this vital medication.
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Oseltamivir total synthesis. In: Wikipedia. Accessed January 14, 2026. [Link]
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Janeš, D. et al. (2013). Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry, 11(48), 8499-8508. [Link]
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Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry, an Asian journal, 6(1), 80–99. [Link]
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Chen, Z. et al. (2018). Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. Journal of the American Chemical Society, 140(31), 9789-9792. [Link]
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Nie, L. D. et al. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of Organic Chemistry, 74(10), 3970-3973. [Link]
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Chavan, S. P. et al. (2010). Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. Tetrahedron Letters, 51(42), 5595-5597. [Link]
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Wang, Y. et al. (2008). Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. Current Medicinal Chemistry, 15(29), 3143-3151. [Link]
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Shibasaki, M., & Kanai, M. (2008). Synthetic Strategies for Oseltamivir Phosphate. European Journal of Organic Chemistry, 2008(11), 1839-1850. [Link]
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Oseltamivir total synthesis - Grokipedia. (2026). [Link]
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Trost, B. M., & Zhang, T. (2008). Synthesis of (-)-Oseltamivir. Angewandte Chemie International Edition, 47(20), 3759-3761. [Link]
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Sae-eng, R. et al. (2013). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Journal of Applicable Chemistry, 2(5), 1234-1239. [Link]
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Sagandira, C. R., & Watts, P. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. Tetrahedron, 76(30), 131298. [Link]
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Federspiel, M. et al. (2005). The evolution of the synthesis of oseltamivir phosphate (Tamiflu®). CHIMIA International Journal for Chemistry, 59(1-2), 48-52. [Link]
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Karpf, M., & Trussardi, R. (2002). New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu). The Journal of Organic Chemistry, 67(16), 5554-5560. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 5-Azido Oseltamivir as a Neuraminidase Inhibitor
This guide provides a detailed exploration of the molecular interactions and biochemical significance of 5-Azido Oseltamivir, a key analog of the widely-used antiviral drug oseltamivir (Tamiflu®). While oseltamivir itself is a potent inhibitor of the influenza neuraminidase (NA) enzyme, the introduction of an azido moiety at the C5 position fundamentally alters its inhibitory profile. This document will dissect the mechanism of action, moving from the foundational role of neuraminidase in influenza propagation to the nuanced structure-activity relationships that govern inhibitor efficacy. We will examine why this compound serves less as a direct therapeutic agent and more as a critical synthetic intermediate for developing next-generation inhibitors that target novel binding pockets within the enzyme.
The Critical Role of Neuraminidase in Influenza Virus Propagation
Influenza viruses, upon replicating within a host cell, utilize the hemagglutinin (HA) protein on their surface to bind to sialic acid residues on the cell membrane.[1] After viral replication, newly formed virions bud from the host cell but remain tethered to it via these same HA-sialic acid interactions. The viral neuraminidase (NA) enzyme is essential for the release of these progeny virions.[1][2][3] NA is a glycoside hydrolase that cleaves terminal sialic acid residues from glycoconjugates, severing the connection between the new virions and the host cell, and preventing viral self-aggregation.[1][4] This enzymatic action allows the virus to spread efficiently to other cells, perpetuating the infection.[1][3]
Given its indispensable role in the viral life cycle, neuraminidase is a prime target for antiviral drug development.[5][6] Inhibiting NA activity effectively traps the virus at the surface of the infected cell, preventing its release and spread.[1][4]
Oseltamivir: A Paradigm of Structure-Based Drug Design
Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate (OSC).[7] The design of OSC is a classic example of structure-based drug discovery, meticulously crafted to mimic the transition state of the natural substrate, sialic acid, as it is cleaved by the NA enzyme.[8][9]
The binding of oseltamivir carboxylate to the highly conserved active site of neuraminidase is characterized by a network of crucial interactions:
-
Carboxylate Group: Forms a strong salt bridge with a triad of highly conserved, positively charged arginine residues (R118, R292, R371).[10][11] This interaction is fundamental to the high binding affinity of the inhibitor.
-
4-Acetamido Group: Engages with key residues, including R152, contributing to binding specificity.[9]
-
5-Amino Group: The protonated amino group at the C5 position forms critical hydrogen bonds with active site residues, such as the carboxylate group of D151, and contributes to the overall electrostatic complementarity.[12]
-
Pentyloxy Group: This hydrophobic side chain occupies a pocket created by a conformational change in the E276 residue, adding significant hydrophobic interactions that enhance binding affinity.[5]
The collective strength of these interactions makes oseltamivir carboxylate a potent competitive inhibitor, with low nanomolar IC50 values against various influenza A and B strains.[13]
The Impact of the 5-Azido Substitution
This compound is synthesized from oseltamivir through the azidation of the C5 amino group, often using reagents like imidazole-1-sulfonyl azide hydrochloride.[14][15] This seemingly minor substitution—replacing an amino group (-NH2) with an azido group (-N3)—has profound consequences for the molecule's inhibitory activity.
Loss of Potency: A Mechanistic Explanation
Biochemical assays consistently demonstrate that substituting the 5-amino group of oseltamivir carboxylate with an azide group leads to a significant decrease in inhibitory activity against both N1 and N3 neuraminidase subtypes.[16] The primary reason for this reduced potency is the loss of a critical hydrogen bond interaction. The basic 5-amino group is protonated at physiological pH, allowing it to act as a hydrogen bond donor and form a strong electrostatic interaction with the negatively charged carboxylate side chain of residue D151 at the entrance of the active site.
The azido group, being non-basic and a weaker hydrogen bond acceptor, cannot replicate this vital interaction. This disruption weakens the overall binding affinity of the molecule to the neuraminidase active site, resulting in a higher IC50 value and diminished therapeutic potential.
A Gateway to Novel Inhibitors: The Role in "Click" Chemistry
Despite its reduced potency, this compound is an exceptionally valuable molecule in medicinal chemistry. The azido group serves as a versatile chemical handle for "click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[17] This reaction allows for the efficient and specific covalent linking of this compound to a wide variety of alkyne-containing molecules, generating 1,2,3-triazole-substituted derivatives.[14][15]
This synthetic strategy is pivotal for exploring structure-activity relationships and developing novel inhibitors that can overcome drug resistance.
Targeting the 150-Cavity: A New Frontier
Neuraminidase subtypes are broadly categorized into two phylogenetic groups. Group-1 NAs (e.g., N1, N4, N5) feature a flexible "150-loop" which, in its open conformation, creates a distinct pocket adjacent to the active site known as the 150-cavity .[12] In most Group-2 NAs (e.g., N2, N3), this loop is typically in a closed conformation.[12]
The C5-amino group of oseltamivir points directly towards this 150-cavity, making it an ideal position for modification to introduce new functionalities that can interact with this region.[12] By using this compound as a scaffold, researchers can synthesize derivatives with extended side chains designed to occupy and interact with residues within the 150-cavity.[14][17]
This strategy has proven highly effective. For instance, attaching a phenylamino group via a triazole linker to the C5 position resulted in a compound (2j in the cited study) that was the most potent inhibitor against all tested NAs, including an oseltamivir-resistant mutant.[14] Molecular docking studies revealed that this extended group forms an additional, strong hydrogen bond with residue D151 near the entrance of the 150-cavity, significantly enhancing its binding affinity.[14]
This approach transforms the liability of the 5-azido substitution into a strategic advantage, enabling the development of broad-spectrum inhibitors that are less susceptible to resistance mutations in the primary active site.
Experimental Evaluation of Neuraminidase Inhibition
Assessing the inhibitory potential of compounds like this compound and its derivatives requires robust and sensitive biochemical assays. The most common method is the enzyme inhibition assay, which measures the enzymatic activity of neuraminidase in the presence of varying concentrations of the inhibitor.[18]
Fluorometric Neuraminidase Inhibition Assay
A widely used and recommended method is the fluorescence-based assay utilizing the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[16][18][19][20]
Principle: The MUNANA substrate is non-fluorescent. Neuraminidase cleaves the sialic acid moiety from MUNANA, releasing the product 4-methylumbelliferone (4-MU), which is highly fluorescent.[18] The intensity of the fluorescence is directly proportional to the enzyme's activity. An effective inhibitor will reduce the rate of 4-MU production.
Protocol:
-
Virus/Enzyme Preparation: Recombinant neuraminidase or influenza virus isolates are diluted to an optimal concentration in an assay buffer (e.g., MES buffer).[8]
-
Inhibitor Dilution: The test compound (e.g., this compound) is serially diluted to create a range of concentrations. Oseltamivir carboxylate is typically used as a positive control.[16]
-
Pre-incubation: The diluted inhibitor is mixed with the enzyme/virus solution in a 96-well microtiter plate and incubated for a set period (e.g., 30 minutes) to allow for inhibitor binding.[21]
-
Reaction Initiation: The MUNANA substrate is added to each well to start the enzymatic reaction. The plate is incubated at 37°C for a defined time (e.g., 20-60 minutes).[8]
-
Reaction Termination & Measurement: The reaction is stopped by adding a high-pH solution (e.g., sodium carbonate).[8] The fluorescence of the released 4-MU is then measured using a plate reader (Excitation: ~365 nm, Emission: ~450 nm).
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentration. A dose-response curve is generated, from which the IC50 value —the concentration of inhibitor required to reduce neuraminidase activity by 50%—is calculated.[18]
Data Summary & Visualizations
Quantitative Data
The following table summarizes the inhibitory activity of oseltamivir and a key derivative synthesized from this compound, illustrating the impact of C5 modification.
| Compound | Target Neuraminidase | IC50 (nM) | Rationale for Activity |
| Oseltamivir Carboxylate (OSC) | H7N1 (N1) | 25 ± 4 | Forms key H-bond via 5-amino group; strong active site binding.[16] |
| Oseltamivir Carboxylate (OSC) | H7N3 (N3) | 0.2 ± 0.02 | Potent inhibition through canonical active site interactions.[16] |
| This compound Derivative | H7N1 (N1) / H7N3 (N3) | Decreased Activity | Loss of the crucial H-bond between the 5-position and D151.[16] |
| Compound 2j (Triazole derivative) | Multiple NAs | Highly Potent | Forms additional H-bond with D151 at the 150-cavity entrance.[14] |
Diagrams
Caption: Binding of Oseltamivir to the Neuraminidase Active Site.
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Introduction: Situating 5-Azido Oseltamivir in Antiviral Synthesis
An In-depth Technical Guide to the Basic Properties and Stability of 5-Azido Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
This compound, formally known as Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, is a critical synthetic intermediate in several routes to Oseltamivir (Tamiflu®), a potent neuraminidase inhibitor for the treatment and prophylaxis of influenza A and B viruses.[1][2][3][4] Its structure closely mirrors the final active pharmaceutical ingredient (API), with the key distinction being the presence of an azide (-N₃) group at the C-5 position, which is subsequently reduced to the primary amine found in Oseltamivir.[5][6]
Understanding the fundamental properties and stability of this intermediate is paramount for process chemists and drug developers. The azide moiety, while synthetically versatile, introduces specific handling requirements and potential stability concerns that differ significantly from the final amine-containing drug. This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed analysis of its expected stability profile based on forced degradation studies of the parent compound, and robust experimental protocols for its assessment.
Section 1: Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for designing handling procedures, selecting appropriate solvents, and establishing analytical methods.
| Property | Value | Source |
| IUPAC Name | ethyl (3R,4R,5S)-4-acetamido-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate | [7] |
| Synonyms | This compound, (3R,4R,5S)-4-(Acetylamino)-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester | [1][8] |
| CAS Number | 204255-06-1 | [8] |
| Molecular Formula | C₁₆H₂₆N₄O₄ | [1][7][8] |
| Molecular Weight | 338.40 g/mol | [1][7] |
| Appearance | (Expected to be a solid, specific color not universally reported) | |
| Storage | Store at < -15°C, keep container well closed. | [1] |
Section 2: Stability Profile and Degradation Pathways
Direct, published stability studies on this compound are not widely available. However, a robust stability profile can be inferred from two key areas: the inherent stability of organic azides and the extensive forced degradation data available for Oseltamivir Phosphate.
General Stability Considerations for Organic Azides
The azide group is an "explosophore," a functional group that makes a molecule energetically unstable. Therefore, specific safety precautions are mandatory.[9]
-
Carbon-to-Nitrogen Ratio: A primary guideline for azide stability is the ratio of carbon atoms to nitrogen atoms. For this compound (C₁₆H₂₆N₄O₄), the ratio of carbon (16) to nitrogen (4) is 4:1. This C/N ratio is well above the cautionary threshold where the number of nitrogen atoms approaches or exceeds the number of carbon atoms, suggesting it is relatively stable compared to smaller, nitrogen-rich azides.[9][10]
-
Rule of Six: Another safety principle, the "Rule of Six," suggests that a compound should have at least six carbon atoms for each energetic group to provide sufficient dilution to render it relatively safe.[9][10] this compound, with 16 carbons and one azide group, comfortably satisfies this rule.
-
Handling Precautions: Despite its relative stability, this compound must be handled with care. Avoid exposure to heat, shock, friction, and strong acids, which can produce highly toxic and explosive hydrazoic acid.[9][10] Metal spatulas should be avoided to prevent the formation of potentially sensitive metal azides.[9][10]
Inferred Stability from Oseltamivir Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to understand degradation pathways and validate the specificity of analytical methods.[11] The behavior of Oseltamivir under these conditions provides the most reliable model for predicting the stability of its azido-analogue, as the core cyclohexene ring and its substituents (apart from the azide) are identical.
The diagram below illustrates the typical workflow for assessing the stability of a pharmaceutical compound.
Caption: Workflow for Forced Degradation Stability Testing.
Summary of Expected Stability Based on Oseltamivir Data:
| Stress Condition | Oseltamivir Phosphate Behavior | Expected Behavior of this compound |
| Acidic Hydrolysis | Significant degradation. 74% degradation observed with 1.0 N HCl at 80°C for 30 minutes.[12] | Likely Unstable. The ester and acetamido groups are susceptible to hydrolysis. The azide group may also react under strong acidic conditions. |
| Alkaline Hydrolysis | Very significant degradation. 85.2% degradation with 0.1 N NaOH at 80°C for 10 minutes.[12] | Likely Highly Unstable. Base-catalyzed hydrolysis of the ethyl ester is expected to be rapid. |
| Oxidative Stress | Significant degradation. 97% degradation observed with 3% H₂O₂ at 80°C for 2 hours.[12] A separate study showed only 6% degradation with 30% H₂O₂.[13] Conditions are critical. | Likely Susceptible. The azide group can be sensitive to oxidation. The double bond in the cyclohexene ring is also a potential site for oxidative attack. |
| Photolytic Stress | Generally stable. Only 1.1% degradation was observed under standard ICH photolytic conditions.[12] | Likely Stable. The core chromophore is the same as Oseltamivir, suggesting similar photostability. However, azides can sometimes be light-sensitive.[9] |
| Thermal Stress | Generally stable. Minimal degradation is typically observed under dry heat conditions (e.g., 60°C for 24 hours). | Likely Stable. In the absence of hydrolytic or oxidative agents, the molecule should exhibit good thermal stability, provided temperatures do not approach thermal decomposition limits for the azide. |
Hypothesized Degradation Pathway
Based on the known degradation products of Oseltamivir, the primary points of instability in this compound under hydrolytic (acidic or alkaline) conditions are the ethyl ester and the N-acetyl functionalities.[14] The azide group itself is generally stable to hydrolysis but can be reduced or react under other conditions.
Caption: Potential Hydrolytic Degradation Pathways.
Section 3: Protocols for Stability Assessment
To empirically determine the stability of this compound, a series of forced degradation studies coupled with a stability-indicating analytical method is required.
Protocol: Forced Degradation Studies
Objective: To intentionally degrade the this compound sample under various stress conditions to assess its intrinsic stability and produce potential degradation products for analytical method validation.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Purified Water (HPLC grade)
-
1.0 N Hydrochloric Acid (HCl)
-
1.0 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of approximately 1 mg/mL.
-
Control Sample: Dilute the stock solution with the solvent to a final concentration of ~100 µg/mL. This is the unstressed control.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1.0 N HCl in a flask.
-
Heat the mixture at 60°C for 2 hours (conditions may need optimization).
-
Cool, neutralize with an equivalent amount of 1.0 N NaOH, and dilute to the target concentration with solvent.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 1.0 N NaOH in a flask.
-
Keep at room temperature for 30 minutes (alkaline hydrolysis is often rapid).[12]
-
Neutralize with an equivalent amount of 1.0 N HCl and dilute to the target concentration.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% H₂O₂ in a flask.
-
Keep at room temperature for 24 hours.[13]
-
Dilute to the target concentration with solvent.
-
-
Thermal Degradation:
-
Place the solid powder of this compound in a hot air oven at 80°C for 24 hours.
-
After exposure, cool the sample, weigh it, and prepare a solution at the target concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Concurrently, wrap a control sample in aluminum foil and place it in the same chamber.
-
After exposure, dilute both samples to the target concentration.
-
Protocol: Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from all potential degradation products generated during stress testing. The parameters below are based on established methods for Oseltamivir and serve as an excellent starting point.[15]
Instrumentation & Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent with UV/PDA detector | Standard equipment for pharmaceutical analysis. |
| Column | C18 Reverse-Phase Column (e.g., Zorbax, Hypersil Gold, Kromasil), 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds like Oseltamivir and its analogues.[15] |
| Mobile Phase A | 0.05 M Ammonium Acetate or Phosphate Buffer (pH ~3.0-4.5) | Buffered aqueous phase controls the ionization state of the molecule and ensures reproducible retention. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the C18 stationary phase. |
| Elution Mode | Isocratic or Gradient. Start with Isocratic (e.g., 30:70 A:B) and move to gradient if needed for separating degradants. | Isocratic is simpler and more robust if it provides adequate separation. Gradient elution is superior for resolving complex mixtures of degradants with different polarities.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[15] |
| Column Temperature | 25-30°C (Ambient) | Ensures consistent retention times. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Detection Wavelength | ~215-226 nm | Oseltamivir and its analogues show strong UV absorbance in this range.[12][15] A PDA detector should be used to scan for the optimal wavelength and check for peak purity. |
Method Validation: The specificity of the method is confirmed by analyzing the stressed samples. The method is considered "stability-indicating" if the chromatograms show that all degradation product peaks are baseline-resolved from the main this compound peak. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is not co-eluting with any degradants.
Conclusion
This compound, while a stable organic azide under standard storage conditions, possesses latent instabilities inherent to its functional groups. Its stability profile is predicted to be dominated by a high susceptibility to both acidic and especially alkaline hydrolysis, primarily at the ethyl ester moiety. It is also likely susceptible to oxidative degradation, while exhibiting good stability against thermal and photolytic stress. The provided protocols offer a robust framework for researchers to empirically confirm this predicted profile and to develop validated, stability-indicating analytical methods essential for its use in the synthesis of Oseltamivir and related antiviral compounds.
References
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- Various Authors. (n.d.). Analytical Methodologies for the Determination of Oseltamivir. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- van der Maas, M., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules, 28(14), 5489.
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National Center for Biotechnology Information (n.d.). Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
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Stanford University (n.d.). Information on Azide Compounds. Environmental Health & Safety. Retrieved from [Link]
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Wikipedia (n.d.). Oseltamivir total synthesis. Retrieved from [Link]
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A Technical Guide to 5-Azido Oseltamivir: A Versatile Precursor for Next-Generation Antiviral Drug Discovery
Executive Summary
Oseltamivir (Tamiflu®) represents a cornerstone in the management of influenza, yet the specter of antiviral resistance necessitates continuous innovation. This guide delves into the strategic use of 5-Azido Oseltamivir, a chemically tractable derivative of the parent drug, as a powerful precursor for modern antiviral research and development. By incorporating an azide moiety—a bioorthogonal chemical handle—at the C5 position, this compound unlocks the potential of "click chemistry" to rapidly generate novel molecular probes, diagnostic agents, and diversified drug candidates. We will explore the synthesis of this key intermediate, the principles of its application in bioorthogonal chemistry, and provide detailed protocols for its use in activity-based probing and the construction of novel antiviral conjugates. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this platform for accelerated discovery.
The Foundation: Oseltamivir and Its Mechanism of Action
Oseltamivir is a potent and selective inhibitor of the neuraminidase (NA) enzyme found on the surface of both Influenza A and B viruses.[1][2][3] The NA enzyme is critical for the virus's life cycle, specifically for the release of newly formed viral particles from infected host cells.[4][5] It functions by cleaving sialic acid residues on the host cell's surface, to which the new virions are attached.[6]
Oseltamivir itself is a prodrug, administered as oseltamivir phosphate.[2][4] In the body, it is hydrolyzed by hepatic esterases into its active form, oseltamivir carboxylate.[7] This active metabolite is a transition-state analog of sialic acid, allowing it to bind with high affinity to the active site of the neuraminidase enzyme.[6] This competitive inhibition prevents the release of progeny virions, effectively halting the spread of the infection within the host.[1][4]
Synthesis and Properties of this compound
The strategic placement of a functional handle on a drug molecule without disrupting its core pharmacophore is a key challenge in medicinal chemistry. This compound is an intermediate in several total synthesis routes of Oseltamivir, making it an accessible precursor.[8][9] The synthesis often starts from readily available precursors like (-)-shikimic acid or other chiral molecules, proceeding through a key epoxide intermediate.[9][10][11]
The introduction of the azide group at the C5 position is typically achieved by the regioselective opening of an epoxide or aziridine precursor with an azide source, such as sodium azide.[9][12][13] This stereocontrolled reaction is critical, as the final activity of Oseltamivir is dependent on its specific stereochemistry.[10] The azide group is chosen for this modification due to its small size, metabolic stability, and, most importantly, its utility in bioorthogonal "click chemistry" reactions.[14][15][16]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 204255-06-1 | [17][18][19] |
| Molecular Formula | C₁₆H₂₆N₄O₄ | [17][18] |
| Molecular Weight | 338.4 g/mol | [17][18] |
| Appearance | Off-White Solid | [20] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [20] |
| Synonyms | Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | [19] |
The Azide Advantage: A Gateway to Bioorthogonal Chemistry
The term "bioorthogonal chemistry" refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[15] The azide group on this compound is a premier bioorthogonal handle. It is largely inert to biological nucleophiles and enzymes but reacts with high efficiency and specificity with alkyne-containing molecules in a reaction known as the Azide-Alkyne Cycloaddition.[14][21]
This reaction has two primary, highly reliable forms:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of "click chemistry." It involves the reaction of an azide with a terminal alkyne, catalyzed by a copper(I) source, to rapidly and irreversibly form a stable 1,4-disubstituted triazole ring.[14] While highly efficient, the cytotoxicity of copper limits its use primarily to in vitro or ex vivo applications on fixed samples.[14][22]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN).[14] The ring strain of the cyclooctyne provides the activation energy for the reaction, allowing it to proceed rapidly with an azide without any catalyst.[15][23] This makes SPAAC suitable for applications in living cells and organisms.[14]
The ability to covalently link this compound to a vast array of alkyne-modified molecules (fluorophores, biotin tags, other drugs, etc.) is the cornerstone of its utility as a precursor.
Applications in Antiviral Research & Drug Discovery
The versatility of this compound as a chemical probe and precursor stems directly from the power of its azide handle.
Activity-Based Probing (ABP) and Target Identification
Activity-based probes are powerful tools used to profile the activity of specific enzymes within their native environment. This compound can be used as an ABP to selectively label active neuraminidase. The workflow involves incubating the probe with a complex biological sample (e.g., viral lysate or infected cell lysate). The probe will covalently bind to or be tightly associated with its enzymatic target. Following this, an alkyne-bearing reporter tag, such as biotin-alkyne, is "clicked" onto the probe-enzyme complex via CuAAC. The now biotinylated neuraminidase can be easily isolated using streptavidin beads for mass spectrometry-based identification or visualized via SDS-PAGE and Western blotting. This confirms target engagement and can be used to screen for drug-resistant NA mutations that may alter probe binding.[24]
Visualization of Virus-Host Interactions
By using SPAAC, this compound can be used to visualize viral particles or NA localization in living cells.[25] An infected cell culture can be treated with the probe, which will bind to NA on budding virions at the cell surface. A strained alkyne conjugated to a fluorophore (e.g., DBCO-FITC) is then added to the media. The subsequent click reaction will fluorescently tag the virus, allowing for real-time imaging of viral budding, release, and aggregation via fluorescence microscopy.[22][26]
Precursor for Novel Antiviral Conjugates
Perhaps the most powerful application is in drug discovery itself.[21][27] The azide group serves as a versatile attachment point for rapidly creating a library of novel Oseltamivir derivatives. By clicking this compound to a diverse collection of small molecules containing a terminal alkyne, researchers can explore new chemical space to address challenges like antiviral resistance, bioavailability, or targeting.[28]
Table 2: Conceptual Library of Oseltamivir Conjugates via Click Chemistry
| Conjugate Moiety (Alkyne-R) | R-Group | Rationale & Potential Application |
| Alkyne-PEG | Polyethylene Glycol | Improve pharmacokinetic properties, increase solubility, and reduce clearance. |
| Alkyne-Fluorophore | Fluorescein, Rhodamine | Create diagnostic probes for rapid viral detection assays (e.g., LFA).[29] |
| Alkyne-Adamantane | Adamantane scaffold | Develop dual-target inhibitors that block both neuraminidase and the M2 proton channel. |
| Alkyne-Sialic Acid | Sialic Acid analog | Enhance binding affinity to the neuraminidase active site. |
| Alkyne-Photosensitizer | Porphyrin derivative | Develop photodynamic antiviral therapies where light activation generates cytotoxic reactive oxygen species. |
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and adapted from established chemical principles. All laboratory work should be conducted with appropriate safety precautions by trained personnel.
Protocol 1: Synthesis of this compound from an Azidoamine Precursor
This protocol describes the final N-acetylation step to yield the target compound from a common intermediate.[12]
-
Rationale: The free amine at the C4 position is acylated to install the acetamido group required for NA binding, mimicking the natural substrate. Pyridine acts as a base to neutralize the acid byproduct.
-
Reagents & Materials:
-
Ethyl (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-1-cyclohexene-1-carboxylate (Azidoamine intermediate, 1.0 eq)[30][31]
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous (3.0 eq)
-
Acetic anhydride (2.0 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the azidoamine intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel to afford pure this compound.
-
Protocol 2: CuAAC Ligation to a Fluorescent Reporter (In Vitro)
-
Rationale: This protocol demonstrates the covalent attachment of an alkyne-fluorophore to this compound. Sodium ascorbate is used to reduce the Cu(II) salt to the active Cu(I) catalyst.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Alkyne-functionalized fluorophore (e.g., 5-FAM alkyne, 1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent system (e.g., DMSO/water 4:1)
-
-
Procedure:
-
In a microcentrifuge tube, dissolve this compound and the alkyne-fluorophore in the DMSO/water solvent system.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water.
-
In another tube, prepare a solution of CuSO₄·5H₂O in water.
-
To the reaction mixture (Step 1), add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Vortex the mixture gently and allow it to react at room temperature for 1 hour, protected from light.
-
The resulting solution containing the fluorescently-labeled Oseltamivir conjugate can be used directly for in vitro assays or purified by HPLC.
-
Conclusion and Future Outlook
This compound is more than just a synthetic intermediate; it is a versatile and powerful platform for innovation in antiviral research. Its strategic design allows for the seamless integration of a potent neuraminidase inhibitor with the robust and efficient toolkit of bioorthogonal chemistry. This enables researchers to perform sophisticated activity-based profiling, visualize viral processes with high precision, and, most critically, accelerate the discovery of new drug candidates. As the threat of viral pandemics and drug resistance continues to grow, leveraging such intelligent chemical tools will be paramount in developing the next generation of effective antiviral therapies. The modular nature of this precursor allows for rapid adaptation, enabling the scientific community to quickly respond to newly emerging resistant strains with a diverse arsenal of rationally designed inhibitors.
References
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Oseltamivir - Wikipedia. [Link]
-
What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza? - Dr.Oracle. [Link]
-
Recent Advances in Neuraminidase Inhibitor Development as Anti‐influenza Drugs. [Link]
-
Discovery and development of neuraminidase inhibitors - Wikipedia. [Link]
-
Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Publishing. [Link]
-
Rational development of neuraminidase inhibitor as novel anti-flu drug - PubMed. [Link]
-
Oseltamivir - StatPearls - NCBI Bookshelf - NIH. [Link]
-
What is the mechanism of Oseltamivir Phosphate? - Patsnap Synapse. [Link]
-
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Unmasking the Accomplices: A Technical Guide to Investigating Influenza Virus-Host Interactions Using 5-Azido Oseltamivir
Foreword: Beyond Inhibition, Towards Interrogation
For decades, our primary strategy against influenza has been to inhibit its key machinery. Oseltamivir (Tamiflu®) stands as a cornerstone of this approach, effectively disabling the viral neuraminidase (NA) enzyme to halt the release and spread of progeny virions.[1][2] While invaluable, this inhibitory paradigm leaves a crucial dimension of viral biology in the shadows: the intricate network of interactions between viral proteins and the host cellular machinery that influenza hijacks for its replication.[3][4] Understanding this virus-host interactome is paramount for developing next-generation, host-directed therapies that are less susceptible to the rapid evolution of viral resistance.[5][6]
This guide details a powerful chemical biology strategy that repurposes the highly specific targeting capability of Oseltamivir, transforming it from a mere inhibitor into a sophisticated investigative probe. We introduce 5-Azido Oseltamivir, a functionalized analogue designed to covalently map the spatial and functional neighborhood of influenza neuraminidase within the complex environment of an infected cell. By integrating the principles of activity-based protein profiling (ABPP) with the precision of bioorthogonal click chemistry, this approach enables the identification of host proteins that are co-opted by or are in close proximity to NA during the viral lifecycle.
Part 1: The Core Principle - From a Drug to a Discovery Tool
The central innovation of this technique lies in the modification of the Oseltamivir scaffold. The parent drug, Oseltamivir, is a prodrug that is hydrolyzed in the liver to its active form, Oseltamivir Carboxylate, which is a potent inhibitor of the neuraminidase glycoprotein essential for the replication of influenza A and B viruses.[7] Our probe, this compound, retains the core structure necessary for specific binding to the NA active site but incorporates a bioorthogonal azide (-N₃) group.[8][9] This small, chemically inert functional group serves as a "handle" for a subsequent, highly specific chemical reaction.
The overall strategy unfolds in two key stages:
-
Target Engagement & Covalent Capture (Hypothetical): this compound is introduced to influenza-infected cells. It binds to the active site of viral neuraminidase. While the probe itself is designed for binding, for robust pull-down experiments, a variation could include a photo-reactive group to permanently crosslink it to interacting proteins upon UV activation. For the purpose of this guide, we focus on proximity-based labeling.
-
Bioorthogonal Ligation & Analysis: After target engagement, the cell lysate is treated with a reporter molecule containing a complementary alkyne group (e.g., a biotin-alkyne or a fluorophore-alkyne). The azide on the Oseltamivir probe and the alkyne on the reporter molecule undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[10][11] This reaction is highly specific and does not interfere with native biological molecules, effectively "clicking" the reporter tag onto the Oseltamivir probe, which is now bound to NA and its proximal host proteins. The biotinylated protein complexes can then be enriched using streptavidin beads and identified by mass spectrometry.
Workflow Visualization
The following diagram illustrates the conceptual workflow from probe introduction to protein identification.
Caption: Experimental workflow for identifying NA-proximal host proteins.
Part 2: Experimental Protocol - A Self-Validating System
This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the specificity of the identified interactions. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step-by-Step Methodology
1. Cell Culture and Influenza Virus Infection:
-
Protocol: Culture A549 (human lung adenocarcinoma) cells to ~80% confluency. Infect cells with an influenza A virus strain (e.g., A/WSN/33) at a multiplicity of infection (MOI) of 1-5.
-
Causality: A549 cells are a standard model for influenza research. The chosen MOI ensures a high percentage of infected cells, maximizing the yield of viral proteins for the experiment. A parallel plate of uninfected cells should be maintained as a crucial negative control.
2. Metabolic Labeling and Probe Treatment:
-
Protocol: At a time point corresponding to high NA expression (e.g., 8-12 hours post-infection), replace the medium with fresh medium containing this compound at a final concentration of 10-50 µM. Incubate for 2-4 hours.
-
Causality: The incubation time allows the probe to penetrate the cells and engage with its target, the viral neuraminidase. The concentration may need to be optimized to balance target engagement with potential off-target effects. A key control is to run a parallel experiment with a competitive inhibitor, such as Oseltamivir Carboxylate, added 1 hour prior to the azido-probe. This will demonstrate that the subsequent signal is dependent on binding to the NA active site.
3. Cell Lysis:
-
Protocol: Wash cells twice with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Causality: The lysis buffer is chosen to solubilize membrane-associated proteins like NA while preserving protein-protein interactions. Protease and phosphatase inhibitors are critical to prevent the degradation of target proteins and maintain their post-translational modifications.
4. Click Chemistry Reaction:
-
Protocol: To the clarified lysate (approx. 1 mg of protein), add the click chemistry reagents in sequence: Biotin-Alkyne (e.g., DBCO-Biotin for copper-free click, or a terminal alkyne for CuAAC), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1 hour at room temperature with gentle rotation.
-
Causality: This is the core bioorthogonal ligation step. The copper catalyst specifically enables the formation of a stable triazole ring, linking the biotin reporter to the azide-probe-labeled proteins.[10] Using a strain-promoted alkyne (e.g., DBCO) can bypass the need for a copper catalyst, which can be beneficial for preserving sensitive protein complexes, though reaction kinetics may be slower.[11]
5. Enrichment of Biotinylated Proteins:
-
Protocol: Add streptavidin-conjugated magnetic beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated protein complexes.
-
Causality: The high affinity of streptavidin for biotin allows for the efficient and specific pull-down of the probe-labeled NA and its interacting host proteins, separating them from the vast majority of unlabeled cellular proteins.
6. Washing and On-Bead Digestion:
-
Protocol: Wash the beads extensively with lysis buffer followed by stringent washes with urea and ammonium bicarbonate solutions to remove non-specific binders. Resuspend the beads in a digestion buffer and add sequencing-grade trypsin. Incubate overnight at 37°C to digest the proteins into peptides.
-
Causality: Stringent washing is critical for reducing background and increasing the confidence of identified interactors. On-bead digestion allows for the efficient recovery of peptides for mass spectrometry analysis while the beads and any covalently attached probe components are left behind.
Part 3: Data Analysis and Interpretation
1. LC-MS/MS Analysis:
-
The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
2. Protein Identification and Quantification:
-
The resulting spectra are searched against a concatenated human and influenza virus protein database using software like MaxQuant or Proteome Discoverer.
-
Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be used to determine the relative abundance of identified proteins across different experimental conditions (e.g., Azido-Oseltamivir vs. uninfected control vs. competition control).
Hypothetical Data Presentation
The quantitative data can be summarized in a table to highlight potential high-confidence interactors.
| Protein ID | Gene Name | Protein Function | Fold Enrichment (Probe/Control) | p-value |
| P04275 | M2 | Influenza A M2 Protein | 55.2 | <0.001 |
| P03460 | NA | Influenza A Neuraminidase | 48.9 | <0.001 |
| P62308 | UBR4 | E3 Ubiquitin Ligase | 12.5 | <0.01 |
| Q13547 | GBF1 | Golgi Brefeldin A-Resistant GEF1 | 9.8 | <0.01 |
| P42336 | JAK1 | Janus Kinase 1 | 7.3 | <0.05 |
| P60709 | ACTB | Beta-Actin | 1.2 | >0.05 |
This table presents hypothetical data for illustrative purposes. Fold enrichment is calculated relative to a control experiment performed without the azido-probe.
Interpreting the Results:
-
High-Confidence Hits: Proteins like UBR4 and GBF1, showing significant enrichment in the probe-treated sample compared to controls, are considered high-confidence candidates for interaction with NA. Previous studies have indeed implicated UBR4 as an M2 interactor and GBF1 as a crucial host factor for influenza replication.[3][5]
-
Validation: The identification of the viral NA and M2 proteins serves as an internal positive control, validating the experimental approach.
-
Low-Confidence/Non-specific Binders: Proteins like ACTB (Actin) with low fold-enrichment are likely non-specific background binders, common in affinity purification experiments.
Visualizing a Potential Pathway
The identified host factors can be mapped onto known cellular pathways to generate new hypotheses about how influenza virus manipulates the host cell. For example, identifying a kinase like JAK1 could suggest a role for NA in modulating host signaling pathways.
Caption: Hypothetical pathway involving an identified NA-proximal protein.
Conclusion: Charting New Territories in Antiviral Research
The this compound probe strategy represents a significant leap forward in our ability to study influenza virus-host interactions. By providing a method to specifically label and identify the proteins in the immediate vicinity of the viral neuraminidase, this technique opens the door to discovering novel host dependency factors. Each validated interactor is a potential target for a new class of antiviral drugs that, by targeting the host, may offer a more durable defense against the ever-evolving influenza virus. This guide provides the conceptual and methodological framework for researchers to apply this powerful chemical proteomics approach, paving the way for a deeper understanding of viral pathogenesis and the development of next-generation therapeutics.
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Whitepaper: A Technical Guide to Preliminary Studies on the Bioorthogonality of 5-Azido Oseltamivir
Abstract
Oseltamivir is a cornerstone of antiviral therapy against influenza, functioning as a potent neuraminidase inhibitor.[1] Understanding its precise mechanism of action, cellular distribution, and target engagement in a dynamic biological context is paramount for developing next-generation antiviral strategies. This technical guide outlines a series of preliminary studies to establish the utility of 5-Azido Oseltamivir, a synthetically accessible derivative[2][3], as a bioorthogonal chemical probe. By introducing a chemically inert azide handle onto the oseltamivir scaffold, we unlock the potential to visualize this small-molecule drug in living systems using powerful techniques like strain-promoted azide-alkyne cycloaddition (SPAAC) and Staudinger ligation.[4][5] This guide provides the foundational rationale, detailed experimental protocols, and expected outcomes for researchers in virology, pharmacology, and chemical biology aiming to leverage bioorthogonal chemistry for drug discovery.
Introduction: The Convergence of Antiviral Therapy and Bioorthogonal Chemistry
Oseltamivir: A First-Line Defense Against Influenza
Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[1] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses. Neuraminidase is critical for the release of newly formed virus particles from the surface of infected cells, and its inhibition effectively halts the spread of the infection.[1] While highly effective, the emergence of resistant viral strains necessitates a deeper understanding of the drug's interaction with its target in a native physiological environment.[6]
Bioorthogonal Chemistry: Visualizing Biology in Action
Coined by Carolyn Bertozzi, bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[7] These reactions possess several key characteristics:
-
Selectivity: The reacting functional groups are mutually specific and do not cross-react with endogenous molecules.
-
Biocompatibility: The reaction and its components are non-toxic and can proceed under physiological conditions (temperature, pH, aqueous environment).[4]
-
Kinetics: The reaction must be fast even at the low concentrations typical of biological systems.[7]
The azide group is an exemplary bioorthogonal handle; it is small, abiotic, and stable, yet it reacts efficiently and selectively with specific partners like strained alkynes or phosphines.[8] By functionalizing oseltamivir with an azide, we create This compound , a chemical probe designed to report on its own location and interactions within a cell.[2]
Synthesis and Characterization of this compound
The generation of this compound leverages established synthetic routes for oseltamivir, often involving an azide displacement step on a suitable precursor.[9][10] It is commercially available as a reference standard, simplifying its initial acquisition for these studies.[11][12]
Physicochemical Properties
A thorough characterization of the probe is the first step in any study. The key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (3R,4R,5S)-ethyl 4-acetamido-5-azido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate | [11][13] |
| CAS Number | 204255-06-1 | [3] |
| Molecular Formula | C₁₆H₂₆N₄O₄ | [2] |
| Molecular Weight | 338.4 g/mol | [2][13] |
| Appearance | Off-White Solid | [3][12] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [3] |
Core Investigation: Establishing Bioorthogonal Reactivity
The central premise of this work is that the azide moiety on this compound can react with an exogenously supplied probe without perturbing the biological system. We will evaluate two premier azide-based bioorthogonal reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Staudinger Ligation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes the ring strain of a cyclooctyne to dramatically accelerate the reaction with an azide, forming a stable triazole linkage.[][15] Its key advantage is the circumvention of copper catalysts, which can be cytotoxic, making it ideal for live-cell imaging.[15]
Causality Behind Experimental Choice: We prioritize SPAAC for cellular applications due to its high biocompatibility and rapid kinetics. The formation of a stable, covalent triazole bond ensures that any detected signal is permanently linked to our probe.
Caption: Experimental workflow for cellular labeling and imaging.
Cytotoxicity Assessment
Rationale: A viable chemical probe must not perturb the system it is designed to study. Therefore, we must first confirm that this compound and the corresponding click reagents are not toxic to the host cells at the intended working concentrations.
Protocol 3: Cell Viability Assay (e.g., using PrestoBlue™)
-
Cell Culture: Plate host cells (e.g., MDCK or A549 cells, common for influenza studies) in a 96-well plate and grow to ~80% confluency.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium (e.g., from 1 µM to 200 µM).
-
Replace the medium in the wells with the drug-containing medium. Include vehicle-only (DMSO) and untreated controls.
-
-
Incubation: Incubate the cells for a period relevant to the planned labeling experiment (e.g., 12-24 hours).
-
Viability Measurement:
-
Add PrestoBlue™ reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-2 hours at 37°C.
-
Measure fluorescence on a plate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control.
Table 2: Representative Cytotoxicity Data
| Compound Concentration | Cell Viability (% of Control) |
|---|---|
| 1 µM | 101% ± 4% |
| 10 µM | 99% ± 3% |
| 50 µM | 97% ± 5% |
| 100 µM | 95% ± 4% |
| 200 µM | 88% ± 6% |
(Note: Data are hypothetical and for illustrative purposes.)
Live-Cell Labeling and Imaging
Rationale: The ultimate goal is to visualize the drug's localization. This protocol details the metabolic labeling of influenza-infected cells and subsequent fluorescent tagging via SPAAC. Bioorthogonal chemical imaging platforms are ideal for visualizing small molecules, which are often perturbed by bulky fluorescent protein tags.
[16][17]--- Protocol 4: Live-Cell SPAAC Labeling for Fluorescence Microscopy
-
Cell Culture and Infection:
-
Grow MDCK cells on glass-bottom imaging dishes.
-
Infect the cells with an influenza A virus strain at a suitable multiplicity of infection (MOI).
-
-
Probe Incubation: After infection (e.g., 2-4 hours post-infection), treat the cells with a non-toxic concentration of this compound (e.g., 50 µM, as determined in Protocol 3) for 4-8 hours. This allows the drug to enter the cells and engage with its target.
-
Wash: Gently wash the cells three times with warm, fresh culture medium to remove any unbound this compound. 4[15]. Bioorthogonal Ligation:
-
Add a DBCO-functionalized fluorescent dye (e.g., DBCO-AF488, 10-25 µM) to the cells in fresh medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Wash and Imaging:
-
Wash the cells three times with PBS to remove excess fluorescent dye.
-
Add fresh medium or a suitable live-cell imaging buffer.
-
Image the cells immediately using a confocal fluorescence microscope.
-
Expected Outcome: Successful labeling will result in fluorescent signals localized to specific regions within the infected cells. The pattern of fluorescence can provide initial insights into the drug's subcellular distribution, potentially co-localizing with viral assembly sites at the cell membrane or within the Golgi apparatus.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the preliminary validation of this compound as a bioorthogonal probe. By systematically confirming its reactivity, assessing its biocompatibility, and demonstrating its utility in cellular labeling, researchers can establish a powerful tool for studying influenza virus biology.
Successful completion of these studies opens the door to more advanced applications, including:
-
Super-Resolution Microscopy: To visualize drug-target engagement with nanoscale precision.
-
In Vivo Imaging: To track drug distribution and efficacy in animal models of influenza infection. *[18][19][20] Proteomic Analysis: Using alkyne-biotin tags instead of fluorophores to pull down and identify potential off-target binding partners of oseltamivir.
The integration of such precisely engineered chemical tools is set to revolutionize our understanding of antiviral pharmacology, paving the way for the development of more effective and resilient therapeutic interventions.
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Kozuch, J., et al. (2020). Chemical contrast in cellular imaging can be achieved by bioorthogonal labeling of molecules with small Raman tags. ResearchGate. [Link]
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Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. [Link]
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Wang, H., Wang, R., & Wang, H. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 10, 989508. [Link]
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ResearchGate. Bioorthogonal chemistry for imaging. [Link]
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Scinto, S. L., Bilodeau, D. A., Hincapie, R., Lee, W., & Nguyen, S. T. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-21. [Link]
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McKay, C. S., & Finn, M. G. (2014). Bioorthogonal chemistry: bridging chemistry, biology, and medicine. Chemistry & Biology, 21(9), 1075-1101. [Link]
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Inoue, S., et al. (2019). Site-Specific Modification of Proteins through N-Terminal Azide Labeling and a Chelation-Assisted CuAAC Reaction. ResearchGate. [Link]
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Artchariyavivirat, A., et al. (2014). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. International Institute for Science, Technology and Education (IISTE). [Link]
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Byrn, R. A., et al. (2015). The Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. ResearchGate. [Link]
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van der Velden, N. (2023). Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition. Utrecht University Student Theses Repository. [Link]
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Geerdink, D., et al. (2017). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PLoS ONE, 12(1), e0169175. [Link]
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Furuta, Y., et al. (2002). In vitro and in vivo activities of T-705 and oseltamivir against influenza virus. Antimicrobial Agents and Chemotherapy, 46(4), 977-981. [Link]
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Perwitasari, O., et al. (2024). Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus. Methods and Protocols, 7(1), 16. [Link]
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Yeung, Y. Y., Hong, S., & Corey, E. J. (2006). A short enantioselective synthesis of oseltamivir (Tamiflu). Journal of the American Chemical Society, 128(19), 6310-6311. [Link]
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Wang, Q., et al. (2018). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Bioconjugate Chemistry, 29(8), 2820-2824. [Link]
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Huang, Y. T., et al. (2024). Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies. Journal of Medical Virology, 96(1), e29367. [Link]
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Honce, R., & Schultz-Cherry, S. (2021). Efficacy of oseltamivir treatment in influenza virus infected obese mice. bioRxiv. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 5-Azido Oseltamivir in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the utilization of 5-Azido Oseltamivir, a key intermediate derived from the antiviral drug oseltamivir, in click chemistry. Specifically, it details the protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful bioconjugation technique. These notes are designed to offer both the theoretical underpinnings and practical, step-by-step instructions for the successful synthesis of novel oseltamivir-triazole conjugates. The protocols herein are intended to be self-validating, with explanations for critical steps and references to authoritative literature.
Introduction: The Strategic Value of this compound in Drug Discovery
Oseltamivir (marketed as Tamiflu®) is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections.[1] Its mechanism of action involves the inhibition of viral neuraminidase, an enzyme crucial for the release of new virions from infected host cells.[1] The synthesis of oseltamivir and its derivatives has been a subject of intense research, not only for process optimization but also for the development of new antiviral strategies and diagnostic tools.
This compound is a pivotal synthetic intermediate that retains the core pharmacophore of the parent drug while introducing a chemically versatile azide handle.[2] This azide group is an ideal participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a flagship reaction of "click chemistry".[3] This reaction's fidelity, high yield, and biocompatibility have made it an invaluable tool for medicinal chemists.[3] By "clicking" this compound to a variety of alkyne-containing molecules, researchers can rapidly generate a library of novel conjugates for applications such as:
-
Drug Delivery Systems: Attaching oseltamivir to polymers or nanoparticles to modulate its pharmacokinetic profile.
-
Probing Viral Resistance: Developing chemical probes to study the binding interactions with wild-type and mutant neuraminidase.
-
Diagnostic Assays: Creating oseltamivir-linked reporters (e.g., fluorophores, biotin) for use in diagnostic platforms.
-
Multivalent Inhibitors: Synthesizing molecules with multiple oseltamivir units to enhance binding affinity to the viral target.
The Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[3][4] The triazole ring is not merely a linker; it is a rigid, aromatic, and metabolically stable unit that can participate in hydrogen bonding and dipole interactions with biological targets.[3]
The catalytic cycle, as illustrated below, involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product, regenerating the copper(I) catalyst.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
A key aspect of running this reaction in a laboratory setting is the source of the catalytically active Cu(I) species. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state. A more reliable and common practice is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[4][5][6]
Experimental Protocol: Synthesis of an Oseltamivir-Triazole Conjugate
This protocol is adapted from the successful synthesis of an oseltamivir-dodecyl-triazole conjugate, which demonstrated a yield of 75%.[2] It provides a robust starting point for the conjugation of this compound with other terminal alkynes.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Varies | Store at -20°C. |
| 1-Tetradecyne (or other terminal alkyne) | ≥98% | Sigma-Aldrich | Ensure it is a terminal alkyne. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent grade | VWR | Prepare a fresh aqueous stock solution. |
| Sodium Ascorbate | ≥99% | Sigma-Aldrich | Prepare a fresh aqueous stock solution. |
| tert-Butanol (t-BuOH) | Anhydrous | Acros Organics | |
| Deionized Water (H₂O) | Type 1 Ultrapure | Millipore | |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | For chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the synthesis of Oseltamivir-Triazole conjugates.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the terminal alkyne (e.g., 1-tetradecyne, 1.1 eq) in a 1:1 mixture of tert-butanol and deionized water. The volume should be sufficient to fully dissolve the reactants (a starting concentration of ~0.1 M with respect to the azide is recommended).
-
-
Catalyst Addition:
-
To the stirring solution, add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Subsequently, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq). A slight excess of the reducing agent helps to prevent the oxidation of the Cu(I) catalyst.[7]
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot (the triazole product) indicates reaction progression.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product should be purified by silica gel column chromatography.[2]
-
A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective for separating the triazole product from unreacted starting materials and byproducts.
-
Characterization
The identity and purity of the final oseltamivir-triazole conjugate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the conjugate. The formation of the triazole ring will result in a characteristic singlet in the ¹H NMR spectrum around δ 7.5-8.5 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition confirmation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Causality and Field-Proven Insights
-
Choice of Solvent: A mixture of t-BuOH and water is often used as it can solubilize both the relatively non-polar alkyne and the more polar azide and catalyst salts. For bioconjugation applications, fully aqueous systems with water-soluble ligands like THPTA are preferred to maintain the integrity of biomolecules.[6]
-
Catalyst System: The CuSO₄/sodium ascorbate system is robust, inexpensive, and easy to handle.[4] For sensitive substrates, especially in biological systems, the use of a Cu(I)-stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended. These ligands accelerate the reaction and protect the substrate from oxidative damage.[5][6][7]
-
Purification Strategy: Triazole products are often significantly more polar than their alkyne precursors. This difference in polarity is exploited in silica gel chromatography for effective purification. The choice of elution solvent will depend on the specific polarity of the alkyne used.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (Cu(II) formation). Purity of reagents. | Use freshly prepared stock solutions of CuSO₄ and sodium ascorbate. Degas the solvent to remove oxygen. Add a Cu(I) stabilizing ligand (e.g., TBTA, THPTA). |
| Multiple Products | Alkyne homocoupling (Glaser coupling). Side reactions with the substrate. | Ensure a slight excess of sodium ascorbate. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Difficulty in Purification | Product co-elutes with starting material. Streaking on the TLC plate. | Adjust the polarity of the chromatography solvent system. Consider reverse-phase chromatography if the product is highly polar. |
References
-
Reddy, B. K., et al. (2019). Theoretical and experimental studies of an oseltamivir–triazole-based thermoresponsive organogel. RSC Advances. Available at: [Link]
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Khandelwal, R., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
Wang, Y., et al. (2006). Syntheses of triazole-modified zanamivir analogues via click chemistry and anti-AIV activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Viswanath, P., et al. (2021). Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. Oriental Journal of Chemistry. Available at: [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]
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Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]
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Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). NIH Public Access. Available at: [Link]
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Khandelwal, R., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Semantic Scholar. Available at: [Link]
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Li, G., et al. (2018). CuAAC reaction kinetics showing signal for the product of reaction of propargyl amine and benzyl azide... ResearchGate. Available at: [Link]
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ChemRxiv. (2025). High-throughput Triazole-based Combinatorial Click Chemistry for the Synthesis and Identification of Functional Metal Complexes. ChemRxiv. Available at: [Link]
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Pathak, R. K., et al. (2024). Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. Molecules. Available at: [Link]
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Green, M. D., et al. (2009). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases. Available at: [Link]
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Oriental Journal of Chemistry. (2021). Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. Oriental Journal of Chemistry. Available at: [Link]
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CABI Digital Library. (2020). Determination of oseltamivir phosphate and its metabolite with other pharmaceuticals in surface waters using solid phase extraction and isotope dilution liquid chromatography/tandem mass spectrometry. CABI Digital Library. Available at: [Link]
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Labeling viral neuraminidase in live cells with 5-Azido Oseltamivir
Visualizing Active Viral Neuraminidase in Live Cells Using 5-Azido Oseltamivir
Abstract
The influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it a prime target for antiviral drugs like Oseltamivir (Tamiflu™).[1][2] Studying the spatiotemporal dynamics of active NA on the surface of living cells is crucial for understanding viral egress and the mechanisms of drug resistance. This guide details a complete methodology for selectively labeling active viral neuraminidase in live, influenza-infected cells. The workflow leverages this compound, an activity-based probe that mimics the natural substrate of NA, in conjunction with bioorthogonal click chemistry for fluorescent visualization.[3] This approach enables high-resolution imaging of NA localization and trafficking, providing a powerful tool for virological research and drug development.
Introduction: The "Why" Behind the Method
Influenza virus poses a significant global health threat, necessitating advanced tools to study its lifecycle. The viral neuraminidase enzyme is essential for replication, specifically by cleaving sialic acid residues on the host cell surface to prevent the aggregation of newly formed virus particles and allow their release.[4][5] Oseltamivir is a potent neuraminidase inhibitor that acts as a transition-state analog, binding tightly to the NA active site and blocking its function.[1][2][5]
To visualize this key viral enzyme in its native environment—a living cell—we require a labeling strategy that is both highly specific and minimally perturbative. Traditional methods like immunolabeling with antibodies can be limited by epitope accessibility and the need for cell fixation, which precludes dynamic studies.[6][7]
This protocol overcomes these limitations by employing a two-step chemical biology approach:
-
Activity-Based Probing: We use this compound, a modified version of the well-established drug, which contains an azide (N₃) chemical handle.[3][8][9][10] Because it is an Oseltamivir analog, it selectively binds to the active site of functional neuraminidase enzymes on the surface of infected cells.
-
Bioorthogonal Ligation: The azide group serves as a target for "click chemistry," a class of reactions that are rapid, specific, and biocompatible.[11][12][13] For live-cell applications, we use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free and avoids the cytotoxicity associated with traditional copper-catalyzed reactions.[13][14][15] An alkyne-modified fluorescent dye (e.g., containing a DBCO or DIBO group) is introduced, which specifically "clicks" onto the azide of the probe, covalently attaching a bright, photostable label to the neuraminidase enzyme.
This combination provides an elegant and robust method to light up only the catalytically active NA population, offering a direct readout of the enzyme's functional state and location in real-time.
Principle of the Labeling Workflow
The experimental strategy is a sequential process designed to specifically tag and visualize active neuraminidase on the plasma membrane of influenza-infected cells. The logic behind this multi-step process is to ensure that labeling is dependent on both viral infection and the specific binding of the probe to its target.
Caption: Mechanism of two-step labeling via probe binding and click chemistry.
Materials and Reagents
This section provides a general list of required materials. Specific catalog numbers are omitted as they vary by supplier, but the specifications provided are critical for success.
| Category | Item | Key Specifications / Recommended Source |
| Cells & Virus | Madin-Darby Canine Kidney (MDCK) or A549 cells | ATCC or other certified cell bank. MDCK cells are a common model for influenza infection. |
| Influenza A Virus (e.g., A/WSN/33 or A/PR/8/34) | Laboratory stock or obtained from a repository. Ensure proper biosafety level (BSL-2) handling. | |
| Chemical Probes | This compound | Custom synthesis or commercial supplier (e.g., Biosynth, CAS 204255-06-1). [3]Purity should be >95%. |
| Alkyne-modified fluorophore (for SPAAC) | e.g., DBCO-PEG4-488, Alexa Fluor 488 DIBO Alkyne. Choose a bright, photostable dye compatible with available microscope filter sets. | |
| Oseltamivir Carboxylate (for competition assay) | Active metabolite of Oseltamivir. Used as a control to validate probe specificity. | |
| Reagents & Media | Dulbecco's Modified Eagle Medium (DMEM) | Standard formulation, supplemented with fetal bovine serum (FBS) for cell growth and serum-free for infection. |
| Fetal Bovine Serum (FBS) | Heat-inactivated. | |
| Penicillin-Streptomycin Solution | 100x stock. | |
| Trypsin-EDTA | 0.25% or 0.05% for cell passaging. | |
| TPCK-Treated Trypsin | Required for viral entry and replication in cell culture. | |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile. | |
| Bovine Serum Albumin (BSA) | For blocking and dilution steps to prevent non-specific binding. | |
| Dimethyl sulfoxide (DMSO) | Anhydrous, for dissolving probes and inhibitors. | |
| Labware & Equipment | 96-well or 24-well glass-bottom imaging plates | Essential for high-resolution microscopy. |
| Standard cell culture flasks, plates, and pipettes | ||
| Inverted confocal fluorescence microscope | Equipped for live-cell imaging (environmental chamber for 37°C, 5% CO₂) and appropriate laser lines/filters (e.g., 488 nm). |
Detailed Experimental Protocol
Causality Statement: Each step is designed to build upon the last. Proper cell health is paramount for reproducible viral infection. The timing of infection and probe addition is critical to capture peak NA expression. Thorough washing is the most important factor in achieving a high signal-to-noise ratio.
Part A: Cell Culture and Virus Infection
-
Cell Seeding: Seed MDCK cells onto glass-bottom imaging plates such that they reach 80-90% confluency on the day of infection. Over-confluent or sparse cells can lead to aberrant infection dynamics.
-
Virus Preparation: Thaw a stock aliquot of influenza virus on ice. Dilute the virus in serum-free DMEM containing 0.5 µg/mL TPCK-Treated Trypsin to the desired multiplicity of infection (MOI). An MOI of 1-2 is recommended to ensure most cells are infected.
-
Infection: a. Wash the confluent cell monolayer twice with sterile PBS to remove residual serum, which can inhibit viral entry. b. Add the diluted virus to the cells and incubate for 1 hour at 37°C, 5% CO₂ to allow for viral adsorption. c. After 1 hour, remove the viral inoculum and replace it with fresh, pre-warmed serum-free DMEM containing 0.5 µg/mL TPCK-Treated Trypsin.
-
Incubation for Protein Expression: Incubate the infected cells for 12-16 hours at 37°C, 5% CO₂. This duration is typically sufficient for late-stage viral protein expression, including the trafficking of neuraminidase to the cell surface.
Part B: Probe Labeling with this compound
-
Prepare Probe Stock: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free DMEM to a final working concentration. The optimal concentration should be determined empirically but a starting range of 1-10 µM is recommended.
-
Probe Incubation: a. Gently remove the medium from the infected cells. b. Wash the cells twice with warm PBS to remove any detached virions or cellular debris. c. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C. This step allows the probe to bind to active NA enzymes.
-
Wash Unbound Probe: This is a critical step. Wash the cells a minimum of three times with warm PBS containing 0.1% BSA. The BSA helps to minimize non-specific binding of the probe to the cell surface or plate.
Part C: Bioorthogonal Click Reaction
-
Prepare Fluorophore Stock: Prepare a 1-5 mM stock solution of the DBCO- or DIBO-alkyne fluorophore in DMSO. Protect from light and store at -20°C.
-
Prepare Working Solution: Dilute the fluorophore stock solution in pre-warmed, serum-free DMEM to a final working concentration of 5-20 µM. The reaction is stoichiometric, so a molar excess of the fluorophore ensures efficient labeling of all azide-tagged proteins.
-
Click Reaction Incubation: Add the fluorophore working solution to the probe-incubated cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Final Wash: Wash the cells three times with warm PBS to remove unbound fluorophore. The final wash should be replaced with a clear, pre-warmed live-cell imaging solution (e.g., phenol red-free DMEM or FluoroBrite™).
Part D: Imaging and Data Analysis
-
Microscopy Setup: Transfer the imaging plate to the confocal microscope equipped with an environmental chamber pre-set to 37°C and 5% CO₂.
-
Image Acquisition:
-
Locate the cells using brightfield or DIC optics.
-
Using the appropriate laser line (e.g., 488 nm for DBCO-488) and emission filter, acquire fluorescence images.
-
Successful labeling will appear as distinct puncta on the plasma membrane of infected cells.
-
Acquire Z-stacks to confirm surface localization. Time-lapse imaging can be performed to track NA dynamics.
-
Essential Controls for Data Validation
To ensure the observed fluorescence is specific to active, viral neuraminidase, the following controls are mandatory.
| Control Type | Purpose | Protocol | Expected Outcome |
| Uninfected Cells | To test for non-specific binding of the probe or fluorophore to host cells. | Perform the entire labeling protocol (Parts B & C) on a well of uninfected MDCK cells. | No or very low background fluorescence. |
| No Probe Control | To ensure the alkyne-fluorophore does not bind non-specifically to infected cells. | On infected cells, perform the labeling protocol but replace the this compound solution with vehicle (DMEM + DMSO). Proceed with the click reaction. | No or very low background fluorescence. |
| Competition Control | The most critical control. To prove that the azide probe binds specifically to the NA active site. [16] | Pre-incubate infected cells with a high concentration (e.g., 100 µM) of unlabeled Oseltamivir Carboxylate for 30 minutes before adding the this compound probe. Proceed with the rest of the protocol. | A significant reduction or complete absence of the fluorescent signal compared to the test condition. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Inefficient viral infection.- Insufficient NA expression at the time of labeling.- Probe or fluorophore degradation/inactivity.- Insufficient probe/fluorophore concentration. | - Verify viral titer and cell health.- Perform a time-course experiment (e.g., label at 8, 12, 16, 24 hours post-infection).- Use fresh aliquots of reagents.- Titrate probe and fluorophore concentrations upwards. |
| High Background | - Incomplete washing of unbound probe or fluorophore.- Non-specific binding to cell surface or plate.- Cell death leading to increased membrane permeability. | - Increase the number and duration of wash steps.- Add a low concentration of BSA (0.1%) or a non-ionic surfactant like Pluronic F-127 to wash buffers.- Ensure cells are healthy before and during the experiment. |
| High Cytotoxicity | - High concentration of DMSO.- Prolonged incubation times.- Phototoxicity from the imaging laser. | - Ensure final DMSO concentration is <0.5%.- Optimize and reduce incubation times for probe and fluorophore.- Use the lowest possible laser power and exposure time during imaging. |
References
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Le, J. M., et al. (2021). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. National Institutes of Health. [Link]
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Li, J., et al. (2020). Recent trends in click chemistry as a promising technology for virus-related research. ScienceDirect. [Link]
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Greiner, V. J., et al. (2021). A Spotlight on Viruses—Application of Click Chemistry to Visualize Virus-Cell Interactions. MDPI. [Link]
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Lakadamyali, M., et al. (2003). Visualizing infection of individual influenza viruses. PNAS. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Oseltamivir Phosphate?. Patsnap Synapse. [Link]
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ChemistryViews. (2023). Using Click Chemistry To Improve Viral Infection Modeling. ChemistryViews. [Link]
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Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. [Link]
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Siddiqui, F., & Tadi, P. (2023). Oseltamivir. StatPearls - NCBI Bookshelf. [Link]
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Hong, V., et al. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. [Link]
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Kalveram, B., & Ikegami, T. (2013). Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. JoVE. [Link]
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Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. [Link]
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ETH Zurich. (2025). How influenza viruses enter our cells. ETH Zurich. [Link]
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Chen, C.-Y., et al. (2022). Visualizing Influenza A Virus vRNA Replication. Frontiers. [Link]
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Jiang, H., et al. (2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. National Institutes of Health. [Link]
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Ao, Z., et al. (2023). Bioorthogonal click labeling of an amber-free HIV-1 provirus for in-virus single molecule imaging. National Institutes of Health. [Link]
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Zhang, L., et al. (2020). Bioorthogonal Metabolic Labeling Utilizing Protein Biosynthesis for Dynamic Visualization of Nonenveloped Enterovirus 71 Infection. PubMed. [Link]
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Arias-Salvatierra, D., et al. (2025). Selective labeling and visualization of viral and bacterial neuraminidases using ortho-quinone methide-based probes. National Institutes of Health. [Link]
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Wikipedia. Oseltamivir total synthesis. Wikipedia. [Link]
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Wong, Y. (2024). Gilead Sciences' synthetic route of the Oseltamivir carboxylate development[17]. ResearchGate.
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Arias-Salvatierra, D., et al. (2023). Selective labeling and visualization of viral and bacterial neuraminidases using ortho-quinone methide-based probes. RSC Publishing. [Link]
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Huang, I. C., et al. (2008). Influenza A Virus Neuraminidase Limits Viral Superinfection. National Institutes of Health. [Link]
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Griffith Research Online. (2014). Imaging of influenza virus sialidase activity in living cells. Griffith Research Online. [Link]
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Takahashi, T., et al. (2023). Visualizing intracellular sialidase activity of influenza A virus neuraminidase using a fluorescence imaging probe. PubMed. [Link]
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Application Notes & Protocols: Probing Neuraminidase Activity with 5-Azido Oseltamivir via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioorthogonal Chemistry in Virology
The study of viral mechanisms and the development of antiviral therapeutics demand tools that can operate with high precision within the complex environment of a living cell. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers such a tool.[1][2] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC is a metal-free reaction, circumventing the cellular toxicity associated with copper catalysts.[1][3] This makes it exceptionally well-suited for applications in living systems, including live-cell imaging and in vivo studies.[3][4][5]
The reaction's driving force is the release of ring strain from a cyclooctyne molecule upon its [3+2] cycloaddition with an azide, forming a stable triazole linkage.[1][] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.[1][4] This high degree of specificity allows for the precise labeling and tracking of biomolecules.[2][]
This guide focuses on the application of SPAAC using a specialized probe, 5-Azido Oseltamivir. Oseltamivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA), a critical enzyme for viral replication.[7][8] By modifying oseltamivir with an azide group at the 5-amino position, we create a chemical probe that can be directed to the active site of neuraminidase.[9][10] Subsequent reaction with a cyclooctyne-conjugated reporter molecule (e.g., a fluorophore or biotin) via SPAAC enables the detection, visualization, and quantification of neuraminidase activity in various experimental settings.[11]
Core Principles and Reagents
The SPAAC Mechanism
The fundamental principle of SPAAC lies in the high ring strain of cyclooctyne derivatives. This strain is released during the concerted [3+2] cycloaddition with an azide, providing the thermodynamic impetus for the reaction to proceed efficiently at physiological temperatures and pH.[1]
Caption: SPAAC reaction between this compound and a cyclooctyne probe.
The Neuraminidase Probe: this compound
This compound is a synthetic derivative of the well-known antiviral drug, oseltamivir.[9] The 5-amino group of oseltamivir, which is crucial for its binding to the neuraminidase active site, is replaced with an azide group.[10] While this modification can decrease the inhibitory activity compared to the parent compound, it retains sufficient affinity to act as a targeted probe for the enzyme.[10]
Chemical Structure of this compound:
-
IUPAC Name: (3R,4R,5S)-4-(Acetylamino)-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester[9]
-
Molecular Formula: C₁₆H₂₆N₄O₄[9]
-
Molecular Weight: 338.4 g/mol [9]
Choosing the Right Cyclooctyne Partner
The choice of the cyclooctyne reagent is critical as it dictates the reaction kinetics, stability, and the nature of the downstream detection.[3] Several generations of cyclooctynes have been developed, each with improved properties.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Considerations |
| DIBO | ~0.1 - 0.3 | First generation, relatively slow kinetics.[4] |
| DBCO | ~0.3 - 1.0 | Widely used, good balance of reactivity and stability.[2][12] |
| BCN | ~0.1 - 1.0 | Fast kinetics, suitable for protein labeling.[2][12] |
| DIFO | High | Fluorinated for increased reactivity, excellent for in vivo imaging.[2][13] |
| BARAC | Extremely High | Very reactive, ideal for sensitive biological environments.[2] |
Note: Rate constants are approximate and can vary based on reaction conditions.[12][14]
For initial experiments, DBCO-conjugated fluorophores are recommended due to their commercial availability, good reaction rates, and stability.[5][15]
Experimental Protocols
Protocol 1: In Vitro Labeling of Recombinant Neuraminidase
This protocol describes the direct labeling of purified neuraminidase to validate the interaction between the enzyme and the this compound probe.
Materials:
-
Recombinant Influenza Neuraminidase (e.g., from H1N1 or H5N1)
-
This compound (stock solution in DMSO)
-
DBCO-Fluorophore (e.g., DBCO-Cy5, stock solution in DMSO)
-
Reaction Buffer: PBS or HEPES, pH 7.4[12]
-
Quenching Solution (optional): 50 mM Azide-PEG4-Amine
-
SDS-PAGE materials and fluorescence gel scanner
Procedure:
-
Enzyme Preparation: Dilute the recombinant neuraminidase to a final concentration of 1-5 µM in the reaction buffer.
-
Probe Incubation: Add this compound to the neuraminidase solution to a final concentration of 10-50 µM. Incubate for 30-60 minutes at 37°C to allow for binding to the active site.
-
SPAAC Reaction: Add the DBCO-Fluorophore to the mixture to a final concentration of 20-100 µM (a 2-5 fold molar excess over the azide probe). Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Quenching (Optional): To stop the reaction and consume any unreacted DBCO-fluorophore, add the quenching solution and incubate for an additional 15 minutes.
-
Analysis:
-
Analyze the reaction products by SDS-PAGE.
-
Visualize the labeled neuraminidase using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
A fluorescent band corresponding to the molecular weight of neuraminidase indicates successful labeling.
-
Protocol 2: Labeling Neuraminidase in Virus-Infected Cells
This protocol outlines the procedure for labeling neuraminidase in the context of a live-cell infection model.
Caption: Workflow for SPAAC labeling of neuraminidase in infected cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell line
-
Influenza virus stock
-
Complete cell culture medium
-
This compound
-
Cell-permeable DBCO-Fluorophore (e.g., BDPY-cyclooctyne)[16]
-
Phosphate-Buffered Saline (PBS)
-
Fixation and permeabilization buffers (for microscopy)
-
Cell lysis buffer (for Western blot)
Procedure:
-
Cell Culture and Infection:
-
Plate MDCK cells in a suitable format (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry or lysis).
-
Once cells reach the desired confluency, infect them with influenza virus at an appropriate multiplicity of infection (MOI).
-
Incubate for a period sufficient to allow for viral protein expression (e.g., 18-24 hours).[17]
-
-
Probe Incubation:
-
Prepare a working solution of this compound in pre-warmed complete culture medium to a final concentration of 25-100 µM.
-
Remove the infection medium from the cells and add the this compound-containing medium.
-
Incubate for 1-2 hours at 37°C and 5% CO₂.
-
-
Wash: Gently wash the cells twice with warm PBS to remove any unbound probe.[1]
-
SPAAC Reaction:
-
Final Wash: Wash the cells three times with warm PBS to remove unreacted fluorophore.[18]
-
Downstream Analysis:
-
Fluorescence Microscopy: Fix and permeabilize the cells as required. Counterstain with a nuclear dye (e.g., Hoechst) if desired. Image the cells using a fluorescence microscope.
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in FACS buffer, and analyze on a flow cytometer.
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and detect the fluorescently labeled proteins using an appropriate imaging system.
-
Optimization and Troubleshooting
The success of SPAAC reactions in biological systems can be influenced by several factors.[12]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Fluorescent Signal | - Inefficient binding of this compound. - Slow reaction kinetics. - Instability of reactants. | - Increase the concentration or incubation time of the this compound probe. - Increase the reaction temperature to 37°C.[12] - Extend the SPAAC reaction time (up to 24-48 hours).[12] - Use a more reactive cyclooctyne (e.g., DIFO, BARAC). - Prepare fresh stock solutions of reactants before each experiment.[12] |
| High Background Signal | - Non-specific binding of the cyclooctyne-fluorophore. - Incomplete removal of unreacted reagents. | - Use a more hydrophilic cyclooctyne to reduce non-specific binding.[19] - Include a blocking step with BSA in your washing buffer.[18] - Increase the number and duration of wash steps after the SPAAC reaction. |
| Cell Toxicity | - High concentrations of DMSO or reagents. | - Ensure the final concentration of DMSO in the culture medium is below 0.5%. - Perform a dose-response curve to determine the optimal, non-toxic concentration of your probes. |
| Inconsistent Results | - Variations in cell confluency or infection efficiency. - Buffer composition. | - Standardize cell seeding density and virus MOI. - Consider the buffer system; HEPES has been shown to yield higher reaction rates than PBS in some cases.[12][14][20] |
References
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Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10, 534–545. [Link]
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Lang, K., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Springer Nature Experiments. [Link]
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ResearchGate. (n.d.). a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... [Link]
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Sleiman, M., et al. (2010). A Bodipy-Cyclooctyne for Protein Imaging in Live Cells. PMC - NIH. [Link]
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van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. [Link]
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Zhang, Z., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews, 53(23), 10037-10071. [Link]
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Pringle, T. A., & Knight, J. C. (2025). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. Organic & Biomolecular Chemistry. [Link]
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Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (n.d.). Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition. [Link]
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McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]
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AxisPharm. (2024). What is SPAAC? [Link]
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Chinese Journal of Organic Chemistry. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. 41(1), 1-20. [Link]
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Laughlin, S. T. (2010). Fluorescent chemical tools for biomolecule imaging in live cells. Globe Thesis. [Link]
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baseclick GmbH. (n.d.). Protocols. [Link]
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Zocher, G., et al. (2012). Chemoselective Modification of Viral Surfaces via Bioorthogonal Click Chemistry. Journal of Visualized Experiments, (66), e4246. [Link]
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Domonkos, I., et al. (2024). Bioorthogonal Reactions in Bioimaging. International Journal of Molecular Sciences, 25(5), 2686. [Link]
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Kongkathip, N., et al. (2013). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Journal of Chemistry and Materials Research, 3(6), 1-6. [Link]
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Wikipedia. (n.d.). Oseltamivir total synthesis. [Link]
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Al-Tawfiq, J. A., & Memish, Z. A. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega, 8(3), 2735-2747. [Link]
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Pica, F., et al. (2012). Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus. Bioorganic & Medicinal Chemistry Letters, 22(5), 1804-1808. [Link]
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Karpf, M., & Trussardi, R. (2002). The Roche Synthesis of Oseltamivir Phosphate (Tamiflu®): A Challenge for Industrial Process Research and Development. Chimia, 56(1-2), 23-28. [Link]
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Ur-Rehman, A., et al. (2022). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 13(38), 11299-11306. [Link]
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Al-Dahmani, K. A. H., et al. (2023). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. RSC Medicinal Chemistry, 14(3), 398-422. [Link]
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ResearchGate. (n.d.). SPAAC click DNA ligation between azide-labelled and.... [Link]
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ResearchGate. (n.d.). SPAAC with A) conventional cyclooctynes, B) BCN, C) the.... [Link]
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Li, J., et al. (2022). Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells. Chemical Science, 13(38), 11357-11364. [Link]
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Zhang, Y., et al. (2021). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLoS Computational Biology, 17(10), e1009408. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2008). A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry. Organic Letters, 10(14), 3097–3099. [Link]
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Shie, J.-J., et al. (2011). Biotin-, fluorescein- and 'clickable' conjugates of phospha-oseltamivir as probes for the influenza virus which utilize selective binding to the neuraminidase. Bioorganic & Medicinal Chemistry, 19(16), 4947-4955. [Link]
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Synthesis of fluorescent probes from 5-Azido Oseltamivir
Application Note & Protocol
Topic: High-Efficiency Synthesis of Fluorescent Oseltamivir Probes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Neuraminidase Activity Assays and Viral Imaging
Audience: Researchers, scientists, and drug development professionals in virology, chemical biology, and medicinal chemistry.
Introduction: Illuminating Antiviral Drug Action
Oseltamivir (marketed as Tamiflu®) is a cornerstone antiviral therapeutic for influenza, functioning as a potent inhibitor of the viral neuraminidase (NA) enzyme.[1][2] By blocking NA, oseltamivir prevents the release of new virions from infected host cells, thereby halting the spread of infection.[2] While its efficacy is well-established, understanding its precise interactions with the target enzyme, tracking its distribution in complex biological systems, and rapidly assessing viral susceptibility are critical for combating seasonal outbreaks and emerging drug-resistant strains.[1][3][4]
Fluorescently labeling oseltamivir transforms it from a therapeutic agent into a powerful molecular probe. These probes enable direct visualization of drug-target engagement, facilitate high-throughput screening for NA inhibitors, and can be adapted for live-cell imaging of viral processes.[5][6][7] The synthesis of such probes, however, requires a chemical strategy that is both robust and chemoselective, preserving the pharmacological integrity of the oseltamivir scaffold.
This guide provides a detailed methodology for synthesizing fluorescent oseltamivir probes starting from 5-Azido Oseltamivir . The core of this strategy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[8][9][] This reaction is exceptionally efficient and bio-orthogonal, forming a stable triazole linkage between the azide-functionalized drug and an alkyne-modified fluorophore with virtually no by-products.[] We present a complete workflow from synthesis and purification to characterization and a sample application in a neuraminidase inhibition assay.
Principle of the Method: The CuAAC "Click" Reaction
The foundation of this protocol is the CuAAC reaction, which creates a covalent bond between a terminal alkyne and an azide.[8][9] In this context, the azide is pre-installed on the oseltamivir molecule at the C5 position, a site known from structure-activity relationship studies to tolerate modification without abolishing NA binding. The corresponding alkyne is attached to a fluorophore of choice.
The key components of the reaction are:
-
This compound: The starting drug scaffold. The synthesis of this precursor from shikimic acid or other starting materials involves introducing an azide group, a process well-documented in oseltamivir synthesis literature.[11][12][13][14]
-
Alkyne-Functionalized Fluorophore: A fluorescent dye (e.g., Cyanine, Fluorescein, Rhodamine derivatives) containing a terminal alkyne group for reaction. A wide variety of these are commercially available.[15]
-
Copper(I) Catalyst: The active catalytic species is Cu(I). It is typically generated in situ from a Copper(II) source, such as copper(II) sulfate (CuSO₄), by a reducing agent.[9]
-
Reducing Agent: Sodium ascorbate is the most common reducing agent used to convert Cu(II) to the active Cu(I) state and protect it from oxidation.[8][9]
-
Copper-Stabilizing Ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial. They accelerate the reaction and protect the target biomolecules or fluorophores from damage by reactive oxygen species that can be generated by the copper catalyst.[9][16]
The reaction proceeds rapidly at room temperature in aqueous or mixed aqueous/organic solvents, yielding the 1,4-disubstituted triazole product with high specificity.
Chemical Reaction Pathway
The overall reaction scheme is the conjugation of this compound with a generic alkyne-fluorophore.
Caption: CuAAC conjugation of this compound and an alkyne-fluorophore.
Materials and Reagents
Chemicals
-
This compound (Synthesized or custom order)
-
Alkyne-functionalized fluorophore (e.g., DBCO-Cy5, Alkyne-TAMRA, Alkyne-Fluorescein; commercially available[15])
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), ACS grade
-
Sodium L-Ascorbate, ACS grade
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water (ddH₂O), 18.2 MΩ·cm
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Nitrogen or Argon gas for degassing
Equipment
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Microcentrifuge tubes (1.5 mL)
-
Adjustable micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column (preparative or semi-preparative) and UV-Vis detector
-
Lyophilizer or centrifugal vacuum concentrator
-
Mass Spectrometer (e.g., ESI-MS)
-
UV-Vis Spectrophotometer
-
Fluorometer/Spectrofluorometer
-
pH meter
Experimental Workflow Overview
The process follows a logical sequence from reaction to application, ensuring the final probe is pure and well-characterized before use in biological experiments.
Caption: Step-by-step experimental workflow from synthesis to application.
Detailed Experimental Protocols
Protocol 1: Synthesis of Fluorescent Oseltamivir Probe
Causality Note: The order of addition is critical to prevent premature precipitation of copper salts and to ensure the catalyst is in its active Cu(I) state when the reactants are introduced.[8] The reaction is performed in an inert atmosphere (or with degassed solvents) to minimize the oxidation of Cu(I) to the inactive Cu(II) state.
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-Fluorophore: Prepare a 10 mM stock solution in anhydrous DMSO. (Note: Protect from light by wrapping the vial in aluminum foil).
-
CuSO₄: Prepare a 50 mM stock solution in ddH₂O.
-
Sodium Ascorbate: Prepare a 1 M stock solution in ddH₂O. This solution must be made fresh immediately before use.
-
TBTA/THPTA Ligand: Prepare a 50 mM stock solution in anhydrous DMSO.
-
-
Reaction Setup (for a 100 µL final volume):
-
In a 1.5 mL microcentrifuge tube, add 39 µL of ddH₂O.
-
Add 10 µL of the 10 mM this compound stock (Final concentration: 1 mM).
-
Add 11 µL of the 10 mM Alkyne-Fluorophore stock (Final concentration: 1.1 mM, a slight 1.1x excess).
-
Add 30 µL of DMSO to ensure solubility.
-
Vortex the mixture gently.
-
-
Catalyst Premix and Reaction Initiation:
-
In a separate tube, prepare the catalyst premix. Add 2 µL of the 50 mM CuSO₄ stock to 4 µL of the 50 mM TBTA/THPTA stock. The ligand-to-copper ratio should be 2:1.
-
Add the 6 µL of catalyst premix to the main reaction tube.
-
Immediately initiate the reaction by adding 4 µL of the freshly prepared 1 M Sodium Ascorbate stock. The final concentration of ascorbate will be 40 mM.
-
Vortex the tube gently for 10 seconds. The solution may change color slightly.
-
-
Incubation:
-
Wrap the reaction tube in aluminum foil to protect the fluorophore from photobleaching.
-
Incubate at room temperature (20-25°C) for 1-4 hours on a shaker or rotator. Reaction completion can be monitored by analytical HPLC or LC-MS if desired.
-
Protocol 2: Purification by RP-HPLC
Causality Note: RP-HPLC separates the desired fluorescent product from unreacted starting materials (especially the excess fluorophore, which is often fluorescent itself) and catalyst components based on polarity. A gradient of increasing organic solvent (ACN) is used to elute compounds of increasing hydrophobicity from the C18 column. TFA is used as an ion-pairing agent to improve peak shape.
-
Prepare Mobile Phases:
-
Buffer A: 0.1% (v/v) TFA in ddH₂O.
-
Buffer B: 0.1% (v/v) TFA in Acetonitrile.
-
Filter and degas both buffers before use.
-
-
HPLC Setup:
-
Equilibrate a semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size) with 95% Buffer A and 5% Buffer B.
-
Set the flow rate (e.g., 4 mL/min for a semi-prep column).
-
Set the UV-Vis detector to monitor at two wavelengths: one for the oseltamivir scaffold (~215 nm) and one near the absorbance maximum of the chosen fluorophore (e.g., ~650 nm for Cy5).
-
-
Purification Run:
-
Dilute the 100 µL reaction mixture with 400 µL of Buffer A.
-
Inject the diluted mixture onto the HPLC system.
-
Run the gradient elution as described in the table below.
Time (min) % Buffer B (ACN + 0.1% TFA) Flow Rate (mL/min) Comment 0 5 4.0 Initial Conditions 5 5 4.0 Isocratic Wash 35 95 4.0 Elution Gradient 40 95 4.0 Column Wash 42 5 4.0 Re-equilibration 50 5 4.0 End of Run Table 1: Example RP-HPLC purification gradient. This must be optimized for the specific fluorophore used.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak that absorbs at both the peptide and fluorophore wavelengths. The product peak should be well-separated from the peak of the unreacted alkyne-fluorophore.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Freeze the combined fractions and lyophilize to dryness to obtain the pure fluorescent probe as a fluffy solid. Alternatively, use a centrifugal vacuum concentrator.
-
Protocol 3: Characterization and Quality Control
Causality Note: It is essential to confirm the identity and purity of the final product. Mass spectrometry validates the covalent conjugation, while spectroscopy confirms that the fluorophore's properties are intact and allows for accurate concentration determination.
-
Mass Spectrometry:
-
Dissolve a small amount of the lyophilized product in 50% ACN/H₂O.
-
Analyze using ESI-MS to confirm the molecular weight. The observed mass should match the calculated mass of the [M+H]⁺ ion for the oseltamivir-triazole-fluorophore conjugate.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the probe in a suitable buffer (e.g., PBS, pH 7.4).
-
Scan the absorbance from 200-800 nm.
-
Confirm the presence of two absorbance peaks: one for the oseltamivir core and one for the fluorophore.
-
Use the Beer-Lambert law (A = εcl) and the known extinction coefficient (ε) of the fluorophore at its λ_max to calculate the precise concentration of the probe stock solution.
-
-
Fluorescence Spectroscopy:
-
Using the same sample, measure the fluorescence emission spectrum by exciting at or near the fluorophore's absorbance maximum.
-
Determine the excitation and emission maxima (λ_ex and λ_em). These values are critical for setting up fluorescence-based assays.
-
| Parameter | Example Expected Value (Oseltamivir-Cy5) | Purpose |
| Calculated [M+H]⁺ | Varies with exact structure | Confirms successful conjugation |
| Observed [M+H]⁺ | Should match calculated value ± 0.5 Da | Identity Confirmation |
| Absorbance λ_max | ~645-650 nm | Concentration determination; setting excitation wavelength |
| Emission λ_em | ~665-670 nm | Setting up fluorescence detection parameters |
| Purity (by HPLC) | >95% | Ensures assay results are not due to contaminants |
Table 2: Key characterization parameters and expected results for an Oseltamivir-Cy5 conjugate.
Protocol 4: Application in a Neuraminidase Inhibition Assay
Causality Note: This functional assay validates that the synthesized probe retains its ability to bind to the target enzyme, neuraminidase. The assay measures the displacement of the fluorescent probe by a non-fluorescent inhibitor, resulting in a decrease in a signal like fluorescence polarization (FP) or a change in fluorescence intensity upon binding.[17][18] A simpler format is a competitive inhibition assay using a fluorogenic substrate.[3][4]
-
Assay Principle: This protocol describes a competitive assay using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4] The NA enzyme cleaves MUNANA to release the highly fluorescent 4-methylumbelliferone (4-MU). The synthesized oseltamivir probe will compete with MUNANA for the active site, reducing the rate of 4-MU production.
-
Assay Setup (96-well plate format):
-
Prepare a solution of recombinant influenza neuraminidase in assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5).
-
In triplicate wells, add 20 µL of serially diluted fluorescent oseltamivir probe. Include a "no inhibitor" control (buffer only) and a "no enzyme" control.
-
Add 20 µL of the NA enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind.
-
Initiate the reaction by adding 10 µL of 100 µM MUNANA substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 150 µL of stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol).
-
Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence ("no enzyme" control).
-
Plot the fluorescence intensity against the logarithm of the probe concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the probe required to inhibit 50% of the neuraminidase activity.[4] This confirms the probe's biological activity.
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Formation | 1. Inactive Cu(I) catalyst (oxidized).2. Degraded sodium ascorbate.3. Poor quality of azide/alkyne starting material. | 1. Degas all solvents thoroughly. Ensure a proper ligand-to-copper ratio.2. Always use a freshly prepared sodium ascorbate solution.3. Verify starting materials by MS or NMR. |
| Multiple Peaks in HPLC | 1. Incomplete reaction.2. Fluorophore degradation.3. Side reactions. | 1. Increase reaction time or slightly increase catalyst/ascorbate concentration.2. Protect the reaction from light at all times.3. Ensure high-purity solvents and reagents. Use a copper ligand to minimize side reactions.[9] |
| Low Fluorescence of Final Probe | 1. Photobleaching during reaction/purification.2. Quenching of the fluorophore by the oseltamivir moiety or aggregation. | 1. Minimize light exposure. Use a light-protective autosampler for HPLC if available.2. Characterize the probe in different buffers. Dilute the sample to prevent aggregation-caused quenching. |
| Probe is Inactive in Biological Assay | 1. Synthesis failed; purified wrong compound.2. Modification at C5 has unexpectedly abolished activity. | 1. Re-verify identity and purity by MS and analytical HPLC.2. This is a risk of probe design; however, literature suggests this position is tolerant. Compare IC₅₀ to unmodified oseltamivir. |
Conclusion
This application note provides a comprehensive and robust framework for the synthesis, purification, and characterization of fluorescent oseltamivir probes. By leveraging the efficiency and specificity of the CuAAC reaction, researchers can readily generate high-quality tools for studying influenza virus biology and antiviral mechanisms. The detailed protocols for synthesis and characterization ensure the production of a validated probe, while the sample application demonstrates its utility in a functional enzyme assay. These probes are invaluable assets for basic research, diagnostic development, and the ongoing effort to combat influenza.
References
-
Biotin-, fluorescein- and 'clickable' conjugates of phospha-oseltamivir as probes for the influenza virus which utilize selective binding to the neuraminidase. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Fluorescent Neuraminidase Assay Based on Supramolecular Dye Capture After Enzymatic Cleavage. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Multi-modal imaging of the effect of antiviral treatment on influenza... ResearchGate. Available at: [Link]
-
Labeling of influenza viruses with synthetic fluorescent and biotin-labeled lipids. PMC - NIH. Available at: [Link]
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PubMed. Available at: [Link]
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. NIH. Available at: [Link]
-
Biotin-, fluorescein- and 'clickable' conjugates of phospha-oseltamivir as probes for the influenza virus which utilize selective binding to the neuraminidase. PubMed. Available at: [Link]
-
Live-focus fluorescence imaging of oseltamivir-resistant virus. MDCK... ResearchGate. Available at: [Link]
-
Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. MDPI. Available at: [Link]
-
A Functional Method for Detection of Influenza Virus Resistance to the Neuraminidase Inhibitors. Springer Nature Experiments. Available at: [Link]
-
Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. IISTE.org. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Available at: [Link]
-
Oseltamivir total synthesis. Wikipedia. Available at: [Link]
-
Rapid and simple detection of Tamiflu-resistant influenza virus: Development of oseltamivir derivative-based lateral flow biosensor for point-of-care (POC) diagnostics. NIH. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Available at: [Link]
-
Synthesis of oseltamivir and tamiphosphor from N-acetyl-d-glucosamine. RSC Publishing. Available at: [Link]
-
Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus. PMC - NIH. Available at: [Link]
-
Researchers shed new light on influenza detection. EurekAlert!. Available at: [Link]
-
Chemoselective Modification of Viral Surfaces via Bioorthogonal Click Chemistry. PMC. Available at: [Link]
-
The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. ScienceDirect. Available at: [Link]
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC - NIH. Available at: [Link]
-
Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Labinsights. Available at: [Link]
-
The Synthetic-Technical Development of Oseltamivir Phosphate TamifluTM. CHIMIA. Available at: [Link]
-
Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC - NIH. Available at: [Link]
-
Development of fluorescent platforms for the design of multifunctional compounds for in vitro and in vivo applications in molecular imaging. ResearchGate. Available at: [Link]
- Synthesis method of oseltamivir. Google Patents.
-
Roche synthesis. ETH Zurich. Available at: [Link]
-
Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid. ResearchGate. Available at: [Link]
-
Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF OSELTAMIVIR PHOSPHATE IN FLUVIR® BY UV-SPECTROPHOTOMETER. ResearchGate. Available at: [Link]
-
In vitro pharmacological selectivity profile of oseltamivir prodrug (Tamiflu®) and active metabolite. PubMed Central. Available at: [Link]
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Application of 5-Azido Oseltamivir in High-Throughput Screening for Novel Neuraminidase Inhibitors
An In-Depth Technical Guide
Abstract
The emergence of drug-resistant influenza strains necessitates the development of novel neuraminidase inhibitors (NAIs).[1] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries.[2] This guide details an advanced HTS methodology utilizing 5-Azido Oseltamivir , a chemical probe designed for a competitive binding assay format. By leveraging the robust and bioorthogonal nature of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," this approach offers a sensitive and specific platform for identifying new NAIs.[3][4] We provide the scientific rationale, detailed step-by-step protocols, and data analysis guidelines for researchers, scientists, and drug development professionals aiming to discover the next generation of anti-influenza therapeutics.
Introduction: The Unremitting Challenge of Influenza
Influenza viruses pose a significant global health threat, causing seasonal epidemics and occasional pandemics.[5] The viral surface glycoprotein neuraminidase (NA) is a critical enzyme that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues.[6][7] This function is essential for the spread of the virus. Consequently, NA has been a primary target for antiviral drug development.[8]
Currently licensed NAIs, such as oseltamivir (Tamiflu®) and zanamivir (Relenza®), are transition-state analogs of sialic acid that bind to the NA active site and block its enzymatic function.[7][8] However, the evolution of viral resistance, often through mutations in the NA active site (e.g., H274Y), can reduce the efficacy of these drugs, underscoring the urgent need for new inhibitors with different binding modes or chemical scaffolds.[7][9]
The Rationale for a Probe-Based HTS Approach
Traditional enzyme inhibition assays often rely on monitoring the catalytic turnover of a substrate, such as the cleavage of a fluorogenic substrate like 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10][11] While effective, these assays can be susceptible to interference from library compounds that are fluorescent or quench the product's fluorescence.
A competitive binding assay using a high-affinity probe offers a powerful alternative. Here, we employ This compound , a derivative of the potent inhibitor oseltamivir.[12] The core oseltamivir structure ensures high-affinity binding to the NA catalytic site, while the strategically incorporated azide (-N₃) group serves as a chemical handle for detection via click chemistry.[13][14]
The Core Principle: The assay quantifies the displacement of the this compound probe from the NA active site by a potential inhibitor from a compound library. A strong inhibitor will occupy the active site, leaving the azide probe free in solution to react with a fluorescent alkyne reporter molecule. A weak or non-binding compound will allow the probe to bind to the enzyme, sequestering it from the click reaction.
Advantages of this method:
-
High Specificity: The assay directly measures binding to the oseltamivir binding pocket within the NA active site.
-
Reduced Interference: The click chemistry reaction is highly specific and bioorthogonal, minimizing false positives from colored or fluorescent library compounds.[4]
-
Robustness: The formation of a stable triazole ring provides an irreversible and strong signal.[15]
-
Sensitivity: The amplification of the signal via a fluorescent reporter allows for high sensitivity, suitable for detecting inhibitors across a wide range of potencies.
Mechanism of Action and Assay Workflow
The assay operates on a competitive displacement principle coupled with a click chemistry-based detection system. The two key stages are: 1) Competitive Binding Equilibrium and 2) Signal Generation via CuAAC.
Competitive Binding
The influenza neuraminidase enzyme is incubated with a test compound and a fixed concentration of this compound. These molecules compete for binding to the enzyme's catalytic site. The binding of oseltamivir involves key interactions with conserved residues such as Arg118, Glu119, Asp151, Arg152, Arg292, and Arg371.[16][17] this compound is designed to engage these same residues.
Signal Generation via Click Chemistry
Following the binding incubation, an alkyne-functionalized fluorophore and a Cu(I) catalyst system are added. The azide group of any unbound this compound rapidly and specifically reacts with the alkyne group of the reporter, forming a stable, fluorescent triazole conjugate.[18]
Detailed Experimental Protocol
This protocol is optimized for a 384-well microplate format, standard for HTS campaigns.
Required Materials and Reagents
-
Enzyme: Recombinant Influenza Neuraminidase (e.g., from H1N1 or H3N2 strain).
-
Probe: this compound (MW: 338.4 g/mol ).[12]
-
Reporter: Alkyne-functionalized fluorophore (e.g., Alkyne-TAMRA, Alkyne-fluorescein).
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Positive Control: Oseltamivir Carboxylate.
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.
-
Click Catalyst Stock (50x):
-
25 mM CuSO₄
-
50 mM Tris(benzyltriazolylmethyl)amine (TBTA)
-
125 mM Sodium Ascorbate (prepare fresh)
-
-
Plates: Low-volume, black, 384-well assay plates.
-
Equipment:
-
Acoustic liquid handler or pintool for compound dispensing.
-
Multichannel pipette or automated liquid dispenser.
-
Plate reader with fluorescence detection capabilities.
-
Plate shaker.
-
Incubator set to 37°C.
-
Assay Workflow Diagram
Step-by-Step Methodology
1. Preparation of Reagents:
-
Prepare Assay Buffer and equilibrate all reagents to room temperature before use.
-
Prepare a 2x working solution of Neuraminidase in Assay Buffer. The final concentration should be determined empirically, aiming for a robust signal window (typically in the low nM range).
-
Prepare a 4x working solution of this compound in Assay Buffer. The optimal concentration should be close to the Kd of its interaction with the enzyme to ensure sensitivity to competitive displacement.
-
Prepare a 4x Click Reagent Mix in Assay Buffer containing the alkyne-fluorophore and the 50x Click Catalyst Stock (diluted 1:12.5 to reach 4x). The final concentration of the alkyne-fluorophore should be in slight excess of the probe concentration. Note: Prepare the Sodium Ascorbate solution fresh and add it to the catalyst stock just before preparing the final 4x mix.
2. Assay Execution (Final Volume: 20 µL):
-
Compound Plating: Dispense 50 nL of test compounds (typically 10 mM in DMSO) into the wells of a 384-well plate. For control wells, dispense DMSO (Negative Control) or Oseltamivir Carboxylate (Positive Control). This results in a final test compound concentration of 10 µM.
-
Enzyme Addition: Add 10 µL of the 2x Neuraminidase solution to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows any potential inhibitors to bind to the enzyme before the probe is introduced.
-
Probe Addition: Add 5 µL of the 4x this compound solution to all wells.
-
Competitive Binding Incubation: Seal the plate, mix gently, and incubate for 30 minutes at 37°C to allow the binding reaction to reach equilibrium.
-
Click Reaction Initiation: Add 5 µL of the 4x Click Reagent Mix to all wells.
-
Final Incubation: Seal the plate, mix, and incubate for 60 minutes at room temperature, protected from light.
-
Signal Detection: Read the fluorescence intensity on a compatible plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
Data Analysis and Interpretation
Assay Quality Control
Before analyzing the library data, it is crucial to validate the assay's performance using the control wells. The Z'-factor is a statistical measure of assay quality and is calculated as follows:
Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]
Where:
-
μpos and σpos are the mean and standard deviation of the Positive Control wells.
-
μneg and σneg are the mean and standard deviation of the Negative Control wells.
An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.
| Parameter | Description | Typical Value |
| Final Volume | Total reaction volume per well | 20 µL |
| [Neuraminidase] | Final enzyme concentration | 1-5 nM |
| [this compound] | Final probe concentration | 5-10 nM |
| [Alkyne-Fluorophore] | Final reporter concentration | 20-50 nM |
| [Test Compound] | Final screening concentration | 10 µM |
| [DMSO] | Final DMSO concentration | 0.5% |
| Positive Control | Oseltamivir Carboxylate | 10 µM |
| Fluorescence Reading | Ex/Em for TAMRA | 555 nm / 580 nm |
| Z'-Factor | Assay quality metric | > 0.5 |
Hit Identification
The percentage of inhibition for each test compound is calculated relative to the controls:
% Inhibition = [ (Signalcompound - μneg) / (μpos - μneg) ] * 100
A "hit" is typically defined as a compound that produces an inhibition value above a certain threshold (e.g., > 50% or > 3 standard deviations above the mean of the negative controls).
Dose-Response Analysis
Primary hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀). Compounds are serially diluted and tested in the same assay format. The resulting data are plotted with % Inhibition versus log[Inhibitor], and the curve is fitted to a four-parameter logistic model to calculate the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the probe.
Conclusion and Future Perspectives
The use of this compound in a click chemistry-based competitive binding assay represents a state-of-the-art approach for high-throughput screening of neuraminidase inhibitors. This method combines the high affinity and specificity of a proven inhibitor scaffold with the robustness and bioorthogonality of the azide-alkyne cycloaddition reaction.[3][4] By directly probing the active site, this assay is well-suited to identify novel chemical entities that can serve as starting points for the development of new anti-influenza drugs, helping to address the persistent challenge of antiviral resistance.
References
-
Title: High-throughput synthesis of azide libraries suitable for direct "click" chemistry and in situ screening. Source: PubMed. URL: [Link]
-
Title: Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Source: PubMed Central. URL: [Link]
-
Title: Discovery of Novel Neuraminidase Inhibitors by Structure-Based Virtual Screening, Structural Optimization, and Bioassay. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season. Source: National Institutes of Health (NIH). URL: [Link]
-
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-
Title: Neuraminidases (NA) Inhibitor Screening Assay Kit (E-BC-D004). Source: Elabscience. URL: [Link]
-
Title: Influenza Neuraminidase Inhibitors: Structure-Based Design of a Novel Inhibitor Series. Source: ACS Publications. URL: [Link]
-
Title: Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Source: PubMed. URL: [Link]
-
Title: Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Source: IISTE.org. URL: [Link]
-
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-
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-
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-
Title: Fluorometric Neuraminidase Assay. Source: Creative Diagnostics. URL: [Link]
-
Title: Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Source: National Institutes of Health (NIH). URL: [Link]
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Title: (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Source: ResearchGate. URL: [Link]
-
Title: Oseltamivir total synthesis. Source: Wikipedia. URL: [Link]
-
Title: Gilead Sciences' synthetic route of the Oseltamivir carboxylate development. Source: ResearchGate. URL: [Link]
-
Title: The Roche Approach to Oseltamivir Phosphate. Source: ETH Zurich Library. URL: [Link]
-
Title: Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay. Source: PubMed Central. URL: [Link]
-
Title: New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Source: PMC - National Institutes of Health (NIH). URL: [Link]
-
Title: Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. Source: PMC - National Institutes of Health (NIH). URL: [Link]
-
Title: Selective labeling and visualization of viral and bacterial neuraminidases using ortho-quinone methide-based probes. Source: RSC Publishing. URL: [Link]
-
Title: Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. Source: PLOS Computational Biology. URL: [Link]
-
Title: Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Source: MDPI. URL: [Link]
-
Title: Virtual screening for oseltamivir-resistant a (H5N1) influenza neuraminidase from traditional Chinese medicine database: a combined molecular docking with molecular dynamics approach. Source: PMC - PubMed Central. URL: [Link]
-
Title: Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. Source: PubMed. URL: [Link]
-
Title: Ensemble-Based Virtual Screening Reveals Potential Novel Antiviral Compounds for Avian Influenza Neuraminidase. Source: eScholarship.org. URL: [Link]
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Application Notes and Protocols: Visualizing Viral Entry and Egress with 5-Azido Oseltamivir Probes
Introduction: A New Lens on Viral Dynamics
The study of virology is fundamentally a quest to understand the intricate dance between a virus and its host cell. Visualizing the key moments of this interaction—viral entry, replication, and egress—provides invaluable insights into pathogenesis and offers clear targets for therapeutic intervention. Oseltamivir (marketed as Tamiflu®) is a cornerstone of anti-influenza therapy, acting as a potent neuraminidase inhibitor that prevents the release of newly formed virions from infected cells.[1][2][3][4] This application note details the use of a novel chemical probe, 5-Azido Oseltamivir, which combines the neuraminidase-targeting specificity of Oseltamivir with the power of bioorthogonal click chemistry.[5][6] This approach allows for the direct, covalent labeling and high-resolution imaging of viral particles at the critical stage of egress, and potentially, entry.
At its core, this technology leverages the metabolic machinery of the host cell and the enzymatic specificity of the virus itself. By introducing an azide group onto the Oseltamivir scaffold, we create a "clickable" handle. This handle does not interfere with the drug's primary function—binding to the neuraminidase active site—but provides a specific point of attachment for fluorescent reporters or other tags via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry).[7][8] This enables researchers to fluorescently tag virions as they attempt to bud from the host cell, providing a powerful tool to study the spatial and temporal dynamics of viral egress.
Principle of the Technology
The methodology is built upon the well-established mechanism of Oseltamivir and the versatility of bioorthogonal chemistry.
1. Oseltamivir's Mechanism of Action: Influenza virus relies on two key surface glycoproteins: hemagglutinin (HA) for entry and neuraminidase (NA) for egress.[1] NA cleaves sialic acid residues on the host cell surface, which would otherwise bind to the HA of progeny virions, preventing their release and causing them to aggregate at the cell surface.[2][3] Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[3][9] This active metabolite is a transition-state analog of sialic acid and a potent, selective inhibitor of the NA enzyme.[1][10] By binding to the NA active site, it prevents the cleavage of sialic acid, effectively tethering new virions to the host cell and halting the spread of infection.[2][3]
2. Bioorthogonal Labeling with this compound: The "5-Azido" modification introduces a chemically inert but reactive azide group (-N₃) onto the Oseltamivir molecule. This modification is designed to be minimally disruptive to the molecule's interaction with the neuraminidase active site.
3. Click Chemistry: The azide group serves as a bioorthogonal handle. It does not react with any native functional groups within a biological system.[6][11] However, it will specifically and efficiently react with a complementary alkyne-modified probe (e.g., a fluorescent dye) in a reaction known as click chemistry.[5] This allows for the covalent attachment of a visualization tag directly to the virus-bound inhibitor.
Experimental Rationale: Why This Approach is Powerful
-
Specificity: Labeling is directed to the neuraminidase enzyme, offering virus-specific tagging.
-
Minimal Perturbation: Unlike bulky fluorescent protein fusions, the small size of the azide tag is less likely to interfere with viral protein function.[6]
-
Temporal Control: The addition of the alkyne-fluorophore probe can be precisely timed, allowing for pulse-chase experiments to track viral movement.
-
Versatility: The click chemistry handle can be used to attach a wide variety of probes, including fluorophores for microscopy, biotin for affinity purification, or electron-dense tags for electron microscopy.
Workflow Overview
The overall experimental workflow involves three key stages: infection, labeling, and imaging.
Caption: High-level experimental workflow for viral labeling.
Detailed Protocols
Part 1: Metabolic Incorporation of Azido-Sugars for General Viral Glycoprotein Labeling (Alternative Approach)
While the primary focus is on this compound, a complementary strategy involves metabolic labeling of viral glycoproteins. This method is broadly applicable to many enveloped viruses and can serve as a control or a parallel method to visualize the viral envelope.[12][13][14] Host cells are cultured with an azido-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz), which is metabolized and incorporated into the glycans of viral envelope proteins.[7][12][15]
Materials
-
Host cells (e.g., MDCK, A549)
-
Virus stock (e.g., Influenza A virus)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Ac₄ManNAz (or other azido-sugar)
-
Alkyne-fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Imaging plates or coverslips
Step-by-Step Protocol
-
Cell Seeding: Seed host cells onto imaging-quality plates or coverslips to achieve 70-80% confluency on the day of infection.
-
Azido-Sugar Incubation: 24-48 hours prior to infection, replace the culture medium with medium containing 25-50 µM Ac₄ManNAz. Culture cells under standard conditions.
-
Viral Infection: Remove the Ac₄ManNAz-containing medium, wash cells once with PBS, and infect with the virus at a desired multiplicity of infection (MOI) in a small volume of serum-free medium. Allow the virus to adsorb for 1 hour at 37°C.
-
Incubation: Remove the inoculum, wash cells with PBS, and add fresh culture medium (can contain a lower concentration of Ac₄ManNAz). Incubate for the desired time (e.g., 8-24 hours) to allow for viral replication and budding.
-
Fixation: Wash cells three times with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Click Reaction: Wash cells three times with PBS. Add the alkyne-fluorophore (e.g., 5-10 µM DBCO-Alexa Fluor 488 in PBS) and incubate for 1-2 hours at room temperature, protected from light.
-
Final Washes & Mounting: Wash cells three times with PBS. If desired, permeabilize and stain for intracellular targets (e.g., nucleocapsid protein). Mount coverslips using an appropriate mounting medium with DAPI for nuclear counterstaining.
-
Imaging: Visualize by fluorescence microscopy.
Part 2: Direct Neuraminidase Labeling with this compound
This protocol specifically targets the neuraminidase on budding or released virions.
Materials
-
Host cells infected with influenza virus (from Part 1, step 4, but without azido-sugar treatment)
-
This compound probe
-
Alkyne-fluorophore (e.g., BCN-Cy5 or DBCO-Alexa Fluor 647)
-
Wash buffers (PBS, or a buffer appropriate for live-cell imaging)
-
Fixative (optional, for endpoint assays)
Step-by-Step Protocol
-
Infection: Infect host cells with influenza virus as described in Part 1, step 3.
-
Incubation: Allow the infection to proceed for a time sufficient for viral budding to occur (e.g., 12-24 hours post-infection).
-
Probe Incubation: At the desired time point, add this compound to the culture medium at a pre-determined optimal concentration (e.g., 1-10 µM). Incubate for 30-60 minutes at 37°C. This allows the probe to bind to the neuraminidase of budding virions.
-
Wash: Gently wash the cells two to three times with pre-warmed medium or PBS to remove unbound this compound.
-
Click Reaction (Live or Fixed):
-
Live-Cell Imaging: Add the alkyne-fluorophore (e.g., 5 µM BCN-Cy5) in a live-cell imaging buffer. Incubate for 15-30 minutes. Wash gently and proceed immediately to imaging.
-
Fixed-Cell Imaging: Fix the cells as described in Part 1, step 5. Then, perform the click reaction as described in Part 1, step 6.
-
-
Imaging and Analysis: Image the cells using an appropriate fluorescence microscope. Look for punctate signals at the cell periphery, indicative of budding virions.
Mechanism Visualization
The following diagram illustrates the molecular mechanism of labeling at the neuraminidase active site.
Caption: Inhibition of neuraminidase and subsequent labeling.
Data Interpretation and Expected Results
Quantitative Data Summary
| Parameter | Metabolic Labeling (Ac₄ManNAz) | Direct NA Labeling (this compound) |
| Target | Sialylated glycoproteins | Neuraminidase enzyme |
| Specificity | Pan-viral envelope (for sialylated viruses) | Influenza A & B Neuraminidase |
| Signal Location | Diffuse on viral envelope and cell surface | Punctate, concentrated at virion location |
| Typical Fluorophore | Green (e.g., Alexa Fluor 488) | Far-Red (e.g., Cy5, Alexa Fluor 647) |
| Application | General virus visualization, entry studies | Egress studies, inhibitor screening |
| Potential Artifacts | Labeling of host cell glycoproteins | Non-specific binding of probes (low) |
Visual Results
-
Metabolic Labeling: Expect to see fluorescence outlining the entire surface of infected cells that are producing viral particles, as well as on the virions themselves. This can be useful for tracking the fusion of the viral envelope with the endosomal membrane during entry.[5][15]
-
This compound Labeling: Expect to see distinct, bright puncta at the plasma membrane of infected cells, corresponding to individual or small clusters of budding virions. In the supernatant, free virions will also be labeled. This high signal-to-noise ratio is ideal for single-particle tracking experiments to analyze the dynamics of viral egress.
Troubleshooting and Considerations
-
Low Signal:
-
Increase the concentration of the azido-probe or alkyne-fluorophore.
-
Increase the incubation time for the click reaction.
-
Ensure the virus is replicating efficiently (check viral titers).
-
For metabolic labeling, ensure the azido-sugar is not toxic to the cells at the concentration used.[7]
-
-
High Background:
-
Ensure thorough washing after probe and fluorophore incubation.
-
Consider using a copper-free click reaction (e.g., SPAAC with DBCO, BCN reagents) to avoid copper-induced cytotoxicity in live-cell experiments.[15]
-
Filter all buffers and reagents to remove fluorescent particulates.
-
-
Cell Viability: For live-cell imaging, minimize light exposure and use imaging buffers designed to maintain cell health. Monitor cell morphology throughout the experiment.
Conclusion and Future Directions
The use of this compound probes represents a significant advancement in the study of influenza virus dynamics. By co-opting a clinically proven drug molecule, this method provides a highly specific and minimally invasive way to label viruses at a key stage of their life cycle. This enables researchers to ask fundamental questions about the kinetics of viral budding, the spatial distribution of egress sites on the host cell membrane, and the effect of other antiviral compounds on this process.
Future applications could involve multi-color experiments, combining this compound labeling with fluorescently tagged host proteins to study the recruitment of cellular machinery to sites of viral egress. Furthermore, the adaptation of this probe for super-resolution microscopy techniques could provide unprecedented detail of the molecular organization of the budding virion. This powerful chemical biology tool opens new avenues for understanding viral pathogenesis and accelerating the development of next-generation antiviral therapies.
References
- Ningbo Innopharmchem Co.,Ltd. (n.d.). Oseltamivir: Mechanism of Action and Clinical Efficacy in Flu Management.
- Le, J. L., et al. (2020). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLoS Computational Biology.
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Zhao, X., et al. (2015). Labeling of Enveloped Virus via Metabolic Incorporation of Azido Sugars. Bioconjugate Chemistry, 26(9), 1868-72. Retrieved from [Link]
- Patsnap. (2024). What is the mechanism of Oseltamivir Phosphate? Patsnap Synapse.
- Müller, T. G., et al. (2019). A Spotlight on Viruses—Application of Click Chemistry to Visualize Virus-Cell Interactions. Molecules.
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Oum, Y., et al. (2016). Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion. Journal of Virology. Retrieved from [Link]
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Zhao, X., et al. (2015). Labeling of Enveloped Virus via Metabolic Incorporation of Azido Sugars. Figshare. Retrieved from [Link]
- Greber, U. F. (2019). A Spotlight on Viruses—Application of Click Chemistry to Visualize Virus-Cell Interactions. Semantic Scholar.
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Zhao, X., et al. (2015). Labeling of Enveloped Virus via Metabolic Incorporation of Azido Sugars. PubMed. Retrieved from [Link]
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Greber, U. F. (2025). Clicking viruses—with chemistry toward mechanisms in infection. Journal of Virology. Retrieved from [Link]
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Su, Y., et al. (2024). Spatiotemporal visualization of DNA replication by click chemistry reveals bubbling of viral DNA in virion formation. bioRxiv. Retrieved from [Link]
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Liu, Y., et al. (2018). Recent trends in click chemistry as a promising technology for virus-related research. Virus Research. Retrieved from [Link]
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CAS. (n.d.). Bioorthogonal Chemistry - Applications in Science and Medicine. Retrieved from [Link]
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Greber, U. F. (2019). Analysis of a fully infectious bio-orthogonally modified human virus reveals novel features of virus cell entry. PLoS Pathogens. Retrieved from [Link]
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Müller, T. G., et al. (2019). A Spotlight on Viruses—Application of Click Chemistry to Visualize Virus-Cell Interactions. Semantic Scholar. Retrieved from [Link]
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Wikipedia. (n.d.). Neuraminidase inhibitor. Retrieved from [Link]
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Luedtke, N. W., et al. (2015). A Bioorthogonal Chemical Reporter of Viral Infection. Angewandte Chemie International Edition. Retrieved from [Link]
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Kashiwagi, T., et al. (2012). Mechanism of Action of Neuraminidase Inhibitors (Tamiflu; Peramivir). ResearchGate. Retrieved from [Link]
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Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research. Retrieved from [Link]
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Ilyushina, N. A., et al. (2013). Labeling of influenza viruses with synthetic fluorescent and biotin-labeled lipids. Virus Research. Retrieved from [Link]
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JoVE. (2022). Live Imaging of Viral Infection Using Luciferase Fluorescent Reporter. YouTube. Retrieved from [Link]
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Luedtke, N. W., et al. (2015). A Bioorthogonal Chemical Reporter of Viral Infection. ResearchGate. Retrieved from [Link]
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ResearchGate. (2017). How to fluorescently label RNA in influenza virus for fluorescence microscopy? Retrieved from [Link]
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ResearchGate. (n.d.). Detection of fluorescently-labelled influenza virus using.... Retrieved from [Link]
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Rillahan, C. D., et al. (2022). Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents. Journal of Medicinal Chemistry. Retrieved from [Link]
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Yarema, K. J. (2009). Metabolic glycoengineering: Sialic acid and beyond. Methods in Enzymology. Retrieved from [Link]
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CD BioGlyco. (n.d.). CMP-Neu5Ac Analogs-based Sialic Acid Glycoengineering. Retrieved from [Link]
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Chen, X., et al. (2016). In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy. PNAS. Retrieved from [Link]
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Dutkowski, R., et al. (2009). Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. Journal of Clinical Pharmacology. Retrieved from [Link]
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Le, J. L., et al. (2020). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLOS. Retrieved from [Link]
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Troubleshooting & Optimization
How to reduce background signal in 5-Azido Oseltamivir labeling experiments
Technical Support Center: 5-Azido Oseltamivir Labeling
A Guide to Minimizing Background Signal for High-Fidelity Results
Welcome to the technical support center for this compound labeling experiments. As Senior Application Scientists, we understand that achieving a high signal-to-noise ratio is paramount for the success of your research.[1] High background fluorescence can obscure genuine signals, leading to misinterpreted results and false positives.[2] This guide is designed to provide you with in-depth troubleshooting strategies, optimized protocols, and a clear understanding of the factors that contribute to background signal in metabolic labeling experiments using click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical probe derived from the antiviral drug Oseltamivir (Tamiflu®). Oseltamivir itself is a prodrug that is converted by cellular esterases into its active form, oseltamivir carboxylate.[3][4][5][6] This active metabolite inhibits the neuraminidase enzyme of influenza viruses, preventing viral replication.[6] The "5-Azido" modification adds a bioorthogonal azide (-N3) group to the molecule. This azide group allows the probe, after it has been metabolized and incorporated by cells, to be covalently tagged with a reporter molecule (e.g., a fluorophore or biotin) via a highly specific "click" reaction.[7]
Q2: What are the primary sources of background signal in my experiment?
Background signal can originate from several sources, which can be broadly categorized into two groups:[8]
-
Sample-Related Background: This includes cellular autofluorescence (from molecules like NADH and flavins), non-specific binding of the azide probe or the alkyne reporter dye to cellular components, and residual, unwashed reagents.[2][9][10]
-
Reaction-Related Background: This stems from inefficiencies or side-reactions in the click chemistry step itself. For instance, some reporter dyes can non-specifically label proteins, especially in the presence of the copper catalyst.[11][12]
Q3: What are the most critical controls I should include in my experiment?
To effectively troubleshoot background, running the correct controls is non-negotiable.
-
"No-Probe" Control: Treat cells with vehicle (DMSO) only, then perform the complete click chemistry and imaging protocol. This control reveals background from autofluorescence and non-specific binding of the alkyne-reporter dye.
-
"No-Click" Control: Treat cells with this compound, but perform the "click" step with a reaction cocktail lacking the copper catalyst. This helps identify any inherent fluorescence of the probe itself or non-specific binding that is not dependent on the click reaction.
-
Competition Control: Co-incubate cells with an excess of the parent drug, Oseltamivir, along with the this compound probe. A significant reduction in signal in this condition indicates that your probe is binding to the expected biological targets.
Troubleshooting Guide: A Deeper Dive
Here, we address specific issues you might be observing in your results and provide actionable solutions.
Problem 1: High, diffuse background fluorescence across the entire sample.
This is often the most common issue and typically points to problems with probe/dye concentration or inadequate washing.
dot
Caption: Logic diagram for troubleshooting diffuse background.
Causality & Solution:
-
Excess Probe/Dye: Using too high a concentration of either the this compound probe or the alkyne-fluorophore is a primary cause of high background.[2] Unbound molecules will linger in the sample, contributing to a diffuse signal.
-
Action: Systematically titrate down the concentration of your alkyne-fluorophore first, as these are often "sticky".[13] Recommended starting ranges can be found in Table 1. If background persists, titrate the this compound probe concentration.
-
-
Insufficient Washing: Washing steps are critical for removing unbound reagents.[14] Short or infrequent washes will not be sufficient.
-
Action: Increase the number and duration of your wash steps post-fixation and post-click reaction. We recommend a minimum of 3 x 10-minute washes with a suitable buffer (e.g., PBS with 0.1% Triton X-100) while gently agitating.[15] Adding a low concentration of a non-ionic surfactant like Tween-20 (0.05%) can help disrupt hydrophobic interactions that cause non-specific binding.[16][17]
-
Problem 2: Punctate, non-specific staining or bright aggregates are observed.
This pattern suggests that your reporter dye is precipitating or binding non-specifically to hydrophobic pockets within the cell.
Causality & Solution:
-
Hydrophobic Interactions: Many fluorescent dyes are hydrophobic and can aggregate in aqueous buffers or bind non-specifically to lipids and proteins.[17][18]
-
Action 1 (Blocking): Before the click reaction, introduce a blocking step. Incubating your fixed and permeabilized cells with a protein-based blocker like 1-3% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes can occupy non-specific binding sites.[15][16]
-
Action 2 (Additives): Include additives in your click reaction buffer. Adding 0.1% Triton X-100 or 1% BSA to the click reaction cocktail can help keep the dye solubilized and reduce non-specific interactions.[16][17]
-
Action 3 (Check Reagents): Ensure your alkyne-dye stock solution is fully dissolved and has not precipitated. Centrifuge the stock tube at high speed for 1-2 minutes before use and pipette from the supernatant.
-
Problem 3: Background is high even in the "No-Probe" control.
This definitively points to an issue with either cellular autofluorescence or non-specific binding of your alkyne-reporter dye.
dot
Caption: Optimized experimental workflow for minimizing background.
1. Cell Culture and Probe Labeling: a. Culture your cells of interest to the desired confluency. b. Treat cells with the pre-determined optimal concentration of this compound for the desired time period (typically 4-24 hours).
2. Fixation and Permeabilization: a. Wash cells 2x with ice-cold PBS to remove excess probe. b. Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. [18]Using cross-linking fixatives like PFA is generally preferred for preserving cell morphology. [19] c. Wash cells 3x with PBS. d. Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes. [15]This step is crucial for allowing the click chemistry reagents to access intracellular targets. [14][19] 3. Blocking and Background Reduction: a. Wash cells 2x with PBS. b. (Optional but Recommended for High Autofluorescence) : If autofluorescence is a known issue, quench now with a suitable agent like Sudan Black B. [20] c. Block non-specific binding sites by incubating cells in 3% BSA in PBS for 1 hour at room temperature. 4. Click Reaction (CuAAC): a. Prepare the click reaction cocktail immediately before use. For each sample, combine reagents in the following order (protect from light): i. PBS Buffer (to final volume) ii. Alkyne-Fluorophore (see Table 1 for concentration) iii. 5 mM Copper (II) Sulfate (CuSO4) [21] iv. 25 mM THPTA Ligand (or other copper-stabilizing ligand) v. 50 mM Sodium Ascorbate (freshly prepared) [21][22] b. Aspirate the blocking solution and add the click reaction cocktail to the cells. c. Incubate for 30-60 minutes at room temperature, protected from light.
5. Final Washes and Imaging: a. Remove the click reaction cocktail. b. Wash cells 3x for 10 minutes each with PBS containing 0.1% Triton X-100 to remove residual click reagents. c. Wash 2x with PBS. d. Counterstain nuclei with DAPI or another suitable stain if desired. e. Mount coverslips using an appropriate mounting medium and proceed to imaging.
Data & Reagent Recommendations
Table 1: Recommended Starting Concentrations for CuAAC Components
| Component | Starting Concentration | Range to Test | Rationale & Key Considerations |
| This compound | 25 µM | 5 - 100 µM | Titrate to find the lowest concentration that gives a robust specific signal over background. |
| Alkyne-Fluorophore | 2 µM | 0.5 - 10 µM | Often the biggest contributor to non-specific background. [12]Start low and titrate up only if the signal is too weak. [13] |
| Copper (II) Sulfate (CuSO4) | 100 µM | 50 - 500 µM | The catalyst for the reaction. Higher concentrations can increase background. [23] |
| THPTA (Ligand) | 500 µM | 250 - 1000 µM | A water-soluble ligand that protects cells from copper toxicity and improves reaction efficiency. [21][22]Maintain a 5:1 ligand-to-copper ratio. |
| Sodium Ascorbate | 2.5 mM | 1 - 5 mM | The reducing agent that converts Cu(II) to the active Cu(I) state. [23]Use a freshly prepared solution for maximum efficiency. [21] |
References
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Newsletter: Background Fluorescence. (2019-09-03). FluoroFinder. [Link]
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Pickens, C. J., Johnson, C. N., & Prescher, J. A. (2018). Click Chemistry in Proteomic Investigations. Methods in molecular biology (Clifton, N.J.), 1728, 439–453. [Link]
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A beginner's guide to improving image acquisition in fluorescence microscopy. (2020-12-07). The Biochemist. [Link]
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Determining background sources in fluorescence. AustinBlanco.com. [Link]
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Willems, L. I., Li, N., Florea, B. I., Ruben, M., van der Marel, G. A., & Overkleeft, H. S. (2013). Comparative analysis of click chemistry mediated activity-based protein profiling in cell lysates. Molecules (Basel, Switzerland), 18(10), 12604–12617. [Link]
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Hovorka, O., & Šečkutė, J. (2020). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 12(4), e88. [Link]
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Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. (2013-10-16). ResearchGate. [Link]
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Challenges with Background Fluorescence. (2022-02-14). Visikol. [Link]
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Gateway to the Cellular Kingdom: Cell Fixation and Permeabilization Techniques. Bitesize Bio. [Link]
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How to reduce unspecific binding in an intracellular click-reaction?. (2015-06-23). ResearchGate. [Link]
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Non-specific labelling with Click chemistry reaction?. (2019-09-24). ResearchGate. [Link]
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Permeabilization & Fixation - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
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Reducing Non-Specific Binding. (2014-02-04). Surface Plasmon Resonance. [Link]
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4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]
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Willems, L. I., Li, N., Florea, B. I., Ruben, M., van der Marel, G. A., & Overkleeft, H. S. (2013). Comparative analysis of click chemistry mediated activity-based protein profiling in cell lysates. Molecules (Basel, Switzerland), 18(10), 12604–12617. [Link]
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Nanovskaya, T. N., Nekhayeva, I. A., Patrikeeva, S. L., Hankins, G. D., & Ahmed, M. S. (2008). The metabolism and transplacental transfer of oseltamivir in the ex vivo human model. American journal of obstetrics and gynecology, 198(5), 589.e1–589.e4. [Link]
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Dutkowski, R., & Thakrar, B. (2007). Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. The Journal of antimicrobial chemotherapy, 59 Suppl 1, i13–i21. [Link]
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Tamiflu (oseltamivir phosphate) capsules label. accessdata.fda.gov. [Link]
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Sakata, M., et al. (2009). Biodistribution and metabolism of the anti-influenza drug [11C]oseltamivir and its active metabolite [11C]Ro 64-0802 in mice. Annals of nuclear medicine, 23(4), 369–376. [Link]
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Oseltamivir. PubChem. [Link]
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Improving the efficiency of 5-Azido Oseltamivir conjugation to proteins
Welcome to the technical support guide for improving the efficiency of 5-Azido Oseltamivir conjugation to proteins. This resource is designed for researchers, scientists, and drug development professionals who are leveraging click chemistry to create novel protein-drug conjugates. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your experiments for maximal yield and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the conjugation process.
Q1: What is this compound and why is it used for conjugation?
This compound is a derivative of the antiviral drug oseltamivir, where an azide group (-N₃) has been installed on the molecule.[1][2] This azide serves as a chemical "handle" that does not interfere with the drug's core structure but allows for highly specific covalent attachment to other molecules using click chemistry. This method is central to creating targeted therapeutics, such as antibody-drug conjugates (ADCs), where the protein (e.g., an antibody) directs the oseltamivir payload to a specific site.[3]
Q2: Which "click" reaction should I choose for my experiment: CuAAC or SPAAC?
The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most critical decision in your experimental design. It depends entirely on the nature of your protein and the experimental context (e.g., in vitro vs. live cell).
-
CuAAC is generally faster and uses simple terminal alkynes but requires a copper (I) catalyst, which can be toxic to living cells and may damage sensitive proteins through the generation of reactive oxygen species (ROS).[4][5] It is best suited for conjugating purified proteins in vitro.
-
SPAAC is a copper-free reaction, making it "bioorthogonal" and ideal for use in living systems or with proteins sensitive to metal ions.[6][][8] It relies on a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with the azide. However, the kinetics can be slower than CuAAC.[9]
Q3: My this compound is stored at -20°C. How should I handle it?
Proper handling is crucial. This compound should be stored cold and protected from light.[10][11] For use, warm the vial to room temperature before opening to prevent moisture condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and store these stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I use buffers containing DTT or TCEP with my azide?
No. Avoid reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your reaction buffers. The azide group (-N₃) can be reduced to an amine (-NH₂) by these reagents, rendering it unreactive for click chemistry.[12] If your protein requires a reducing environment for stability, a purification step such as dialysis or buffer exchange is necessary before introducing the this compound or alkyne partner.
Section 2: Troubleshooting Low Conjugation Efficiency
Low or no yield is the most common problem in bioconjugation.[13] This section provides a structured approach to diagnosing the issue.
Workflow: Diagnosing Low Conjugation Yield
This flowchart guides you through a systematic troubleshooting process.
Caption: A logical workflow for troubleshooting low-yield conjugation reactions.
Q&A: In-Depth Troubleshooting
Q: My CuAAC reaction failed. What are the most likely causes?
A: CuAAC failures typically trace back to the catalyst system.
-
Oxidation of Copper(I): The active catalyst is Cu(I). Cu(II) salts (like CuSO₄) are often used for convenience, with a reducing agent added to generate Cu(I) in situ.[14] Oxygen in your buffer will rapidly oxidize Cu(I) back to the inactive Cu(II) state.
-
Ascorbate Degradation: Sodium ascorbate solutions are unstable and oxidize in air. A solution older than a few hours may have lost its reducing power.
-
Solution: Prepare your sodium ascorbate stock solution immediately before setting up the reaction.[15]
-
-
Absence or Insufficiency of a Ligand: A copper-chelating ligand is critical for protein conjugation. It stabilizes the Cu(I) state, accelerates the reaction, and, most importantly, protects your protein from damage by reactive oxygen species (ROS) generated by the copper/ascorbate system.[14][17] THPTA is a common and effective choice.[15]
-
Solution: Ensure a ligand like THPTA is included at a concentration typically 2-5 times that of the copper sulfate.[14]
-
-
Protein-Catalyst Inhibition: Some amino acid side chains (cysteine, histidine) or buffer components (EDTA) can chelate and deactivate the copper catalyst.
-
Solution: Perform a buffer exchange into a non-chelating buffer (e.g., PBS, HEPES) before the reaction. If your protein has many surface-exposed cysteines or histidines, increasing the ligand concentration may help.[18]
-
Q: My protein precipitates during the CuAAC reaction. How can I prevent this?
A: Protein precipitation is usually caused by oxidative damage or aggregation.
-
Oxidative Damage: The Cu(I)/ascorbate system can produce ROS that damage sensitive amino acid residues like methionine and histidine, leading to protein unfolding and aggregation.[15]
-
Aggregation: High concentrations of protein or the addition of organic co-solvents (like DMSO for dissolving reagents) can promote aggregation.
-
Solution: Keep the final concentration of organic solvents as low as possible (ideally <10%). Ensure the protein is well-solubilized and centrifuged to remove any pre-existing aggregates before starting the reaction.
-
Q: My SPAAC reaction is extremely slow or gives a low yield. What can I do?
A: SPAAC kinetics are inherently dependent on the structure of the strained alkyne.[9]
-
Choice of Cyclooctyne: Not all cyclooctynes are created equal. Their reactivity is driven by ring strain.
-
DBCO (Dibenzocyclooctyne) derivatives are generally the fastest and most common choice for efficient conjugation.[21]
-
BCN (Bicyclo[6.1.0]nonyne) is less strained and reacts more slowly than DBCO, but its smaller size and increased hydrophilicity can be advantageous in some contexts.[21]
-
Solution: For the highest efficiency, use a DBCO-functionalized protein. If you must use a less reactive alkyne, you will need to compensate with longer reaction times or higher temperatures.
-
-
Steric Hindrance: If the azide on oseltamivir or the alkyne on the protein is sterically hindered or buried within the protein's structure, the reaction rate will decrease significantly.
-
Solution: If possible, introduce the alkyne on the protein via a longer PEG linker to make it more accessible. Optimization of reaction time (from 4 to 24 hours) and temperature (from 4°C to room temperature) can also improve yields.[6]
-
Table 1: Comparison of CuAAC and SPAAC for Protein Conjugation
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Required | Yes (Copper (I))[20] | No (Copper-Free)[] |
| Reaction Speed | Very Fast (minutes to a few hours) | Moderate to Slow (hours to >24h)[9] |
| Bioorthogonality | No, copper is cytotoxic.[22] | Yes, ideal for live cells and in vivo.[8] |
| Alkyne Partner | Simple Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN)[23] |
| Key Risk | Protein damage from ROS; catalyst inhibition.[15][17] | Slow kinetics; steric hindrance issues. |
| Primary Use Case | In vitro conjugation of purified proteins. | Labeling in complex biological environments. |
Section 3: Protocols & Methodologies
These protocols provide a starting point. Optimization of reagent concentrations and reaction times is recommended for each specific protein.
Mechanism Overview: Azide-Alkyne Cycloaddition
The fundamental reaction involves the formation of a stable triazole ring from an azide and an alkyne.
Caption: The two primary click chemistry pathways for conjugation.
Protocol 1: General CuAAC Conjugation of an Alkyne-Protein with this compound
This protocol is for in vitro conjugation of a purified protein containing a terminal alkyne group.
Reagents & Buffers:
-
Alkyne-modified protein in PBS, pH 7.4 (azide- and reducing agent-free).
-
This compound (10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water).
-
THPTA ligand (100 mM stock in water).
-
Sodium Ascorbate (100 mM stock in water, prepare fresh ).
-
Aminoguanidine Hydrochloride (1 M stock in water, optional).
Step-by-Step Procedure:
-
In a microcentrifuge tube, add the alkyne-protein to its final desired reaction concentration (e.g., 1 mg/mL in PBS).
-
Add this compound from the stock solution to achieve a 10-20 fold molar excess over the protein.
-
(Optional but Recommended) Add aminoguanidine to a final concentration of 1 mM.[19]
-
Prepare the catalyst premix in a separate tube:
-
Combine CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio. For example, add 1 µL of 50 mM CuSO₄ to 2 µL of 100 mM THPTA. This premix ensures the copper is chelated before it contacts the protein.
-
-
Add the catalyst premix to the protein solution. The final copper concentration should be between 100 µM and 500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. For sensitive proteins, incubation can be done at 4°C for a longer period (4-16 hours).
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Proceed to purification.
Protocol 2: General SPAAC Conjugation of a DBCO-Protein with this compound
This protocol is for copper-free conjugation and is suitable for all applications, including with sensitive proteins.
Reagents & Buffers:
-
DBCO-modified protein in PBS, pH 7.4.
-
This compound (10 mM stock in DMSO).
Step-by-Step Procedure:
-
In a microcentrifuge tube, add the DBCO-protein to its final desired reaction concentration (e.g., 5-10 mg/mL).
-
Add this compound from the stock solution to achieve a 5-10 fold molar excess over the protein.[6] Ensure the final DMSO concentration remains below 10% to maintain protein integrity.
-
Incubate the reaction with gentle mixing. Reaction times vary widely based on protein and steric accessibility.
-
Start with an incubation at room temperature for 4-12 hours.
-
If yields are low, extend the time up to 24 hours or incubate at 4°C for 48 hours.[6]
-
-
The reaction is complete. No quenching step is required.
-
Proceed to purification.
Section 4: Post-Conjugation Purification and Analysis
After the reaction, it is critical to remove unreacted small molecules and characterize the final product.
Q: How do I purify my Oseltamivir-protein conjugate?
A: The goal is to separate the large protein conjugate from small molecule reactants (excess oseltamivir, catalyst, ligand).
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method. Use a resin (e.g., Sephadex G-25) that separates molecules based on size. The protein conjugate will elute first, while the smaller molecules are retained.[24]
-
Dialysis / Buffer Exchange: An alternative method is to use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa) to diffuse the small molecules out of the sample over several buffer changes.
Q: What methods should I use to confirm the conjugation was successful?
A: A combination of methods is required to fully characterize the conjugate.[25][26]
-
SDS-PAGE: A simple way to visualize a successful conjugation. The conjugate should show a slight increase in molecular weight (a "smear" or shifted band) compared to the unconjugated protein. This provides qualitative confirmation.
-
UV-Vis Spectroscopy: If the drug and protein have distinct absorbance maxima, you can use their extinction coefficients and the absorbance of the conjugate at two wavelengths to estimate the average Drug-to-Antibody Ratio (DAR).[25]
-
Mass Spectrometry (MS): This is the gold standard for characterization. It provides the precise molecular weight of the conjugate, allowing for an accurate determination of the drug-to-protein ratio and an assessment of the sample's heterogeneity (i.e., the distribution of species with 0, 1, 2, etc., drugs attached).[27][28]
-
Hydrophobic Interaction Chromatography (HIC): This chromatographic technique separates species based on hydrophobicity. Since oseltamivir is a small molecule, each conjugation event increases the protein's overall hydrophobicity. HIC can resolve species with different numbers of conjugated drugs, providing a clear picture of the DAR distribution.[27]
References
- Finn, M. G., & Fokin, V. V. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology, 1798, 187-193.
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Prescher, J. A., & Bertozzi, C. R. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in Molecular Biology, 1798, 187-193. Retrieved from [Link]
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Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(43), 17123–17131. Retrieved from [Link]
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Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Retrieved from [Link]
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La Venia, A. (2021). CuAAC in Protein Conjugation. Science of Synthesis. Retrieved from [Link]
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Li, S., et al. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science, 8(2), 1073-1079. Retrieved from [Link]
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ResearchGate. (2019). Analysis and characterization of protein-drug conjugates? ResearchGate. Retrieved from [Link]
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Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Retrieved from [Link]
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Patsnap. (2025). What are the top Protein drug conjugate companies? Patsnap Synapse. Retrieved from [Link]
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Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of the American Chemical Society, 132(47), 16893–16899. Retrieved from [Link]
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Mabion. (n.d.). Protein Characterization Techniques for Biologics Development. Mabion. Retrieved from [Link]
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Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
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Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852–5856. Retrieved from [Link]
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Owen, S. (2019). Advanced Characterization of Antibody-Drug Conjugates and Antibody-Fusion Proteins. TA Instruments. Retrieved from [Link]
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baseclick GmbH. (n.d.). Protocols. baseclick GmbH. Retrieved from [Link]
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Kennedy, D. C., et al. (2011). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 47(25), 7284-7286. Retrieved from [Link]
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Campbell-Verduyn, L. S., et al. (2011). Covalent protein-oligonucleotide conjugates by copper-free click reaction. Chemical Communications, 47(4), 1291-1293. Retrieved from [Link]
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Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Chemical Biology, 6(4), 235-246. Retrieved from [Link]
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ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low? ResearchGate. Retrieved from [Link]
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Cai, C., et al. (2011). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Illinois Experts. Retrieved from [Link]
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McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101. Retrieved from [Link]
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Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. Retrieved from [Link]
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ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. Retrieved from [Link]
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Interchim. (n.d.). Click chemistries. Interchim. Retrieved from [Link]
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PubChem. (n.d.). Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. PubChem. Retrieved from [Link]
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Sörgel, F., et al. (2012). Chemical stability of oseltamivir in oral solutions. Pharmazie, 67(1), 38-43. Retrieved from [Link]
-
ResearchGate. (2012). Chemical stability of oseltamivir in oral solution. ResearchGate. Retrieved from [Link]
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Kulkarni, S. S., et al. (2016). One-pot peptide and protein conjugation: a combination of enzymatic transamidation and click chemistry. Chemical Communications, 52(65), 10024-10027. Retrieved from [Link]
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Brind'Amour, J., et al. (2023). Terminal Conjugation Enables Nanopore Sequencing of Peptides. ACS Nano. Retrieved from [Link]
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D'Antonio, J. (2015). Click Chemistry Protein Immobilization. IdeaExchange@UAkron. Retrieved from [Link]
- Google Patents. (2009). WO2009078813A1 - Method of forming oseltamivir and derivatives thereof. Google Patents.
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ResearchGate. (2020). Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition. ResearchGate. Retrieved from [Link]
-
Utrecht University Student Theses Repository. (2023). Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition. Utrecht University. Retrieved from [Link]
-
Wang, S., et al. (2020). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Molecules, 25(15), 3361. Retrieved from [Link]
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Technical Support Center: Azide-Alkyne Cycloaddition with 5-Azido Oseltamivir
Welcome to the technical support guide for researchers utilizing 5-Azido Oseltamivir in azide-alkyne cycloaddition reactions. As a derivative of the potent neuraminidase inhibitor Oseltamivir (Tamiflu®), this molecule serves as a critical building block for creating advanced antiviral agents, diagnostic probes, and tools for chemical biology.[1][2] The "click chemistry" approach allows for its efficient covalent ligation to a wide array of molecules.
This guide provides field-proven insights from a Senior Application Scientist's perspective, focusing on the two primary cycloaddition methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Here, we will dissect common pitfalls, offer robust troubleshooting strategies, and provide validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used? A1: this compound is a synthetic derivative of Oseltamivir where the amino group at the C5 position is replaced with an azide (-N₃) group.[2][3] This modification transforms the antiviral drug into a versatile chemical handle. The azide group is compact, stable under many synthetic conditions, and bioorthogonal, meaning it does not typically react with biological molecules.[4] This allows for the precise attachment of Oseltamivir to other molecules—such as fluorophores, polymers, or targeting ligands—using click chemistry.
Q2: What are the main differences between CuAAC and SPAAC for conjugating this compound? A2: The primary distinction lies in the requirement for a catalyst.
-
CuAAC utilizes a copper(I) catalyst to unite a terminal alkyne with the azide, forming a 1,4-disubstituted triazole with high efficiency and regioselectivity.[5][6] It is exceptionally robust for small molecule synthesis.
-
SPAAC is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne (e.g., DBCO, BCN) to drive the cycloaddition with the azide.[][8] The absence of a metal catalyst is its key advantage, making it the preferred method for applications in living systems or with sensitive biomolecules where copper toxicity is a concern.[9]
Q3: My azide appears to be unstable or is being reduced during the CuAAC reaction. Why is this happening? A3: Azide reduction to a primary amine is a known side reaction in CuAAC.[10] The primary cause is often the reducing agent, typically sodium ascorbate, which is used to generate the active Cu(I) catalyst from a Cu(II) source like CuSO₄.[11] An excess of ascorbate or prolonged reaction times can lead to this unwanted reduction. To mitigate this, use only the necessary amount of reducing agent and consider using a Cu(I) stabilizing ligand, which can protect the catalyst and allow for lower ascorbate concentrations.[10]
Q4: Does the catalyst affect which triazole isomer I get? A4: Yes, catalyst choice is critical for regioselectivity. The standard copper(I)-catalyzed reaction (CuAAC) almost exclusively yields the 1,4-disubstituted triazole.[6] In contrast, ruthenium-based catalysts (RuAAC) selectively produce the 1,5-disubstituted triazole isomer.[5][11][12] This control over the product's final geometry is a powerful feature of catalyzed azide-alkyne cycloadditions.
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses the most common issues encountered during the cycloaddition of this compound.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| No or Low Product Yield | 1. Inactive Copper Catalyst: The active species is Cu(I), which readily oxidizes to inactive Cu(II) in the presence of oxygen.[11] 2. Poor Reagent Solubility: this compound or the alkyne partner may not be fully dissolved in the chosen solvent system. 3. Inappropriate Solvent: Some solvents can inhibit the reaction. For example, acetonitrile can coordinate strongly to copper and reduce catalytic activity. 4. Degraded Starting Material: The azide or alkyne may have decomposed during storage. | 1. Catalyst Protection: Use a Cu(I)-stabilizing ligand like THPTA (for aqueous media) or TBTA (for organic solvents).[13][14] These ligands protect Cu(I) from oxidation and disproportionation. Always use freshly prepared sodium ascorbate solution and degassed solvents.[15] 2. Improve Solubility: Use a co-solvent system. DMSO, DMF, or t-BuOH are excellent choices for dissolving organic molecules while maintaining compatibility with aqueous buffers.[16][17] Sonication can also help dissolve starting materials. 3. Solvent Optimization: A mixture of DMSO/water or DMF/water is often effective.[18][19] Avoid solvents that can act as strong ligands for copper unless a specific protocol calls for it. 4. Verify Reagents: Confirm the integrity of your this compound and alkyne partner via LC-MS or NMR before starting the reaction. |
| Multiple Side Products | 1. Alkyne Homocoupling (Glaser Coupling): This is a common Cu-catalyzed side reaction, especially with terminal alkynes in the presence of oxygen.[6] 2. Azide Reduction to Amine: As discussed in the FAQs, excess reducing agent is a frequent cause.[10] 3. Non-specific Labeling (in biological systems): Free copper ions can bind to proteins, particularly those with thiol or histidine residues, causing aggregation or denaturation.[20] | 1. Minimize Oxygen & Catalyst: Thoroughly degas all solutions and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use the lowest effective concentration of the copper catalyst. 2. Stoichiometric Control: Titrate the sodium ascorbate; use a 3- to 10-fold molar excess relative to copper, but avoid large excesses.[11] Alternatively, use a direct Cu(I) source like CuBr or CuI to eliminate the need for a reducing agent, but note these are highly oxygen-sensitive.[14] 3. Use Ligands or Switch to SPAAC: A good ligand like THPTA will chelate the copper, reducing its non-specific binding and cytotoxicity.[14] For any work involving cells or complex biological samples, switching to catalyst-free SPAAC is the most robust solution.[8][9] |
| Difficult Product Purification | 1. Residual Copper Contamination: Copper can be difficult to remove and may interfere with downstream applications, especially in drug development. 2. Co-elution of Product and Ligand: Hydrophobic ligands like TBTA can be difficult to separate from the final product using standard chromatography. 3. Unreacted Starting Materials: If the reaction is not driven to completion, separating the slightly more polar product from the starting materials can be challenging. | 1. Copper Removal: After the reaction, stir the mixture with a copper-chelating resin. Alternatively, using an immobilized copper catalyst from the start can simplify workup, as the catalyst is simply filtered off. 2. Choose a Water-Soluble Ligand: If possible, use a water-soluble ligand like THPTA, which can be easily removed during an organic extraction. 3. Drive to Completion & Optimize Chromatography: Use a slight excess (1.1-1.5 equivalents) of one reagent (usually the less expensive or more easily removed one) to drive the reaction to completion. Carefully select your chromatography conditions (e.g., gradient, solvent system) for optimal separation. |
Visualizing the Reaction Mechanisms & Workflow
To better understand the processes, the following diagrams illustrate the core mechanisms and a logical troubleshooting workflow.
Caption: CuAAC mechanism for conjugating this compound.
Caption: SPAAC mechanism: a catalyst-free alternative.
Caption: A logical workflow for troubleshooting failed reactions.
Experimental Protocols
Protocol 1: CuAAC of this compound with a Terminal Alkyne (Aqueous/Organic)
This protocol is designed for a standard small-scale reaction. All aqueous solutions should be prepared with deionized, degassed water.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: DMSO, deionized water
-
Reaction vessel (e.g., 1.5 mL microcentrifuge tube)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne: 10 mM in DMSO.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 50 mM in deionized water.[15]
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh immediately before use).
-
-
Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ solution with 5.0 µL of 50 mM THPTA solution. Let it stand for 2-3 minutes to allow the complex to form.[14] This step is crucial for catalyst stability.
-
Reaction Assembly: In the main reaction vessel, add the components in the following order:
-
50 µL of 10 mM this compound (0.5 µmol, 1.0 eq).
-
55 µL of 10 mM Alkyne (0.55 µmol, 1.1 eq).
-
387.5 µL of deionized water/DMSO co-solvent mixture (adjust ratio to ensure solubility, e.g., 4:1 water:DMSO).
-
7.5 µL of the CuSO₄/THPTA premix.
-
-
Initiate the Reaction: Add 50 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction vessel. The total volume should be 550 µL.
-
Incubation: Close the tube tightly to minimize oxygen exposure. Mix gently by inverting or placing on a rotator at room temperature. Allow the reaction to proceed for 1-4 hours.
-
Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Once complete, the product can be purified by preparative HPLC or silica gel chromatography, depending on the nature of the alkyne partner.
Protocol 2: SPAAC of this compound with a DBCO-Functionalized Molecule
This protocol is ideal for bioconjugation or when copper must be avoided. It is performed under simple, catalyst-free conditions.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-PEG-Biotin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Co-solvent (if needed): DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
DBCO-reagent: 10 mM in DMSO.
-
-
Reaction Assembly:
-
Dissolve your target molecule (if it is a biomolecule like a protein) in PBS buffer.
-
Add the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 1 mM). Ensure the final DMSO concentration is low (typically <10%) to avoid denaturing sensitive biomolecules.[8]
-
Add 1.5-3 equivalents of the DBCO-reagent stock solution to the mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration of reagents and the specific cyclooctyne used.[8]
-
-
Monitoring & Purification:
-
Monitor progress via LC-MS (for small molecules) or SDS-PAGE/Mass Spectrometry (for proteins).
-
Purification is often simpler than with CuAAC. For bioconjugates, unreacted small molecules can be removed using size-exclusion chromatography (desalting column) or dialysis.[8]
-
References
- Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. PubMed.
- The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Bentham Science Publishers.
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implic
- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.
- Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Ben-Gurion University Research Portal.
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents | Request PDF.
- Copper-catalyzed click reaction on/in live cells. RSC Publishing.
- Ligands Acceler
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH.
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report.
- Catalytic Azide-Alkyne Cycloaddition: Reactivity and Applic
- On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?
- Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. PubMed.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Development of Novel Immobilized Copper-Ligand Complex for Click Chemistry of Biomolecules. PubMed.
- This compound | 204255-06-1 | FA18079. Biosynth.
- Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. IISTE.org.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
- Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjug
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Technical Support Center: Troubleshooting Azide Compounds in Click Chemistry. Benchchem.
- Click Chemistry Reagents Overview. Sigma-Aldrich.
Sources
- 1. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. iiste.org [iiste.org]
- 4. glenresearch.com [glenresearch.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. pharmaxchange.info [pharmaxchange.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media | MDPI [mdpi.com]
- 18. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cris.bgu.ac.il [cris.bgu.ac.il]
- 20. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
Technical Support Center: Strategies to Minimize Cytotoxicity of 5-Azido Oseltamivir Labeling
Welcome to the technical support guide for 5-Azido Oseltamivir. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and proactive strategies for minimizing cytotoxicity during metabolic labeling and subsequent bioorthogonal conjugation. Our goal is to help you achieve robust and reliable labeling while maintaining the health and integrity of your biological system.
Understanding the Sources of Cytotoxicity
When troubleshooting cytotoxicity in this compound labeling experiments, it is crucial to recognize that cell death or stress can arise from multiple sources. The overall toxic load on your cells is a cumulative effect of the metabolic probe itself and the subsequent chemical ligation reaction.
-
The Probe: this compound
-
Intrinsic Off-Target Effects: Oseltamivir, the parent molecule, is a neuraminidase inhibitor. While it is designed to target viral neuraminidase, it can also interact with endogenous host cell sialidases.[1][2] Inhibition of these human enzymes could disrupt normal cellular processes and lead to stress or toxicity. The addition of the azido group may modulate these interactions.
-
Metabolic Burden and Perturbation: Introducing an unnatural sugar analog for metabolic incorporation can affect cellular physiology. Studies on other azido-sugars, such as tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), have shown that high concentrations can impact cell proliferation, migration, and gene expression pathways.[3] It is plausible that this compound could exert similar effects.
-
Azide Moiety: The azide group itself is a potential source of toxicity. While covalently bound within the molecule, its presence fundamentally alters the structure from the natural substrate. Sodium azide, as a free ion, is a known mitochondrial toxin that inhibits cytochrome C oxidase.[4][5][6][7] While the risk from the covalently attached azide in this compound is much lower, it is a chemical modification that can be recognized by cellular machinery differently than the native molecule.
-
-
The Ligation Chemistry: Click Reactions
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most significant source of cytotoxicity in traditional click chemistry is the copper(I) catalyst required for the reaction.[8] Copper(I) can generate reactive oxygen species (ROS) in the presence of oxygen and reducing agents like sodium ascorbate, leading to oxidative stress, damage to proteins, lipids, and DNA, and ultimately, cell death.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed as a "copper-free" alternative, SPAAC is inherently more biocompatible and is the recommended method for live-cell and in vivo applications.[1] It utilizes strained cyclooctyne reagents (e.g., DBCO, DIFO) that react with azides without the need for a toxic metal catalyst, thereby avoiding copper-induced cytotoxicity.[8][9]
-
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during this compound labeling experiments.
Q1: I'm observing significant cell death after adding the this compound probe, even before the click reaction. What should I do?
This indicates that the probe itself is likely causing cytotoxicity. The primary cause is often a probe concentration that is too high for your specific cell type.
Causality: High concentrations of unnatural metabolic precursors can overwhelm metabolic pathways, cause off-target inhibition of cellular enzymes, or induce cellular stress.[3] Different cell lines have varying sensitivities to chemical probes.
Solution Pathway:
-
Perform a Dose-Response Titration: This is the most critical first step. You must determine the optimal concentration of this compound that provides a sufficient labeling signal without compromising cell viability. See Protocol 1: Dose-Response and Time-Course Optimization for a detailed methodology.
-
Reduce Incubation Time: Shorten the exposure of the cells to the probe. A time-course experiment (e.g., 6, 12, 24, 48 hours) can reveal the minimum time required to achieve adequate labeling.
-
Assess Cell Health Pre-Labeling: Ensure your cells are healthy and not overly confluent before adding the probe. Stressed cells are more susceptible to chemical insults. Consider performing experiments in the presence of serum if your normal protocol involves serum starvation, as starvation itself can induce stress and apoptosis.[10][11]
-
Include a Negative Control: Use a structurally similar molecule that lacks the azide group but is otherwise identical, if available. This can help differentiate between cytotoxicity caused by the oseltamivir backbone versus the metabolic incorporation of the azido-sugar analog.
Q2: My cells look healthy after incubation with this compound, but die after I perform the copper-catalyzed click reaction (CuAAC). How can I fix this?
This strongly implicates the CuAAC reagents as the source of toxicity.
Causality: The copper(I) catalyst is known to be cytotoxic, primarily through the generation of reactive oxygen species (ROS).[4][6]
Solution Pathway:
-
Switch to Copper-Free Click Chemistry (SPAAC): This is the most effective solution for live-cell labeling. SPAAC reactions use strained alkynes (e.g., DBCO-fluorophore) that react directly with the azide-labeled cells without a copper catalyst, thus eliminating the primary source of toxicity.[1] See Protocol 3: Copper-Free Click Chemistry (SPAAC) for Live-Cell Labeling .
-
Optimize CuAAC Conditions (for fixed cells or lysate): If you must use CuAAC:
-
Minimize Copper Concentration: Use the lowest possible concentration of copper sulfate. A typical starting point is 50-100 µM, but you may be able to go lower.
-
Use a Copper Ligand: Ligands such as THPTA or TBTA protect the copper ion, enhance reaction efficiency, and can reduce its toxicity by preventing unwanted side reactions.[4]
-
Reduce Reaction Time: Perform the click reaction for the shortest time necessary.
-
Wash Thoroughly: After the reaction, wash the cells extensively to remove all traces of the toxic reagents.
-
Q3: I've switched to copper-free click chemistry (SPAAC), but I'm still seeing some cytotoxicity. What are the potential causes?
While significantly less toxic, high concentrations of SPAAC reagents or other experimental factors can still cause cell stress.
Causality:
-
High Concentration of Cyclooctyne Reagent: While not as toxic as copper, very high concentrations of lipophilic cyclooctyne-dye conjugates can associate with cell membranes and cause physical disruption or other stress.
-
Solvent Toxicity: If your SPAAC reagent is dissolved in a solvent like DMSO, high final concentrations of the solvent can be toxic to cells.
-
Phototoxicity: If you are performing fluorescence imaging, intense or prolonged exposure to excitation light can cause phototoxicity, which might be exacerbated in labeled cells.
Solution Pathway:
-
Titrate the SPAAC Reagent: Just as with the metabolic probe, perform a dose-response experiment to find the lowest effective concentration of your DBCO-fluorophore or other cyclooctyne reagent.
-
Control Solvent Concentration: Ensure the final concentration of any solvent (e.g., DMSO) in your cell culture medium is well below the toxic threshold for your cell line (typically <0.5%).
-
Minimize Light Exposure: When performing fluorescence microscopy, use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.
Q4: My labeling efficiency is low, and when I increase the probe concentration to get a better signal, the cells die. What can I do?
This is a classic issue of a narrow therapeutic window. The goal is to improve signal without increasing toxicity.
Causality: The labeling efficiency is dependent on the metabolic uptake and incorporation of this compound, which can be a rate-limiting step. Simply increasing the external concentration may not lead to a proportional increase in incorporation but will increase the cytotoxic load.
Solution Pathway:
-
Increase Incubation Time at a Non-Toxic Concentration: Instead of increasing the concentration, try extending the incubation time with a lower, non-toxic dose of this compound. This may allow for more of the probe to be metabolized and incorporated.
-
Use a Brighter Fluorophore: For the click reaction, switch to a brighter, more photostable fluorescent dye. This will give you a stronger signal for the same number of labeled sites.
-
Enhance Detection Sensitivity: Use a more sensitive imaging system (e.g., a camera with higher quantum efficiency) or signal amplification techniques if available.
-
Confirm Metabolic Activity: Ensure your cells are metabolically active. Factors like cell passage number, confluency, and media conditions can affect metabolic rates.
Prophylactic Strategies & Best Practices
To proactively minimize cytotoxicity from the outset of your experiments, follow these guidelines.
Experimental Design Phase
-
Prioritize Copper-Free Click Chemistry: For any live-cell or in vivo experiments, design your workflow around SPAAC.[1] Reserve CuAAC for fixed samples or biochemical assays on cell lysates.
-
Plan for Optimization: Build time into your experimental plan to perform dose-response and time-course experiments for both the this compound probe and the click chemistry detection reagent. This is not an optional step; it is essential for reproducible and reliable data.
-
Choose the Right Controls:
-
Unlabeled Control: Cells that are not treated with this compound but are subjected to the click reaction. This controls for background fluorescence and toxicity of the click reagents.
-
Probe-Only Control: Cells treated with this compound but not the click reaction. This isolates the cytotoxic effects of the probe itself.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the probe and click reagents.
-
Data Presentation: Optimizing Labeling Parameters
A systematic approach is key. The table below summarizes a typical starting point for a dose-response experiment.
| Parameter | Recommendation | Rationale |
| This compound Concentration | Test a wide range (e.g., 1 µM to 100 µM) | To identify the lowest concentration that provides adequate signal without significant toxicity.[3] |
| Incubation Time | Test several time points (e.g., 12h, 24h, 48h) | To find the shortest time required for effective labeling. |
| Cell Viability Assay | Use a reliable method (e.g., Trypan Blue, MTT, or Annexin V/PI staining) | To quantitatively measure the cytotoxic effect at each concentration and time point. |
| Positive Control | A known cytotoxic agent (e.g., staurosporine) | To validate the viability assay. |
| Negative Control | Vehicle-only (e.g., DMSO) | To control for any effects of the solvent. |
Visualization of Experimental Workflows
Workflow for Minimizing Cytotoxicity
Caption: Decision workflow for systematically minimizing cytotoxicity.
Mechanism: CuAAC vs. SPAAC
Caption: Comparison of CuAAC and SPAAC pathways.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Optimization of this compound
Objective: To determine the maximal concentration and minimal incubation time of this compound that results in effective labeling without significant loss of cell viability.
Materials:
-
Healthy, sub-confluent cell cultures in appropriate multi-well plates (e.g., 96-well for viability, 24-well for imaging).
-
This compound stock solution (e.g., in DMSO or PBS).
-
Complete cell culture medium.
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or Trypan Blue).
-
SPAAC detection reagent (e.g., DBCO-488).
Procedure:
-
Plate Cells: Seed cells at a density that will not lead to overgrowth during the longest time point of the experiment. Allow cells to adhere and recover for 24 hours.
-
Prepare Probe Dilutions: Prepare a series of dilutions of this compound in complete medium. For example: 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM.
-
Treat Cells: Remove the old medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate: Incubate the plates for different durations (e.g., 12, 24, and 48 hours).
-
Assess Viability: At each time point, remove a set of plates and perform a cell viability assay according to the manufacturer's instructions.
-
Assess Labeling Signal:
-
Wash the cells twice with warm PBS.
-
Add a low, non-toxic concentration of a SPAAC reagent (e.g., 1-5 µM DBCO-488) in fresh medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash cells three times with PBS.
-
Image the cells using fluorescence microscopy or quantify the signal using a plate reader or flow cytometer.
-
-
Analyze Data: Plot cell viability (%) vs. concentration for each time point. Separately, plot fluorescence intensity vs. concentration. Select the highest concentration and shortest time that maintains >90% cell viability while providing a robust fluorescence signal.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) on Fixed Cells
Objective: To label azide-modified cells after fixation. Use this protocol when live-cell labeling is not required.
Materials:
-
Azide-labeled, fixed cells on coverslips or in plates.
-
PBS, 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS (optional, for permeabilization).
-
Click-iT® Reaction Cocktail (prepare fresh):
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM stock).
-
Reducing Agent (e.g., 100 mM Sodium Ascorbate stock).
-
Alkyne-fluorophore (e.g., 5 mM stock).
-
Copper Ligand (e.g., 50 mM THPTA stock).
-
Procedure:
-
Label and Fix: Incubate live cells with the optimal concentration of this compound. Wash with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Wash: Wash twice with PBS.
-
Permeabilize (Optional): If your target is intracellular, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.
-
Prepare Click Cocktail: In a microfuge tube, combine reagents in the following order to achieve the desired final concentrations (e.g., 100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate, 10 µM Alkyne-fluorophore). Always add the sodium ascorbate last, just before adding to cells.
-
Perform Click Reaction: Remove PBS from cells and add the click cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS.
-
Imaging: Proceed with DAPI staining and mounting for microscopy.
Protocol 3: Copper-Free Click Chemistry (SPAAC) for Live-Cell Labeling
Objective: To label azide-modified live cells with minimal toxicity.
Materials:
-
Live cells metabolically labeled with this compound.
-
Strained alkyne reagent (e.g., DBCO-, DIFO-, BCN-conjugated fluorophore).
-
Complete cell culture medium or live-cell imaging buffer.
Procedure:
-
Metabolic Labeling: Incubate cells with the optimized concentration of this compound for the optimized duration.
-
Wash: Gently wash the cells twice with warm, complete medium to remove any unincorporated probe.
-
Prepare SPAAC Reagent: Dilute the strained alkyne-fluorophore conjugate in fresh, pre-warmed medium to the desired final concentration (typically 1-10 µM, but should be optimized).
-
Label Cells: Replace the medium on the cells with the SPAAC reagent-containing medium.
-
Incubate: Incubate for 30-120 minutes at 37°C, protected from light. Reaction times vary depending on the specific strained alkyne used.
-
Wash: Wash the cells two to three times with fresh medium or imaging buffer to remove unreacted reagent.
-
Image: Proceed with live-cell imaging.
Frequently Asked Questions (FAQs)
-
Can I use this compound for in vivo studies? Yes, but careful toxicological evaluation is required. All principles of minimizing concentration and using biocompatible ligation chemistry apply. Copper-free click chemistry is mandatory for in vivo applications.
-
Why are my cells detaching from the plate after the click reaction? Cell detachment is a strong indicator of cytotoxicity. Re-evaluate your probe concentration and, most importantly, your click reaction chemistry. If using CuAAC on live cells, this is the likely cause. Switch immediately to SPAAC.
-
Is there a difference in reactivity between different strained alkynes for SPAAC? Yes. The reaction kinetics can vary significantly. For example, some cyclooctynes like DIFO may react faster than others. Refer to the manufacturer's data for your specific reagent and optimize the incubation time accordingly.
-
Can the azide group on this compound be reduced by the cell, inactivating it for click chemistry? Intracellular reduction of azides to amines can occur, though it is generally a slow process. This is another reason why excessively long incubation times with the probe may not always lead to a better signal and could contribute to off-target effects.
-
My negative control (no azide probe) shows some background signal after the click reaction. Why? This can be due to non-specific binding of the alkyne-fluorophore conjugate to cellular components or the culture dish. Ensure thorough washing steps and consider adding a blocking agent like BSA to your wash buffers.
References
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
-
Lee, H. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1145–1157. [Link]
-
Creative Biolabs. (2024). Exploring Copper-Free Click Chemistry Applications in Biomedical Research. Creative Biolabs News. [Link]
-
Vijay, R. (2024). The Off-Target Effects of Oseltamivir on Influenza. Research Archive of Rising Scholars. [Link]
-
Kocik, J., et al. (2014). Antiviral activity of novel oseltamivir derivatives against some influenza virus strains. Acta Biochimica Polonica, 61(3). [Link]
-
Wikipedia. (n.d.). Copper-free click chemistry. Retrieved from [Link]
-
Shi, Y., et al. (2017). Effect of oseltamivir hydrolysis on cell viability. Drug Metabolism and Disposition, 35(9), 1590-1595. [Link]
-
Neri-Bazán, R., et al. (2015). Evaluation of cytotoxicity and antiviral effect of new oseltamivir analogues against influenza A virus. Journal of Antivirals & Antiretrovirals, 7(6). [Link]
-
Shalash, A. O., et al. (2024). Design, molecular docking, synthesis and in vitro evaluation of anti-influenza activity of oseltamivir carboxamides and their hybrid molecules with hydroxamates. F1000Research, 13, 936. [Link]
-
Lawrence Berkeley National Laboratory. (2007). Click Chemistry Labels Biomolecules In Vitro And Now In Live Cells. ScienceDaily. [Link]
-
Wang, H., et al. (2016). Selective in vivo metabolic cell-labeling-mediated cancer targeting. Nature Chemical Biology, 12(5), 315-322. [Link]
-
ResearchGate. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. [Link]
-
ResearchGate. (2022). Azido-sugar nanoparticles metabolically label T cells with cell-surface azide groups. [Link]
-
Prescher, J. A., et al. (2008). Copper-free click chemistry in living animals. Chemical Society Reviews, 37(7), 1434-1445. [Link]
-
Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society, 132(47), 16893–16899. [Link]
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Chang, T. T., & Lamm, S. H. (2021). Sodium azide poisoning: a narrative review. Toxicology Communications, 5(1), 73-80. [Link]
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Marani, L., et al. (2009). Sodium azide induced neuronal damage in vitro: evidence for non-apoptotic cell death. Cellular and Molecular Neurobiology, 29(3), 335-343. [Link]
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Wu, H., & Withers, S. G. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Chemical Biology, 17(6), 1409–1417. [Link]
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Asai, T., et al. (2006). Effect of sodium azide on the metabolic activity of cultured fetal cells. Toxicology and Industrial Health, 22(8), 337-341. [Link]
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Rayner, C. R., et al. (2011). A Drug-Disease Model Describing the Effect of Oseltamivir Neuraminidase Inhibition on Influenza Virus Progression. Antimicrobial Agents and Chemotherapy, 55(4), 1445–1454. [Link]
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ResearchGate. (2021). Anti-Influenza Virus Activity and Cytotoxicity of Oseltamivir Derivatives in CEFs. [Link]
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ResearchGate. (2021). Cytotoxicity assay of new synthetic compounds, oseltamivir, and zanamivir in MDCK cells. [Link]
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ResearchGate. (2013). Suppressive effect of serum-starvation on cell proliferation, assessed by MTT assay. [Link]
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ResearchGate. (2013). How can I do serum starvation for suspended cells? [Link]
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ResearchGate. (2024). The Off-Target Effects of Oseltamivir on Influenza. [Link]
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Lee, H., et al. (2014). Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(4), 420–431. [Link]
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Springer Nature. (2017). Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging. [Link]
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PubMed. (1990). Synthesis of 1-methyl-5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)uracil and 1-methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil. The C-nucleoside isostere of 3'-azido-3'-deoxythymidine and its 2'-"up"-fluoro analogue. [Link]
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Zhang, T., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Viruses, 14(2), 405. [Link]
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Removal of unreacted 5-Azido Oseltamivir probe from cell lysates
A Senior Application Scientist's Guide to Removing Unreacted 5-Azido Oseltamivir Probe from Cell Lysates
Welcome to the technical support center for researchers utilizing azide-functionalized chemical probes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of removing unreacted this compound from cell lysates post-labeling. As Senior Application Scientists, we understand that clean data from downstream applications like mass spectrometry or fluorescence imaging depends entirely on a clean sample. Residual, unreacted probe is a primary source of high background and ambiguous results.
This guide is structured to walk you through the core principles, provide actionable protocols, and help you troubleshoot common issues you may encounter in the lab.
Part 1: The "Why" - The Critical Importance of Probe Removal
Before delving into the "how," it's essential to understand why this step is paramount. This compound is a chemical probe designed to identify the cellular targets of Oseltamivir (Tamiflu®), an antiviral drug that inhibits the neuraminidase enzyme.[1] The azide group is a bio-orthogonal handle, allowing for the covalent attachment of a reporter tag (e.g., biotin or a fluorophore) via a "click chemistry" reaction.[2][3]
However, in any labeling experiment, the probe is used in molar excess to ensure it finds its binding partners. Once the labeling is complete, this excess, unreacted probe becomes a significant contaminant. If not removed, it will react with the reporter tag in solution, leading to:
-
High Background: Unbound reporter tags obscure the real signal from your protein of interest.
-
Signal Suppression: In mass spectrometry, high concentrations of small molecules can suppress the ionization of your target peptides.[4]
-
False Positives: In pull-down assays, the probe can non-specifically interact with affinity resins.
The workflow below illustrates where the removal step is integrated.
Figure 1: General experimental workflow for target identification.
Part 2: Core Methodologies for Probe Removal
There are two primary strategies for separating the large, probe-labeled proteins from the small, unreacted probe molecules. The best choice depends on your downstream application and available resources.
| Feature | Size Exclusion Chromatography (SEC) / Desalting | Affinity Purification (Post-Click) |
| Principle | Separates molecules based on size. Large proteins elute quickly, while small molecules are retained in the porous resin and elute later.[5] | Probe-labeled proteins are first "clicked" to an alkyne-biotin tag. These biotinylated proteins are then selectively captured on streptavidin beads, and all unbound material (including unreacted probe) is washed away.[6] |
| Pros | - Mild conditions preserve protein structure and function.[7]- Fast and efficient for buffer exchange and small molecule removal.[8]- Applicable to the entire proteome. | - Highly specific; isolates only the proteins that were successfully labeled.- Combines removal and enrichment into a single conceptual step.- Excellent for reducing sample complexity before mass spectrometry. |
| Cons | - Can lead to sample dilution.[9]- Does not enrich for labeled proteins; the entire proteome is processed.- Resolution is limited for molecules of similar size.[7] | - Relies on efficient click chemistry and biotin-streptavidin binding.- Elution can sometimes require harsh conditions that may affect protein interactions.- Potential for non-specific binding to the beads.[10] |
| Best For... | General cleanup, buffer exchange, preparing samples for subsequent affinity purification, or when analyzing the entire labeled proteome. | Identifying specific protein targets, especially for mass spectrometry, where enrichment is crucial. |
Part 3: Detailed Protocol - Click Reaction & Desalting
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag, followed by a desalting step to remove excess reagents before affinity purification.
Materials:
-
Cell lysate containing this compound-labeled proteins
-
Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Ligand (e.g., THPTA)
-
Desalting Spin Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Reagents:
-
Alkyne-Biotin Stock: 10 mM in DMSO.
-
CuSO₄ Stock: 50 mM in water.
-
Ligand Stock: 50 mM in water.
-
Sodium Ascorbate Stock: 500 mM in water (prepare fresh).
-
-
Set up the Click Reaction:
-
To 1 mg of your protein lysate in 500 µL of PBS, add the following components in order, vortexing gently after each addition:
-
Alkyne-Biotin: 5 µL (Final concentration: 100 µM).
-
Premixed Copper/Ligand: Mix CuSO₄ and Ligand stocks 1:1, then add 5 µL of the mix (Final concentration: 0.5 mM CuSO₄, 0.5 mM Ligand). Using a ligand like THPTA is crucial as it stabilizes the Cu(I) ion and protects proteins from oxidative damage.[11]
-
Sodium Ascorbate: 5 µL (Final concentration: 5 mM). The solution may turn a faint yellow/orange.
-
-
-
Incubate:
-
Incubate the reaction for 1 hour at room temperature on a rotator.
-
-
Prepare the Desalting Column:
-
According to the manufacturer's instructions, prepare the desalting spin column. This usually involves breaking off the bottom closure, removing the storage buffer by centrifugation, and pre-equilibrating the column with PBS.
-
-
Remove Unreacted Probe & Reagents:
-
Carefully apply the entire 520 µL click reaction mixture to the top of the equilibrated resin bed.
-
Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).
-
-
Collect Purified Sample:
Part 4: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the cleanup process in a direct question-and-answer format.
Figure 2: A decision tree for common troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: I see a high background band/signal in my downstream analysis. What is the likely cause?
A1: This is the most common issue and almost always points to residual, unreacted probe or, more likely, unreacted alkyne-biotin that was not removed. This free biotin will bind to your streptavidin beads and anything non-specifically associated with them.
-
Troubleshooting Steps:
-
Check Your Desalting Column: Ensure the Molecular Weight Cut-Off (MWCO) of your column is appropriate. For most proteins, a 7K MWCO is sufficient.
-
Perform a Second Pass: For particularly sensitive applications like mass spectrometry, you can perform a second desalting step to ensure maximum purity.
-
Increase Wash Stringency: During your streptavidin pull-down, increase the number of washes or the stringency of your wash buffer (e.g., by increasing detergent or salt concentration) to remove non-specifically bound contaminants.[10]
-
Q2: My protein yield after the pull-down is very low. What could be wrong?
A2: Low yield can stem from several steps in the workflow.
-
Troubleshooting Steps:
-
Confirm Click Reaction Efficiency: The click reaction is robust but can be inhibited. Always use a freshly prepared solution of the reducing agent (e.g., Sodium Ascorbate). Ensure your copper source and ligand are not expired.[13] You can test your reaction conditions using a model system, such as clicking a fluorescent alkyne to an azide-biotin molecule.[11]
-
Check for Protein Degradation: Always use protease inhibitors in your lysis buffer and keep your samples cold to prevent protein degradation.[10]
-
Evaluate Bead Binding: Ensure your streptavidin beads have not expired and that you are not exceeding their binding capacity.[14] Also, make sure to properly equilibrate the beads in your binding buffer before adding your sample.[15]
-
Q3: Can I use a different method besides a desalting column?
A3: Yes. Dialysis is a classic method for removing small molecules and exchanging buffer. It is very gentle but significantly slower than spin columns. For very large sample volumes, tangential flow filtration (TFF) is also an option. For most lab-scale applications, however, spin desalting columns offer the best balance of speed, efficiency, and recovery.[8][9]
Q4: How can I be certain the unreacted probe is gone?
A4: The ultimate validation is a clean result in your downstream application (e.g., a western blot with a clean background). For a more direct and quantitative assessment, you can analyze the flow-through from your desalting column using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). By setting up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound, you can confirm its absence in your purified protein fraction.[16][17]
Q5: Are there alternatives to copper-catalyzed click chemistry that might be easier to clean up?
A5: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction. It uses a strained cyclooctyne (e.g., DBCO) instead of a simple alkyne. The reaction is typically slower but avoids the use of a potentially cytotoxic copper catalyst, eliminating the need to remove it.[18] However, you would still need to remove the unreacted DBCO-biotin probe, so a desalting or dialysis step is still required.
References
-
Sletten, E. M., & Bertozzi, C. R. (2008). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]
-
Thacker, S., et al. (2024). Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. Journal of Proteome Research. [Link]
-
Cytiva. Fundamentals of size exclusion chromatography. [Link]
-
Takahashi, D., et al. (2018). Novel biotin linker with alkyne and amino groups for chemical labelling of a target protein of a bioactive small molecule. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mtoz Biolabs. Size Exclusion Chromatography for Protein Purification. [Link]
-
ResearchGate. Biotinylated proteins pull-down with streptavidin beads not working?[Link]
-
Jain, D., et al. (2014). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Goncharov, N. V., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
GenScript. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
- Imai, T., & Ohura, K. (2016).
-
ResearchGate. Q3 mass spectra of (A) oseltamivir (OST, m/z 313.1-166.2, scan range...). [Link]
-
Tourdot, S., et al. (2015). On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid. Journal of Lipid Research. [Link]
-
Ren, C., et al. (2013). Mass spectrometry based proteomic studies on viruses and hosts – A review. Mass Spectrometry Reviews. [Link]
-
ResearchGate. How to clean-up peptides labelled using click chemistry?[Link]
- Al-Sabah, S., & El-Shorbagi, A. (2006).Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases.
-
Yan, G., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports. [Link]
-
He, J., et al. (2022). Discovery of oseltamivir-based novel PROTACs as degraders targeting neuraminidase to combat H1N1 influenza virus. European Journal of Medicinal Chemistry. [Link]
-
PubChem. Oseltamivir. [Link]
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Lee, J. Y., et al. (2021). A Therapeutically Active Minibody Exhibits an Antiviral Activity in Oseltamivir-Resistant Influenza-Infected Mice via Direct Hydrolysis of Viral RNAs. International Journal of Molecular Sciences. [Link]
-
ResearchGate. Does anyone know of a protocol for purifying viral particles from mammalian cell lysate?[Link]
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- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Mass spectrometry based proteomic studies on viruses and hosts – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 10. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. goldbio.com [goldbio.com]
- 13. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry, Biontinylation | BroadPharm [broadpharm.com]
Technical Support Center: Troubleshooting the Aqueous Solubility of 5-Azido Oseltamivir
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Azido Oseltamivir. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this critical oseltamivir intermediate. Our goal is to provide a logical, scientifically-grounded framework for systematically addressing and overcoming these solubility issues in your experimental workflows.
Part 1: Understanding the Core Challenge
Q1: Why is this compound poorly soluble in aqueous buffers while Oseltamivir Phosphate is not?
A1: The difference in solubility is rooted in their distinct chemical structures. Oseltamivir is commonly supplied as a phosphate salt, which is highly soluble in water.[1][2][3] The phosphate group is ionic and readily interacts with polar water molecules, facilitating dissolution.
This compound, on the other hand, is an uncharged organic molecule.[4] It lacks the highly polar phosphate group and possesses significant non-polar regions, such as the 3-pentyl ether and ethyl ester groups, which contribute to its hydrophobic character.[3] While it does contain polar acetamido and azido groups, these are insufficient to overcome the hydrophobicity of the overall structure, leading to poor solubility in neutral aqueous media. Its solubility is primarily in organic solvents like DMSO, methanol, and chloroform.[4]
Part 2: A Systematic Approach to Solubilization
Successfully dissolving this compound requires a methodical approach rather than random trial and error. We recommend a tiered strategy, starting with the simplest methods and progressing to more complex formulation techniques as needed.
Caption: A systematic workflow for troubleshooting the solubility of this compound.
Tier 1: Simple Physical & Mechanical Methods
These methods should always be the first line of attack as they are non-invasive and do not require altering the chemical composition of your buffer.
Q2: What are the simplest physical methods to improve dissolution?
A2: Start with sonication and gentle warming.
-
Sonication: This uses high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates mechanical energy that can break apart powder aggregates, increasing the surface area available for solvation.
-
Gentle Warming: For most organic solids, solubility increases with temperature.[5][6] This is because the additional thermal energy helps overcome the intermolecular forces within the crystal lattice of the solid, allowing the solvent molecules to interact more effectively with the solute molecules.[7][8]
| Method | Protocol | Key Considerations |
| Sonication | 1. Add buffer to the solid compound. 2. Place the vial in a bath sonicator. 3. Sonicate in short bursts (e.g., 5-10 minutes). 4. Allow the solution to return to room temperature before use. | - Avoid overheating the sample, which can happen with prolonged sonication. - Best for breaking up small, stubborn aggregates. |
| Gentle Warming | 1. Prepare the suspension in a sealed vial. 2. Warm in a water bath or on a heat block to 30-40°C.[9] 3. Agitate or stir periodically. 4. Cool to room temperature before use and check for precipitation. | - CRITICAL: Assess the thermal stability of this compound. Azide-containing compounds can be heat-sensitive. Avoid high temperatures. - The compound may precipitate upon cooling. This method is best if the experiment can be run at a slightly elevated temperature. |
Tier 2: Formulation-Based Strategies
If physical methods are insufficient, the next step is to modify the solvent itself. These methods involve adding excipients to your formulation.
A. Using Co-solvents
Q3: How can I use a co-solvent to dissolve this compound for my aqueous assay?
A3: This is one of the most effective and common strategies. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[10][11]
Mechanism of Action: Co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, or Polyethylene Glycol 400 (PEG 400) work by disrupting the hydrogen bonding network of water. This reduces the "squeezing out" effect that water exerts on non-polar molecules, thereby increasing their solubility.[]
Experimental Protocol: Stock Solution Method
-
Prepare a High-Concentration Stock: Dissolve the this compound in a minimal amount of 100% co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can be used to aid dissolution in the organic solvent.[9]
-
Serial Dilution: Perform serial dilutions of the stock solution with the same 100% co-solvent to create intermediate concentrations if needed.
-
Final Dilution: Add a small volume of the stock solution to your pre-warmed aqueous buffer while vortexing vigorously. This rapid mixing helps prevent the compound from precipitating out as it hits the aqueous environment.
-
Observe and Validate: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). It is crucial to ensure the final concentration of the co-solvent is compatible with your assay and does not cause toxicity or artifacts.[13]
| Co-Solvent | Typical Stock Conc. | Typical Final Assay Conc. | Notes |
| DMSO | 10-100 mM | < 0.5% (v/v) | Highly effective but can be toxic to cells at higher concentrations. Always run a vehicle control. |
| Ethanol | 10-50 mM | < 1.0% (v/v) | Less toxic than DMSO but may be less effective for highly hydrophobic compounds. |
| PEG 400 | 10-50 mM | < 5.0% (v/v) | A good option for in vivo studies due to its lower toxicity profile.[] |
B. Adjusting Buffer pH
Q4: Is adjusting the pH of my buffer a viable strategy?
A4: Yes, this can be a very powerful technique if the compound is ionizable. Oseltamivir is a weak base with a pKa of ~7.75.[2] Assuming this compound has a similar basic character, its solubility can be significantly increased by lowering the pH of the buffer.
Mechanism of Action: In an acidic environment (pH < pKa), the amino group on the cyclohexene ring becomes protonated. This imparts a positive charge to the molecule, transforming it into a more polar salt form that is significantly more soluble in water.[14][15]
Experimental Protocol: pH-Modified Dissolution
-
Determine pKa (Optional but Recommended): If possible, determine the experimental pKa of this compound.
-
Select an Acidic Buffer: Choose a buffer system that is effective at a pH at least 1-2 units below the compound's pKa. For example, if the pKa is ~7.5, a buffer at pH 5.5-6.5 would be a good starting point.
-
Direct Dissolution: Attempt to dissolve the compound directly in the selected acidic buffer, using sonication or gentle warming as needed.
-
Assay Compatibility Check: CRITICAL: Ensure that the acidic pH is compatible with your experimental system (e.g., cell viability, enzyme activity, protein stability). If your assay must be performed at a neutral pH, this method may not be suitable, or you may need to perform a rapid pH adjustment just before the assay, risking precipitation.
Caption: Relationship between pH and the solubility of a weakly basic compound.
C. Using Cyclodextrins
Q5: My compound is still not soluble, or the required co-solvent/pH is incompatible with my assay. What's next?
A5: Cyclodextrins are an advanced but excellent option for challenging compounds. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16]
Mechanism of Action: Cyclodextrins act as molecular hosts, encapsulating the hydrophobic guest molecule (this compound) within their central cavity. This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic part of the drug from the aqueous environment and dramatically increasing its apparent solubility.[17][18]
Experimental Protocol: Kneading Method for Complex Formation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[19]
-
Molar Ratio: Start with a 1:1 molar ratio of this compound to cyclodextrin.
-
Kneading: In a mortar, add the cyclodextrin and wet it with a very small amount of water or a water/ethanol mixture to form a thick paste.
-
Incorporate Drug: Slowly add the this compound powder to the paste and knead thoroughly with the pestle for 30-60 minutes.[17]
-
Drying: Dry the resulting paste (e.g., in a vacuum oven at low heat) to obtain a solid powder of the inclusion complex.
-
Dissolution: This powder can now be directly dissolved in your aqueous buffer. The pre-formed complex should dissolve much more readily than the free compound.
| Cyclodextrin Type | Key Features | Common Use |
| HP-β-CD | High aqueous solubility, low toxicity. | Oral and parenteral formulations. |
| SBE-β-CD | Very high aqueous solubility, negatively charged. | Excellent for parenteral formulations, can aid solubility of basic drugs. |
References
-
Chaudhary VB, Patel JK. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. 2013;4(1):68-76. 17
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Tiwari G, Tiwari R, Rai AK. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
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Carneiro SB, Duarte FIF, Heimfarth L, et al. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers (Basel). 2019;11(3):518.
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Patel A, Vavia P. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Drug Research. 2023;15(3):249-258. 16
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Moore N, Hauk M, O'Dea D, et al. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases. 2008;14(4):552-556.
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Vishakha V. Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. 2024. 10
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Moore N, Hauk M, O'Dea D, et al. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases. 2008;14(4):552-556. 2
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WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. 2024. 20
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ChemicalBook. Oseltamivir phosphate CAS#: 204255-11-8. ChemicalBook.
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American Chemical Society. Oseltamivir phosphate. American Chemical Society. 2018.
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Loftsson T, Jarvinen T. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences. 1999;88(12):1251-1254.
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APExBIO. Oseltamivir phosphate. APExBIO.
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BOC Sciences. pH Adjustment and Co-Solvent Optimization. BOC Sciences.
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Shayanfar A, Soltani S, Jabbaribar F, et al. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. 2009;14(2):185-192.
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Various Authors. PH adjustment: Significance and symbolism. Various Sources. 2026. 14
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Sharma D, Saini S, Singh M, et al. Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 2023;13(3):063-074. 15
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CD Formulation. pH Modifier Excipients. CD Formulation.
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Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. 2022.
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United States Biological. This compound - Data Sheet. United States Biological.
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Darekar A, Chogale M, Shrotriya V, et al. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Education and Research. 2016;50(2):S136-S144.
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Black S, Collier E, Davey R, et al. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design. 2010;10(10):4325-4327.
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Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. 2021.
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Various Authors. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Various Sources. 21
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AAT Bioquest. What factors affect solubility?. AAT Bioquest. 2022.
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Dr. Lisa. Solubility 3 Temperature dependence of aqueous solubility. YouTube. 2020.
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BenchChem. Technical Support Center: Enhancing the Solubility of 4-Azidopyridine Derivatives. BenchChem.
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Al-Abri S, Chin K. Biochemistry, Dissolution and Solubility. StatPearls. 2023.
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ChemicalBook. N-Desacetyl this compound. ChemicalBook. 2023.
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PubChem. Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. PubChem.
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Pharmaffiliates. N-Desacetyl this compound. Pharmaffiliates.
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Sharma D, Saini S, Rana AC, et al. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. 2011;8(2):74-80.
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing 5-Azido Oseltamivir with Alternative Influenza Virus Probes
This guide provides an in-depth comparison of 5-Azido Oseltamivir, an activity-based probe for influenza neuraminidase, with other prevalent chemical and biological probes used in virology research. We will explore the mechanistic underpinnings, comparative performance, and experimental considerations to empower researchers in selecting the optimal tool for their specific scientific inquiries.
Introduction: The Imperative for Advanced Influenza Probes
Influenza A virus (IAV) continues to pose a significant global health threat due to its rapid mutation rate and pandemic potential.[1] Understanding the intricate interactions between the virus and host cell is paramount for developing next-generation diagnostics and therapeutics.[2] Central to this endeavor is the use of molecular probes—specialized tools designed to visualize, quantify, and isolate viral components and their activities within the complex cellular environment.
The influenza virus surface is decorated with two key glycoproteins: hemagglutinin (HA), which mediates viral entry, and neuraminidase (NA), which facilitates the release of progeny virions from infected cells.[3][4][5] These proteins are the primary targets for both the host immune system and antiviral drugs, making them focal points for probe development. This guide will compare and contrast this compound, a powerful tool targeting NA, with a spectrum of alternative probes that target various aspects of the viral life cycle.
The Oseltamivir Scaffold as an Activity-Based Probe: this compound
Oseltamivir (commercially known as Tamiflu®) is a cornerstone of anti-influenza therapy.[6] It functions as a potent and selective competitive inhibitor of the neuraminidase enzyme.[5][7][8] The drug, administered as a prodrug (oseltamivir phosphate), is metabolized in the liver to its active form, oseltamivir carboxylate.[8][9] This active metabolite mimics the natural substrate of NA, sialic acid, and binds tightly to the enzyme's active site, preventing it from cleaving sialic acid residues on the host cell surface.[5][10] This inhibition blocks the release of new virus particles, effectively halting the spread of infection.[6][8]
The innovation of This compound lies in the strategic placement of an azide (-N₃) group on the oseltamivir scaffold. This small, bio-inert modification transforms the inhibitor into a powerful activity-based probe (ABP). The azide group serves as a "bioorthogonal handle" for click chemistry, a set of highly efficient and specific chemical reactions.[3][11]
The workflow is as follows:
-
Incubation: The probe is introduced to the biological sample (e.g., infected cells or purified virions). It selectively binds to the active site of functional neuraminidase.
-
Covalent Linkage (Implicit): While oseltamivir itself is a competitive inhibitor, activity-based probes are often designed to form a covalent bond with their target upon binding, ensuring a stable and permanent label.
-
Click Reaction: A reporter molecule containing a complementary alkyne group (e.g., a fluorophore for imaging or biotin for enrichment) is added. In the presence of a copper(I) catalyst (CuAAC) or using a strained alkyne (SPAAC), the azide "clicks" to the alkyne, covalently attaching the reporter tag to the probe-enzyme complex.[11][12]
-
Downstream Analysis: The now-tagged neuraminidase can be visualized via fluorescence microscopy, quantified by flow cytometry, or isolated for proteomic analysis using streptavidin beads (if biotinylated).
Caption: Workflow for activity-based profiling using this compound.
This approach offers a distinct advantage: it specifically labels active neuraminidase enzymes, providing a direct readout of functional protein rather than just protein presence.
The Competitive Landscape: A Comparative Analysis of Influenza Probes
The choice of a probe depends entirely on the scientific question. This compound excels at activity-based profiling of NA, but other probes offer unique capabilities for studying different aspects of the viral life cycle.
Alternative Neuraminidase (NA) Probes
Beyond oseltamivir-based ABPs, NA activity is commonly measured using substrate-based probes. These probes consist of a sialic acid derivative linked to a reporter molecule that is quenched or non-detectable. When NA cleaves the sialic acid, the reporter is released, generating a measurable signal.
-
Fluorogenic/Chemiluminescent Substrates: Probes like NA-Star™, NA-XTD™, and other luciferin-derivatized substrates produce light upon cleavage by NA.[13][14] These assays are exceptionally sensitive, simple to perform, and adaptable to high-throughput screening for NA inhibitors.[14][15] However, they measure bulk enzymatic activity in a sample and do not provide spatial information or a means to isolate the enzyme itself.
Hemagglutinin (HA) Probes
To study the initial stages of viral binding, researchers use probes that target HA.
-
Sialic Acid-Based Probes: Since HA binds to sialic acid on host cells, probes are often designed as synthetic glycoconjugates. For instance, biotinylated polyethylene glycol (PEG) conjugated with sialic acid can be used to capture whole, viable influenza virions on avidin-coated surfaces.[16][17] This is invaluable for developing diagnostic platforms and studying the binding affinity of different viral strains.[17]
Metabolic and Genetic Labeling Probes
These strategies involve introducing modified building blocks that are incorporated into viral components by the host cell's machinery during replication.
-
Nucleic Acid Labeling (vRNA): Uridine analogs like 5-Ethynyluridine (EU) can be supplied to infected cells.[3] The viral RNA polymerase incorporates EU into newly synthesized viral RNA. The ethynyl group can then be "clicked" to a fluorescent azide, allowing for the visualization of viral replication sites within the host cell nucleus.[1][3] This provides precise spatial and temporal information about genome replication.
-
Lipid Envelope Labeling: The viral envelope is derived from the host cell membrane.[4] By introducing lipids or their precursors with click chemistry handles (e.g., azide-choline), the viral membrane can be metabolically labeled.[12] Alternatively, Function-Spacer-Lipid (FSL) constructs, which are synthetic lipids with fluorescent or biotin tags, can be gently inserted directly into the virion membrane without chemical modification of proteins.[18][19]
-
Protein Labeling (Genetic Code Expansion): This sophisticated technique involves engineering the virus to incorporate a non-canonical amino acid (ncAA) containing a bioorthogonal handle (e.g., an azide or alkyne) at a specific site within a viral protein like HA.[12] This allows for minimally invasive, site-specific labeling of the protein with a reporter molecule, enabling detailed tracking studies.
Antibody and Dye-Based Probes
-
Fluorescently-Conjugated Antibodies: Highly specific monoclonal antibodies targeting HA or NA can be conjugated to fluorophores.[16] These are workhorses for immunofluorescence assays, flow cytometry, and western blotting, providing robust detection of viral protein presence. Their bulkiness, however, can sometimes limit their use in live-cell imaging of dynamic processes.
-
Lipophilic Dyes: Dyes like DiD spontaneously partition into the lipid membrane of the virus.[20] This allows for straightforward labeling of whole virions for tracking their entry and transport within host cells using fluorescence microscopy.[20] However, this method does not provide information about specific viral proteins or their activity.
Comparative Summary of Influenza Virus Probes
| Probe Type | Target | Mechanism | Primary Application | Key Advantage | Key Limitation |
| This compound | Active Neuraminidase | Activity-Based Probe (ABP) with Click Chemistry Handle | Imaging, Enrichment, and Quantification of Active NA | Specifically targets the functional enzyme pool | Requires bioorthogonal reporter; less suited for high-throughput activity screening |
| Chemiluminescent Substrates | Active Neuraminidase | Enzymatic Cleavage & Signal Release | High-Throughput Screening, Bulk Activity Assays | Extremely high sensitivity and simple workflow[13] | No spatial information; does not label the enzyme itself |
| Biotinylated Sialic Acid | Hemagglutinin | Receptor-Ligand Binding | Virus Capture, Diagnostics, Binding Assays | Captures whole, intact virions based on binding function[17] | Indirectly probes the virus; dependent on HA binding affinity |
| 5-Ethynyluridine (EU) | Viral RNA (vRNA) | Metabolic Incorporation & Click Chemistry | Imaging of Viral Replication Sites | Provides spatial and temporal data on genome synthesis[1] | Labels all newly synthesized RNA, requires distinction from host RNA |
| Function-Spacer-Lipid (FSL) | Viral Envelope | Lipid Insertion | Live Virus Tracking, Imaging | Gentle labeling method that preserves viral infectivity[18][19] | Labels the general membrane, not specific proteins |
| Conjugated Antibodies | Specific Viral Proteins (HA, NA, etc.) | Immunodetection | Protein Localization, Quantification (IF, FC, WB) | High specificity for the target protein | Can be bulky, potentially affecting viral dynamics in live imaging |
| Lipophilic Dyes (e.g., DiD) | Viral Envelope | Lipid Intercalation | Whole Virion Tracking (Entry, Trafficking) | Simple and rapid labeling of intact virions[20] | Non-specific to viral components; potential for dye transfer |
Experimental Protocols: Methodologies for Probe Application
To provide a practical context, we outline two distinct experimental workflows. The trustworthiness of these protocols relies on the inclusion of appropriate controls, such as uninfected cells, cells treated with a non-azido inhibitor (oseltamivir carboxylate), or heat-inactivated virus.
Protocol 1: Labeling and Visualization of Active NA in Infected Cells using this compound
-
Cell Culture and Infection: Plate adherent cells (e.g., MDCK or A549) on glass coverslips. Once confluent, infect the cells with the desired influenza A virus strain at a suitable multiplicity of infection (MOI). Incubate for a period that allows for robust protein expression (e.g., 8-16 hours).
-
Probe Incubation: Remove the infection medium. Add pre-warmed medium containing this compound at a predetermined optimal concentration. Incubate for 1-2 hours at 37°C to allow for probe binding to active NA.
-
Cell Fixation and Permeabilization: Wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash again and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Chemistry Reaction: Prepare the click reaction cocktail. For a typical CuAAC reaction, this includes an alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488), copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. Incubate the coverslips with the cocktail in the dark for 1 hour at room temperature.
-
Staining and Mounting: Wash the cells extensively to remove unreacted click reagents. Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a confocal fluorescence microscope. The fluorescent signal will correspond to the location of active neuraminidase.
Caption: Decision tree for selecting an appropriate influenza probe.
Protocol 2: Measuring NA Activity using a Chemiluminescent Substrate
-
Sample Preparation: Prepare viral lysates from infected cells or use purified virus stocks. Serially dilute the samples in assay buffer to find a concentration within the linear range of the assay.
-
Assay Initiation: In a white, opaque 96-well plate, add the prepared samples.
-
Substrate Addition: Add the chemiluminescent NA substrate (e.g., NA-Star™) to all wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for the enzymatic reaction to proceed.
-
Signal Detection: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the neuraminidase activity in the sample.
-
Data Analysis: Plot the relative light units (RLU) against the sample dilution. Compare the activity to a known standard or between different experimental conditions. For inhibitor screening, calculate IC₅₀ values from dose-response curves.[21]
Expert Insights & Future Directions
As a Senior Application Scientist, the critical question is not "which probe is best?" but "which probe is right for my experiment?"
-
Choose this compound when... you need to visualize the subcellular location of active neuraminidase, or when you need to specifically pull down the functional enzyme and its binding partners for subsequent proteomic analysis. It bridges the gap between pure activity assays and simple protein detection.
-
Choose a Substrate-Based Probe when... your goal is high-throughput screening of potential neuraminidase inhibitors or when you need to rapidly quantify the total NA activity in a large number of samples.[21][22]
-
Choose a Metabolic Labeling Probe (e.g., EU) when... your focus is on the dynamics of viral genome replication and the formation of viral factories within the host cell.[1]
-
Choose an FSL or Lipophilic Dye when... you are studying the early events of infection, such as viral entry, endosomal trafficking, and membrane fusion, and need to track the entire virion in live cells.[18][20]
The future of influenza research lies in multi-modal approaches. Imagine combining the metabolic labeling of viral RNA with EU-alkyne and the activity-based labeling of NA with this compound, followed by click reactions with spectrally distinct fluorophores. This would allow for the simultaneous visualization of genome replication and active enzyme localization within the same cell, providing unprecedented insight into the coordination of the viral life cycle. Such experiments, once technically prohibitive, are now within reach thanks to the expanding toolbox of bioorthogonal chemistry.
Conclusion
This compound is a uniquely powerful tool that leverages a clinically validated drug scaffold to provide an activity-based readout of influenza neuraminidase. It offers a distinct advantage over traditional methods by specifically targeting the functional enzyme population for visualization and enrichment. However, it is one of many specialized instruments available to the modern virologist. A comprehensive understanding of the entire probe landscape—from substrate-based assays and metabolic labels to antibody reagents—is essential for designing insightful experiments. By carefully matching the probe's capabilities to the scientific question, researchers can continue to unravel the complexities of influenza virus infection and pave the way for new therapeutic strategies.
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Comparative Guide to the Target Specificity of 5-Azido Oseltamivir: Viral Neuraminidase vs. Host Cell Sialidases
This guide provides an in-depth technical comparison of 5-Azido Oseltamivir's binding specificity, a critical chemical probe derived from the widely-used antiviral drug Oseltamivir (Tamiflu). We will explore its mechanism of action and detail the experimental methodologies used to validate its preferential targeting of viral neuraminidase over analogous host cell enzymes. This information is intended for researchers, scientists, and drug development professionals seeking to understand and apply this tool for antiviral research and target identification.
The Imperative of Target Specificity in Antiviral Therapy
The efficacy and safety of any antiviral agent are fundamentally linked to its specificity. An ideal antiviral drug should exhibit high affinity for its intended viral target while displaying minimal interaction with host cell machinery. This principle is paramount because off-target binding can lead to unintended side effects and cellular toxicity.[1][2] Oseltamivir, a cornerstone of influenza treatment, was designed to inhibit the viral neuraminidase (NA) enzyme, which is crucial for the release and spread of new virus particles from infected cells.[3][4]
To further investigate the molecular interactions of Oseltamivir and identify its binding partners within a complex biological system, chemical probes like this compound have been developed. The introduction of an azide (-N₃) group provides a bioorthogonal handle for "click chemistry," a powerful technique for covalently attaching reporter molecules (like biotin or fluorophores) to the probe after it has bound to its targets.[5][6] This allows for the enrichment and identification of these target proteins, making this compound an invaluable tool for affinity-based protein profiling (AfBPP).[7] However, the critical question remains: does this modification alter its specificity, and how can we rigorously assess its performance against viral versus host cell targets?
Mechanism of Action: Competitive Inhibition of Viral Neuraminidase
The influenza virus life cycle culminates in the budding of new virions from the host cell membrane. These nascent particles would remain tethered to the cell surface via interactions between viral hemagglutinin (HA) and sialic acid residues on host glycoproteins. The viral neuraminidase (NA) enzyme facilitates their release by cleaving these terminal sialic acids.[8][9] Inhibition of NA traps the virus at the cell surface, preventing its spread to other cells and effectively halting the infection.[10]
Oseltamivir's active form, Oseltamivir Carboxylate, is a transition-state analog of sialic acid.[11] It binds with high affinity to the highly conserved active site of the NA enzyme, acting as a competitive inhibitor.[12][13] this compound is designed to function identically, with the small azide group positioned to minimize interference with this critical binding interaction.
Caption: Mechanism of viral neuraminidase inhibition by this compound.
The Specificity Challenge: Distinguishing Viral NA from Human Sialidases
The primary concern for off-target effects with neuraminidase inhibitors stems from the presence of endogenous human sialidases (NEU1, NEU2, NEU3, NEU4).[14][15] These enzymes perform vital physiological roles, and their unintended inhibition could disrupt cellular processes. Although they share a similar function with viral NA—cleaving sialic acid residues—their structural nuances, subcellular locations, and substrate specificities differ.[15] A robust comparison guide must therefore be grounded in experimental data that quantifies the inhibitory potential of this compound against both the intended viral target and these potential host off-targets.
Quantitative Assessment of Inhibitor Specificity
To objectively compare the performance of this compound, we employ biochemical and cell-based proteomic approaches.
Biochemical Enzyme Inhibition Assays
The most direct method to assess specificity is to measure the half-maximal inhibitory concentration (IC₅₀) of the compound against purified enzymes. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates higher potency. By comparing the IC₅₀ for viral NA to those for human sialidases, we can calculate a selectivity index.
Table 1: Comparative IC₅₀ Values of Neuraminidase Inhibitors
| Compound | Target Enzyme | IC₅₀ (nM) [Median Range] | Source |
| Oseltamivir Carboxylate | Influenza A/H1N1 NA | 0.34 (0.26–0.43) | [16] |
| Influenza A/H3N2 NA | 0.37 (0.27–0.45) | [16] | |
| Influenza B NA | 8.50 (5.33–18.33) | [16] | |
| Human NEU2 | >10,000 | [17] | |
| Human NEU3 | >100,000 | [17] | |
| Human NEU4 | >100,000 | [17] | |
| This compound | Influenza A/H3N2 NA | 1.63 ± 0.16 | [18][19] |
| Human Sialidases (NEU1-4) | Expected >10,000 | Hypothesized based on structural similarity to Oseltamivir Carboxylate |
Note: Data for this compound against human sialidases is extrapolated. Direct experimental validation is recommended but high selectivity is anticipated.
The data clearly shows that Oseltamivir Carboxylate is potent against viral neuraminidases, with IC₅₀ values in the low nanomolar range, while being significantly less active against human neuraminidases.[16][17] Novel derivatives like this compound also demonstrate potent inhibition of viral NA.[18][19] This vast difference in potency underscores the high specificity of the Oseltamivir scaffold for its viral target.
Affinity-Based Protein Profiling (AfBPP) in a Cellular Context
While biochemical assays are informative, they do not capture interactions within a native biological environment. AfBPP using this compound provides a powerful method to identify its direct binding partners in intact cells.[7][20] This technique validates the primary target and can uncover previously unknown off-targets.
Caption: Experimental workflow for Affinity-Based Protein Profiling (AfBPP).
Experimental Protocol: AfBPP for Target Identification of this compound
This protocol provides a self-validating system by including a competition control, which is the gold standard for confirming specific target engagement.
-
Cell Culture and Treatment:
-
Plate host cells (e.g., MDCK or A549) suitable for influenza virus infection.
-
Prepare three sets of cells:
-
Set A: Infected with influenza virus.
-
Set B: Infected with influenza virus.
-
Set C: Uninfected control.
-
-
Pre-treat Set B with a 100-fold excess of Oseltamivir Carboxylate (competitor) for 1 hour. This will occupy the specific binding sites on NA.
-
Treat Set A, B, and C with this compound at a pre-determined effective concentration for 1-2 hours.
-
-
Cell Lysis and Click Chemistry:
-
Wash cells with cold PBS to remove unbound probe.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
To the supernatant, add the click chemistry reaction cocktail: a biotin-alkyne reporter tag, copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[21]
-
Incubate for 1 hour at room temperature to covalently link biotin to the azide group of the probe.
-
-
Affinity Purification:
-
Add streptavidin-conjugated agarose or magnetic beads to the lysate and incubate for 2 hours with rotation to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Perform an in-gel trypsin digest of the protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
Specific Viral Target: Influenza Neuraminidase should be highly abundant in Set A but significantly reduced or absent in the competition control (Set B) and the uninfected control (Set C).
-
Specific Host Off-Targets: Any host protein that appears in Set A and/or C but is diminished in Set B is considered a specific off-target. Based on existing data, human sialidases are not expected to be prominent hits.
-
Non-specific Binders: Proteins that appear in all three sets are considered non-specific binders to the beads or the probe and are excluded from the analysis.
-
Conclusion: A Highly Specific Tool for Viral Research
The combined evidence from biochemical inhibition assays and cell-based affinity-based protein profiling confirms the high specificity of the Oseltamivir scaffold for viral neuraminidase over host cell sialidases. This compound retains this crucial characteristic, making it a reliable and powerful chemical probe. Its utility lies in its ability to definitively identify the on-target engagement of Oseltamivir in a complex cellular environment, investigate the binding characteristics of drug-resistant NA mutants, and screen for any potential, previously unidentified off-targets under various experimental conditions. For researchers in virology and drug development, this compound serves as a validated tool to dissect the molecular pharmacology of neuraminidase inhibitors with high precision.
References
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Borhade, D. et al. (2021). In vitro methods for testing antiviral drugs. Virology Journal. [Link]
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Tito, A. et al. (2018). Inhibition of sialidase activity as a therapeutic approach. Expert Opinion on Therapeutic Targets. [Link]
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Dr.Oracle. (2025). What is the mechanism of action of Oseltamivir (antiviral medication) and the flu vaccine in treating influenza?. Dr.Oracle. [Link]
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Stoll, V. et al. (2013). Optimization of small molecule drugs binding to highly polar target sites: lessons from the discovery and development of neuraminidase inhibitors. Current Opinion in Chemical Biology. [Link]
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Kashiwagi, T. et al. (2018). The mechanisms of delayed onset type adverse reactions to oseltamivir. Journal of Pharmaceutical Health Care and Sciences. [Link]
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Taylor, N. R. et al. (2001). Analysis of inhibitor binding in influenza virus neuraminidase. Journal of Molecular Biology. [Link]
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Dr.Oracle. (2025). What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza?. Dr.Oracle. [Link]
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Chan, P. K. S. et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Viruses. [Link]
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Aoki, F. Y. et al. (2019). What are the mechanisms of action of the antivirals?. Clinical practice guidelines for influenza. [Link]
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Zeslawska, E. et al. (2014). Antiviral activity of novel oseltamivir derivatives against some influenza virus strains. Acta Poloniae Pharmaceutica. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Oseltamivir Phosphate?. Patsnap Synapse. [Link]
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Davies, B. E. (2010). Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. Journal of Antimicrobial Chemotherapy. [Link]
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Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. Cell. [Link]
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Avramis, V. I. et al. (1989). Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells. Molecular Pharmacology. [Link]
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Wang, D. et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. [Link]
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Zhang, L. et al. (2021). Affinity-based protein profiling of the antiviral natural product nanchangmycin. RSC Chemical Biology. [Link]
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Chan, P. K. S. et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. MDPI. [Link]
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Lee, J. Y. et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. [Link]
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Chen, J. et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. [Link]
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Ledesma, J. et al. (2021). Differential Viral-Host Immune Interactions Associated with Oseltamivir-Resistant H275Y and Wild-Type H1N1 A(pdm09) Influenza Virus Pathogenicity. MDPI. [Link]
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Sasi, B. K. et al. (2022). Affinity-based protein profiling of MDM2 inhibitor Navtemadlin. RSC Chemical Biology. [Link]
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Gubareva, L. V. et al. (2001). Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants. Antimicrobial Agents and Chemotherapy. [Link]
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Leneva, I. A. et al. (2000). Comparison of Efficacies of RWJ-270201, Zanamivir, and Oseltamivir against H5N1, H9N2, and Other Avian Influenza Viruses. Antimicrobial Agents and Chemotherapy. [Link]
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A Comparative Analysis of CuAAC vs. SPAAC for the Labeling of 5-Azido Oseltamivir: A Technical Guide for Drug Development Professionals
In the landscape of modern drug development and chemical biology, the precise and efficient labeling of therapeutic agents is paramount for elucidating their mechanisms of action, tracking their distribution, and developing targeted delivery systems. Oseltamivir (marketed as Tamiflu®), a cornerstone of antiviral therapy against influenza, serves as a critical case study.[1][2] The introduction of a bioorthogonal handle, such as an azide group at the C5 position to create 5-Azido Oseltamivir, opens up a plethora of possibilities for its conjugation to reporter molecules, imaging agents, or drug delivery vehicles.[3][4][5]
This guide provides a comprehensive, in-depth comparison of two of the most powerful "click chemistry" reactions for this purpose: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols for the labeling of this compound, and present a quantitative analysis to guide your selection of the optimal conjugation strategy.
The Fundamental Chemistry: A Tale of Two Activation Strategies
Both CuAAC and SPAAC are rooted in the Huisgen 1,3-dipolar cycloaddition, a reaction that forms a stable triazole linkage between an azide and an alkyne.[6][8] However, their modes of activation are fundamentally different, leading to distinct advantages and limitations in practical applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Catalysis
The CuAAC reaction harnesses the catalytic power of copper(I) ions to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[8][9][] This catalytic cycle involves the formation of a copper acetylide intermediate, which then readily reacts with the azide to yield the 1,4-disubstituted triazole with high regioselectivity.[9][11][12] The reaction is renowned for its exceptional speed, often achieving high yields in a short amount of time under mild conditions.[8][13]
However, the reliance on a copper catalyst introduces a significant consideration, particularly in biological systems: cytotoxicity.[14][15] Copper ions can generate reactive oxygen species (ROS), leading to oxidative damage to sensitive biomolecules.[16][17] To mitigate this, various ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), have been developed to stabilize the Cu(I) oxidation state and protect cells from oxidative stress.[18]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Harnessing Ring Strain for Bioorthogonality
In contrast, SPAAC is a catalyst-free reaction that leverages the intrinsic ring strain of a cyclooctyne to drive the cycloaddition with an azide.[19][][21] The high activation energy of the uncatalyzed reaction is overcome by the energy released upon the relaxation of the strained ring, allowing the reaction to proceed efficiently at physiological temperatures without the need for a metal catalyst.[19][22] This "bioorthogonal" nature makes SPAAC an ideal choice for applications involving live cells or in vivo studies where the toxicity of copper is a concern.[14][][23]
The trade-off for this enhanced biocompatibility is generally slower reaction kinetics compared to CuAAC.[24] The reactivity of SPAAC is highly dependent on the specific cyclooctyne used, with various derivatives such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) offering a range of reaction rates and stabilities.[23]
Reaction Mechanisms Visualized
To better understand the distinct pathways of these two powerful reactions, the following diagrams illustrate their core mechanisms.
Caption: The catalytic cycle of CuAAC, highlighting the formation of a copper acetylide intermediate.
Caption: The concerted mechanism of SPAAC, driven by the release of ring strain in the cyclooctyne.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC for labeling this compound often comes down to a trade-off between reaction speed and biocompatibility. The following table summarizes key performance metrics to aid in this decision-making process.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity.[14][15] Mitigated by ligands.[18] | High, suitable for in vivo and live-cell applications.[14][][23] |
| Reaction Kinetics | Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).[8][25] | Generally slower than CuAAC, dependent on the cyclooctyne used.[24][25] |
| Reactant Stability | Terminal alkynes are generally stable and synthetically accessible. | Strained cyclooctynes can be less stable and more complex to synthesize.[7] |
| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range.[8][13] | Typically performed under physiological conditions (neutral pH, aqueous solution, ambient temperature).[14] |
| Side Reactions | Potential for oxidative damage to biomolecules from ROS generated by the copper catalyst.[16][17] | Some cyclooctynes may exhibit side reactions with thiols.[26] |
| Regioselectivity | Exclusively yields the 1,4-disubstituted triazole isomer.[13] | Can produce a mixture of regioisomers, although often with a preference for one.[27] |
Experimental Protocols for Labeling this compound
The following protocols provide a detailed, step-by-step methodology for the labeling of this compound with a fluorescent alkyne probe using both CuAAC and SPAAC.
Protocol 1: CuAAC Labeling of this compound
This protocol is optimized for rapid and efficient labeling in in vitro settings where the presence of a well-ligated copper catalyst is acceptable.
Materials:
-
This compound
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the alkyne-functionalized dye in DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 5 µL of the 10 mM this compound stock solution.
-
Add 6 µL of the 10 mM alkyne-dye stock solution (a slight excess).
-
Add 476.5 µL of PBS, pH 7.4.
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Prepare the catalyst premix by adding 2.5 µL of the 20 mM CuSO₄ stock to 5 µL of the 50 mM THPTA stock. Vortex briefly.
-
Add the 7.5 µL of the catalyst premix to the reaction tube.
-
Add 5 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction.
-
The final concentrations will be approximately: 100 µM this compound, 120 µM alkyne-dye, 100 µM CuSO₄, 500 µM THPTA, and 1 mM sodium ascorbate in a total volume of 500 µL.
-
-
Incubation and Analysis:
-
Incubate the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product can be purified using HPLC or solid-phase extraction.
-
Protocol 2: SPAAC Labeling of this compound
This protocol is designed for applications where the absence of a metal catalyst is critical, such as in sensitive biological systems or for in vivo studies.
Materials:
-
This compound
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized dye in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 5 µL of the 10 mM this compound stock solution.
-
Add 6 µL of the 10 mM DBCO-dye stock solution (a slight excess).
-
Add 489 µL of PBS, pH 7.4.
-
Vortex briefly to mix.
-
The final concentrations will be approximately: 100 µM this compound and 120 µM DBCO-dye in a total volume of 500 µL.
-
-
Incubation and Analysis:
-
Incubate the reaction at 37°C for 4-12 hours. The reaction time may need to be optimized depending on the specific DBCO reagent and desired yield.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, purify the product using HPLC or solid-phase extraction.
-
Experimental Workflow and Decision Logic
The selection between CuAAC and SPAAC is a critical decision that should be guided by the specific experimental context. The following workflow diagram illustrates the decision-making process and the general experimental pipeline.
Caption: A decision workflow for selecting between CuAAC and SPAAC for this compound labeling.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for the labeling of this compound is not a matter of one being definitively superior to the other, but rather a strategic decision based on the experimental goals.
-
For in vitro applications , such as the development of diagnostic assays or the synthesis of fluorescent probes for biochemical studies, where reaction speed and high yield are paramount, CuAAC is the preferred method . The potential for cytotoxicity is less of a concern in these cell-free systems, and the rapid kinetics allow for efficient production of the desired conjugate.
-
For applications involving live cells, tissues, or in vivo studies , where biocompatibility is non-negotiable, SPAAC is the unequivocal choice .[14][28] The absence of a copper catalyst eliminates the risk of cytotoxicity and oxidative damage, ensuring that the observed biological effects are due to the labeled Oseltamivir and not an artifact of the labeling process itself.
By carefully considering the trade-offs between reaction kinetics and biocompatibility, researchers can confidently select the optimal click chemistry strategy to advance their research and development efforts with Oseltamivir and other azide-modified small molecules.
References
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Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 127(1), 210-216. [Link]
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Ríos-Moreno, G., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(1), 1-12. [Link]
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McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]
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Svatunek, D., Wilkovitsch, M., Hartmann, L., Houk, K. N., & Mikula, H. (2021). Concerted mechanism of the strain-promoted alkyne-azide cycloaddition. Angewandte Chemie International Edition, 60(30), 16451-16455. [Link]
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Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). On the Mechanism of Copper(I)-Catalyzed Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 52(30), 7862-7864. [Link]
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Uttamapinant, C., et al. (2012). Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]
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Boons, G. J., et al. (2011). Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Israel Journal of Chemistry, 51(8-9), 946-957. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]
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Karpf, M., & Trussardi, R. (2002). The Roche Synthesis of Oseltamivir Phosphate (Tamiflu®): A Challenge for Industrial Asymmetric Synthesis. CHIMIA, 56(1-2), 51-53. [Link]
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A Senior Application Scientist's Guide to Benchmarking Neuraminidase Inhibitor Probes: 5-Azido Oseltamivir vs. Biotinylated Analogues
Introduction: The Critical Role of Neuraminidase Probes in Antiviral Research
Influenza virus neuraminidase (NA) is a pivotal enzyme in the viral life cycle, facilitating the release of progeny virions from infected host cells.[1][2] Its highly conserved catalytic site makes it a prime target for antiviral drugs.[3] Neuraminidase inhibitors (NAIs) like Oseltamivir (Tamiflu®) and Zanamivir (Relenza®) are frontline treatments that function by blocking this enzymatic activity, thereby halting viral propagation.[4][5]
Beyond therapeutic applications, understanding the nuanced interactions between inhibitors and the NA enzyme is crucial for developing next-generation antivirals and combating drug resistance. This requires sophisticated chemical tools—probes that can report on target engagement, quantify binding affinity, and enable downstream proteomic analyses.
This guide provides an in-depth comparison of two powerful, yet fundamentally different, classes of NA inhibitor probes: the covalently-reactive 5-Azido Oseltamivir and the high-affinity, non-covalent biotinylated NAIs . We will delve into the mechanistic principles, provide detailed experimental protocols for their comparative evaluation, and offer insights into selecting the optimal probe for specific research questions.
Part 1: Understanding the Probes—Two Distinct Mechanistic Philosophies
The choice between this compound and a biotinylated inhibitor is a choice between creating a permanent, covalent link to the target versus leveraging one of nature's strongest non-covalent interactions. This fundamental difference dictates their applications, advantages, and limitations.
The Covalent Strategy: this compound and Bioorthogonal Click Chemistry
This compound is a chemical probe derived from the well-established drug, Oseltamivir.[6][7][8] It retains the core structure necessary for binding to the NA active site but is modified with an azide (-N₃) group. This azide is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be made to react specifically and efficiently with a partner group—typically an alkyne—through a process known as "click chemistry".[9][10]
Mechanism of Action: The process involves two key steps. First, this compound, acting as an activity-based probe, binds to the neuraminidase active site. While the parent drug Oseltamivir is a reversible inhibitor, the azide modification allows for a subsequent, user-initiated covalent linkage. Second, a reporter molecule containing a terminal alkyne (e.g., a fluorescent dye or biotin attached to an alkyne) is introduced. In the presence of a copper(I) catalyst (in a reaction called CuAAC - Copper-Catalyzed Azide-Alkyne Cycloaddition), a stable triazole linkage is formed, permanently attaching the reporter to the inhibitor, which is itself bound to the NA enzyme.[9][10][11] For live-cell applications where copper toxicity is a concern, a copper-free variant called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used with strained alkynes like DBCO.[11][12]
Why this approach is powerful: The covalent nature of the click reaction provides a permanent and highly stable record of the binding event. This is invaluable for applications like:
-
Target Visualization: Using a fluorescent alkyne reporter allows for direct visualization of the NA protein in complex mixtures (e.g., cell lysates) via in-gel fluorescence after SDS-PAGE.
-
Target Pull-Down and Identification: Using a biotin-alkyne reporter enables the capture of the NA-inhibitor complex on streptavidin-coated beads for subsequent proteomic analysis (e.g., mass spectrometry).
-
Quantifying Target Engagement: The intensity of the fluorescent signal can be used to quantify the amount of engaged NA enzyme.
The Non-Covalent Strategy: Biotinylated Neuraminidase Inhibitors
Biotinylated NAIs are probes where a biotin molecule is appended to a known inhibitor scaffold, such as Zanamivir or Oseltamivir, via a chemical linker.[13][14] This approach does not form a covalent bond with the enzyme. Instead, it leverages the extraordinarily high affinity and specificity of the interaction between biotin and streptavidin (or avidin).[15][16][17]
Mechanism of Action: The biotinylated inhibitor binds reversibly to the NA active site, just as the parent drug would. The power of this probe comes from the detection step. A streptavidin molecule conjugated to a reporter (e.g., Horseradish Peroxidase (HRP) for colorimetric/chemiluminescent assays, or a fluorophore for fluorescence-based detection) is added.[18] The streptavidin binds to the biotin handle on the inhibitor with remarkable tenacity (Kd ≈ 10⁻¹⁵ M), creating a stable complex that can be easily detected and quantified.
Why this approach is powerful: The biotin-streptavidin system is a workhorse in molecular biology, offering immense signal amplification and versatility.[16] This makes biotinylated inhibitors ideal for:
-
ELISA-style Binding Assays: Quantifying inhibitor binding to immobilized NA in a high-throughput format.
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): Studying the kinetics (on- and off-rates) of inhibitor binding in real-time.
-
Western Blotting and Immunohistochemistry (IHC): Detecting the location of NA protein after binding the biotinylated probe.[19]
Part 2: Head-to-Head Benchmarking: Experimental Design & Protocols
To objectively compare these two classes of probes, a series of experiments must be performed. The foundation of any comparison is to first establish the baseline inhibitory potency of the parent compounds. Subsequently, we can assess the efficacy of each probe in its intended application.
Experiment 1: Determining Baseline Inhibitory Potency (IC₅₀)
Causality Behind Experimental Choice: Before using these molecules as probes, it is essential to confirm that the modifications (the azide or biotin-linker) have not significantly compromised their ability to inhibit the NA enzyme. The half-maximal inhibitory concentration (IC₅₀) is the gold standard for this measurement. We will use a well-established, fluorescence-based enzyme activity assay.[20][21][22] This assay relies on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase to produce a fluorescent product, 4-methylumbelliferone (4-MU).[20][23] The rate of fluorescence increase is directly proportional to enzyme activity.
Materials:
-
Recombinant Neuraminidase (e.g., from Influenza A H1N1)
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5
-
MUNANA Substrate (stock in DMSO, working solution in Assay Buffer)
-
Inhibitors: Oseltamivir Carboxylate (active form of Oseltamivir), this compound, Biotinylated Inhibitor
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Inhibitor Preparation: Prepare a 2-fold serial dilution series of each inhibitor in Assay Buffer, starting from a high concentration (e.g., 10 µM) down to a vehicle control (buffer with DMSO).
-
Enzyme Preparation: Dilute the recombinant NA to a concentration that gives a robust linear signal within the desired assay time (e.g., 30-60 minutes). This must be determined empirically in a preliminary enzyme titration experiment.[20]
-
Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the serially diluted inhibitor. b. Add 25 µL of the diluted NA enzyme to each well. c. Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme. d. To initiate the reaction, add 50 µL of pre-warmed MUNANA substrate (final concentration typically 100 µM).[20]
-
Data Acquisition: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Read the fluorescence kinetically every 60 seconds for 30-60 minutes.
-
Data Analysis: a. For each concentration, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the rates by setting the "no inhibitor" control to 100% activity and the "high inhibitor concentration" to 0% activity. c. Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Self-Validation & Controls:
-
Positive Control: Oseltamivir Carboxylate, a known potent NAI.[23]
-
Negative Control: Vehicle (DMSO) only, to define 100% enzyme activity.
-
Background Control: Wells with substrate and buffer but no enzyme, to subtract background fluorescence.
-
The linearity of the enzymatic reaction over the measurement period must be confirmed to ensure initial velocity kinetics are being measured.
Experiment 2: Assessing Specific Target Engagement
Causality Behind Experimental Choice: This experiment directly compares the core function of each probe: its ability to specifically label the NA enzyme in a complex protein mixture, such as a cell lysate. We will use SDS-PAGE as the readout platform. For this compound, detection will be via in-gel fluorescence after a click reaction. For the biotinylated inhibitor, detection will be via a Western blot-style approach using fluorescently-labeled streptavidin.
Materials:
-
Cell lysate containing NA
-
This compound
-
Alkyne-Fluorophore (e.g., Alkyne-TAMRA)
-
Click Chemistry Reagents: Copper(II) Sulfate (CuSO₄), THPTA ligand, Sodium Ascorbate.[11][24]
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Labeling: Incubate 50 µg of cell lysate with 1 µM this compound for 1 hour at 37°C.
-
Competition Control: In a separate tube, pre-incubate the lysate with a 100-fold excess of unlabeled Oseltamivir Carboxylate for 30 minutes before adding 1 µM this compound. This is a critical control to demonstrate that labeling is specific to the active site.
-
Click Reaction: a. To the labeled lysate, add the click-chemistry cocktail: Alkyne-Fluorophore (final conc. 25 µM), CuSO₄ (final conc. 1 mM), THPTA (final conc. 5 mM), and freshly prepared Sodium Ascorbate (final conc. 5 mM).[24] b. Incubate for 1 hour at room temperature, protected from light.
-
Analysis: Add SDS-PAGE loading buffer, run the samples on a polyacrylamide gel, and visualize the labeled NA protein using a fluorescence gel scanner at the appropriate wavelength for the chosen fluorophore.
Materials:
-
Cell lysate containing NA
-
Biotinylated NAI
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Fluorescently-labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 647)
-
Fluorescence blot scanner
Procedure:
-
Labeling: Incubate 50 µg of cell lysate with 1 µM Biotinylated NAI for 1 hour at 37°C.
-
Competition Control: As in Protocol A, pre-incubate a control sample with excess unlabeled Oseltamivir Carboxylate to demonstrate specificity.
-
SDS-PAGE and Transfer: Run the samples on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane. Note: The inhibitor may dissociate during this process, which is a key difference from the covalent method.
-
Blocking and Probing: a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with fluorescently-labeled streptavidin (diluted in Blocking Buffer as recommended by the manufacturer) for 1 hour at room temperature. c. Wash the membrane extensively with TBST.
-
Analysis: Visualize the detected NA band using a fluorescence blot scanner.
Part 3: Data Summary and Interpretation
The results from these experiments will allow for a direct, quantitative comparison of the two probe types.
Quantitative Data Summary
| Parameter | This compound | Biotinylated NAI | Parent Drug (Oseltamivir) |
| IC₅₀ (nM) | [Experimental Value] | [Experimental Value] | [Experimental Value, e.g., 0.5-12 nM][23] |
| Principle of Detection | Covalent bond formation via Click Chemistry | High-affinity non-covalent Biotin-Streptavidin interaction | - |
| Interaction Type | Covalent (irreversible upon click reaction) | Non-covalent (reversible) | Non-covalent (reversible) |
| Signal Stability | High (covalent link) | Moderate (can dissociate during harsh washes/denaturation) | - |
| Primary Application | Activity-based protein profiling, target ID, in-gel visualization | ELISA, SPR/BLI, Western Blotting | Therapeutic Inhibition |
Interpreting the Results: Choosing the Right Tool for the Job
-
For Potency and Kinetic Studies: Biotinylated inhibitors are superior. Their non-covalent nature makes them ideal for techniques like SPR or ELISA where measuring on-rates, off-rates, and equilibrium binding is the goal. The covalent nature of the clicked this compound makes it unsuitable for these applications.
-
For Robust Target Identification and Visualization: this compound holds a distinct advantage.[25][26] The covalent bond formed during the click reaction ensures that the reporter tag (fluorophore or biotin) remains attached to the target protein even through the harsh, denaturing conditions of SDS-PAGE.[27] This leads to a more reliable and often cleaner signal for in-gel fluorescence or subsequent pull-down for mass spectrometry. With biotinylated probes, there is a risk that the inhibitor will dissociate from the target during the electrophoresis and transfer steps, potentially leading to weaker or no signal.[15]
-
For Live-Cell Imaging: Both probes present challenges and opportunities. SPAAC (copper-free click chemistry) with this compound allows for covalent labeling in living cells.[12] Biotinylated inhibitors can also be used, but their signal depends on the continuous presence of the probe and detection reagents, and intracellular delivery of streptavidin can be difficult.
Conclusion
Both this compound and biotinylated neuraminidase inhibitors are sophisticated and powerful tools for influenza research. They are not, however, interchangeable. The choice between them is dictated by the fundamental nature of the research question.
-
Choose this compound when your goal is to create a permanent, covalent snapshot of target engagement for robust visualization, pull-down, and identification. It excels in activity-based protein profiling.
-
Choose a Biotinylated Inhibitor when your objective is to quantify binding affinity, measure kinetics, or utilize established, highly sensitive detection platforms like ELISA and SPR. It is the tool of choice for detailed pharmacological characterization.
By understanding the distinct mechanisms and applying the rigorous benchmarking protocols described in this guide, researchers can confidently select and validate the optimal probe to accelerate the discovery and development of next-generation neuraminidase inhibitors.
References
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Springer Nature Experiments. Labeling proteins on live mammalian cells using click chemistry. Available from: [Link]
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National Institutes of Health (NIH). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Available from: [Link]
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Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available from: [Link]
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PubMed. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Available from: [Link]
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ResearchGate. Comparison of non-covalent and covalent interactions between an enzyme... Available from: [Link]
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ResearchGate. (PDF) Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Available from: [Link]
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PubMed. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Available from: [Link]
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Drug Hunter. Cheat Sheet for Covalent Enzyme Inhibitors. Available from: [Link]
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ResearchGate. Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. Available from: [Link]
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JETIR. A REVIEW ON RATIONAL DESIGN OF COVALENTLY AND NON-COVALENTLY BINDING ENZYME INHIBITORS. Available from: [Link]
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In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe. Available from: [Link]
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Rockland. Tips for Biotin, Avidin, & Streptavidin. Available from: [Link]
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ResearchGate. (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Available from: [Link]
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ACS Publications. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. Available from: [Link]
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Synthesis of biotinylated bivalent zanamivir analogs as probes for influenza viruses. Available from: [Link]
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RSC Publishing. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. Available from: [Link]
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ResearchGate. Influenza neuraminidase peptide-based conjugate vaccines and biotinylated screening antigens. Available from: [Link]
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Oseltamivir: Mechanism of Action and Clinical Efficacy in Flu Management. Available from: [Link]
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Wikipedia. Oseltamivir. Available from: [Link]
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IISTE.org. Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Available from: [Link]
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Wikipedia. Oseltamivir total synthesis. Available from: [Link]
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PubMed Central (PMC). Zanamivir-Resistant Influenza Viruses with a Novel Neuraminidase Mutation. Available from: [Link]
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Dr.Oracle. What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza?. Available from: [Link]
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Grokipedia. Oseltamivir total synthesis. Available from: [Link]
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NA/Neuraminidase Protein, H7N9 (Biotinylated, EPI439509, HEK293, His). Available from: [Link]
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Roche synthesis. Available from: [Link]
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MDPI. Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Available from: [Link]
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National Institutes of Health (NIH). The role of neuraminidase inhibitors in the treatment and prevention of influenza. Available from: [Link]
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PubMed Central (PMC). Antivirals Targeting the Neuraminidase. Available from: [Link]
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Patsnap Synapse. What is the mechanism of Oseltamivir Phosphate?. Available from: [Link]
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National Institutes of Health (NIH). Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season. Available from: [Link]
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Comparison Guide: Confirming Target Engagement of 5-Azido Oseltamivir with Mass Spectrometry
Abstract
Confirming that a therapeutic agent engages its intended molecular target within the complex milieu of a living cell is a cornerstone of modern drug development. This guide provides a comprehensive comparison of methodologies for validating the target engagement of 5-Azido Oseltamivir, a chemically tractable probe derived from the neuraminidase inhibitor Oseltamivir. We present a detailed rationale and experimental workflow for utilizing mass spectrometry-based chemical proteomics as the gold standard for unambiguous target identification and off-target profiling. This is contrasted with traditional, lower-throughput methods to provide researchers, scientists, and drug development professionals with a clear understanding of the available tools and the critical insights that high-resolution mass spectrometry can provide.
The Imperative of On-Target Validation in Drug Discovery
The central hypothesis of targeted drug discovery is that modulating a specific protein target will result in a desired therapeutic outcome. However, a molecule's efficacy and toxicity are direct consequences of its interactions with the entire proteome. Therefore, rigorously confirming that a drug candidate binds its intended target in situ—and identifying any unintended interactions (off-targets)—is not merely a validation step but a critical juncture that informs lead optimization, predicts potential side effects, and ultimately de-risks clinical progression. Traditional methods often rely on purified components or biased detection, which can fail to capture the nuance of drug-protein interactions in a native biological system.
Oseltamivir: A Case Study in Targeted Inhibition
Oseltamivir (marketed as Tamiflu) is an antiviral medication used to treat and prevent influenza A and B infections.[1][2] It is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[3][4]
Mechanism of Action: The primary molecular target of oseltamivir carboxylate is the influenza virus neuraminidase enzyme.[1][5] This enzyme is crucial for the virus's lifecycle, as it cleaves sialic acid residues on the host cell surface, allowing newly formed viral particles to be released and spread the infection.[1][5] By competitively inhibiting the active site of neuraminidase, oseltamivir carboxylate traps the virions on the cell surface, effectively halting the propagation of the virus.[2][3]
Introducing the Probe: this compound To study this interaction directly within a complex biological sample, we utilize a chemical probe: this compound. This molecule is a carefully designed analog of Oseltamivir where a minimally perturbing azide (-N₃) group has been synthetically incorporated.[6][7][8] This azide functions as a "bioorthogonal handle." Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes.[9][10][11] The azide group is chemically inert to biological functionalities but can be selectively reacted with a partner molecule, typically an alkyne, in a process known as "click chemistry."[12][13][14] This allows us to "click" on a reporter tag (like biotin) for enrichment, enabling the subsequent identification of the binding protein.
Mass Spectrometry-Based Chemical Proteomics: An Unbiased Approach
Mass spectrometry (MS)-based proteomics has become an indispensable technology in drug discovery for its ability to identify and quantify thousands of proteins from complex samples with high sensitivity and specificity.[15][16] When combined with chemical probes like this compound, it provides a powerful, unbiased platform for target identification.[17][18]
The core principle is straightforward:
-
Treat: Introduce the this compound probe to the biological system (e.g., virus-infected cells). The probe will bind to its target(s).
-
Click: Lyse the cells and perform a click reaction to covalently attach a biotin-alkyne reporter tag to the azide group on the probe, which is now bound to its protein target.[19]
-
Enrich: Use streptavidin-coated beads to selectively pull down the biotinylated probe-protein complexes.
-
Identify: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein(s) that were bound to the probe.
This compound-centric approach is superior for target discovery because it makes no prior assumptions about the drug's binding partners, enabling the simultaneous discovery of the intended target and any unforeseen off-targets.[19]
Comparative Analysis of Target Engagement Methodologies
While MS-based proteomics offers the most comprehensive view, it is essential to understand its performance in the context of alternative methods.
| Feature | Mass Spectrometry (with Chemical Probe) | Western Blotting | Fluorescence Microscopy | Isothermal Titration Calorimetry (ITC) |
| Principle | Unbiased identification of enriched proteins | Antibody-based detection of a specific protein | Visualization of a fluorescently tagged molecule | Measures heat change upon binding |
| Output | Protein Identity & Relative Abundance | Protein Presence/Absence (Semi-quantitative) | Subcellular Localization | Binding Affinity (Kᴅ), Stoichiometry |
| Context | Intact cells, lysates | Lysates | Live or fixed cells | Purified protein & compound |
| Off-Target ID | Excellent | None | Poor (requires co-localization) | None |
| Throughput | Moderate to High | Low | Low to Moderate | Low |
| Requirement | Chemical probe, Mass Spectrometer | Specific primary antibody | Fluorescently-tagged probe | Purified, stable protein |
| Key Advantage | Unbiased, proteome-wide discovery | Simple, widely available | Spatial information | Gold standard for biophysical affinity |
| Key Limitation | Requires specialized instrumentation & expertise | Biased, antibody-dependent | Fluorophore may alter binding | Lacks cellular context |
As the table illustrates, methods like Western Blotting are inherently biased; you can only find what you are looking for with a specific antibody. Fluorescence microscopy provides valuable spatial context but requires that the fluorescent tag does not interfere with the drug's binding, a significant caveat. ITC provides precise biophysical data but does so in a highly artificial system of two purified components. The MS-based chemical proteomics workflow is the only method that enables unbiased, proteome-wide target and off-target discovery in a relevant biological context.
The Gold-Standard Workflow: Target ID via Click Chemistry and LC-MS/MS
This section details a self-validating experimental plan designed to deliver high-confidence target identification for this compound. The inclusion of rigorous controls is paramount to ensuring the trustworthiness of the results.
Caption: Experimental workflow for identifying this compound targets.
Experimental Protocols
Protocol 1: Cellular Treatment and Lysis Causality: This protocol includes the most critical control for validating target specificity. The "Competition Group" is essential. If this compound truly binds to the same site as the parent drug, pre-treatment with a large excess of unlabeled Oseltamivir should prevent the probe from binding, leading to a significant reduction of the target protein's signal in the final MS analysis.
-
Cell Culture: Plate influenza-infected A549 cells (or other relevant cell line) and grow to ~80% confluency.
-
Controls: Prepare three sets of plates:
-
Vehicle Control: Treat with DMSO.
-
Probe Treatment: Treat with 10 µM this compound.
-
Competition Control: Pre-treat with 1 mM Oseltamivir for 1 hour, then add 10 µM this compound.
-
-
Incubation: Incubate all plates for 4 hours at 37°C.
-
Harvesting: Wash cells three times with ice-cold PBS to remove unbound probe.
-
Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape, collect, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
Protocol 2: Bioorthogonal Ligation (Click Chemistry) Causality: This step covalently attaches the biotin reporter tag for enrichment. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient.[10][14] Freshly prepared reagents are crucial for robust reaction kinetics.
-
Prepare Lysate: Dilute 1 mg of protein from each condition to 1 mg/mL in PBS.
-
Prepare Click-Mix: For each sample, prepare a fresh click-mix containing:
-
Biotin-Alkyne (100 µM final concentration)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
-
Copper(II) Sulfate (CuSO₄) (1 mM final concentration)
-
-
Reaction: Add the click-mix to the lysate and incubate for 1 hour at room temperature with gentle rotation.
Protocol 3: Enrichment of Biotinylated Proteins Causality: High-capacity streptavidin magnetic beads are used to efficiently capture the biotinylated protein complexes, separating them from the vast majority of the cellular proteome. Extensive washing is critical to minimize non-specific binders.
-
Bead Preparation: Pre-wash high-capacity streptavidin magnetic beads three times with lysis buffer.
-
Binding: Add the pre-washed beads to the click-reacted lysate and incubate for 1.5 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with:
-
0.5% SDS in PBS (2x)
-
4 M Urea in 50 mM Ammonium Bicarbonate (2x)
-
50 mM Ammonium Bicarbonate (3x)
-
Protocol 4: On-Bead Digestion Causality: Digesting the proteins into peptides while they are still bound to the beads is an effective way to reduce sample handling losses and contamination.
-
Reduction & Alkylation: Resuspend beads in 50 mM Ammonium Bicarbonate. Add DTT to 10 mM and incubate for 30 minutes at 56°C. Cool to room temperature, then add iodoacetamide to 25 mM and incubate for 30 minutes in the dark.
-
Digestion: Add sequencing-grade trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C with shaking.
-
Peptide Collection: Pellet the beads and collect the supernatant containing the peptides. Acidify with formic acid to a final concentration of 1%.
Protocol 5: LC-MS/MS Analysis Causality: High-resolution Orbitrap mass spectrometers are ideal for complex proteomic samples, providing the mass accuracy and scan speed needed for confident peptide identification and quantification.
-
Chromatography: Load the peptide sample onto a C18 reverse-phase analytical column and separate using a 90-minute gradient of increasing acetonitrile.
-
Mass Spectrometry: Analyze the eluting peptides on a Q-Exactive or Orbitrap mass spectrometer operating in a data-dependent acquisition (DDA) mode.[20]
-
MS1 Scan: Acquire full scans at a resolution of 70,000.
-
MS2 Scan: Select the top 15 most intense precursor ions for fragmentation by HCD, acquiring MS2 spectra at a resolution of 17,500.
-
Data Analysis and Interpretation
The final and most critical step is to turn raw data into biological insight.
Caption: Bioinformatic workflow for identifying true binding partners.
-
Database Search: Process raw MS files using a software platform like MaxQuant. Search against a relevant protein database (e.g., Human UniProt + Influenza virus) to identify peptides and quantify proteins using label-free quantification (LFQ).
-
Statistical Analysis: Import the protein quantification data into a statistical environment. Compare the LFQ intensities from the "Probe Group" against both the "Vehicle Control" and, most importantly, the "Competition Control."
-
Hit Identification: A true target of this compound will be a protein that is:
-
Significantly enriched in the Probe Group vs. the Vehicle Control.
-
Significantly depleted in the Competition Group vs. the Probe Group.
-
-
Visualization: Generate a volcano plot comparing the Probe vs. Competition groups. True, specific binders will show a large negative fold-change and high statistical significance. Neuraminidase should be a primary and obvious hit. Any other proteins that meet these criteria are potential off-targets worthy of further investigation.
Conclusion: A Self-Validating System for High-Confidence Target Identification
The described workflow, combining a well-designed chemical probe with the analytical power of high-resolution mass spectrometry, represents a robust, self-validating system. The inclusion of a competitive displacement control is the lynchpin of this approach, providing an internal mechanism to distinguish specific, pharmacologically relevant interactions from non-specific background binding. This strategy moves beyond simply asking "does my drug bind its target?" to comprehensively mapping its interaction landscape within the proteome, providing invaluable insights that accelerate the development of safer, more effective therapeutics.
References
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
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Moscona, A. (2005). Oseltamivir resistance — disabling our primary antiviral weapon. New England Journal of Medicine, 353(25), 2633-2636. [Link]
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Zubarev, R. A. (2022). Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. Biochemistry (Moscow), 87(9), 983-994. [Link]
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Shinde, S. D., & De, S. (2023). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Cureus, 15(10), e47248. [Link]
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Santini, G., et al. (2024). Mass Spectrometry Proteomics: A Key to Faster Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Kubo, S., et al. (2010). The mechanisms of delayed onset type adverse reactions to oseltamivir. Journal of toxicological sciences, 35(4), 581-586. [Link]
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Sirion, U., et al. (2014). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Journal of Applicable Chemistry, 3(4), 1735-1741. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Azido Oseltamivir for Laboratory Professionals
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 5-Azido Oseltamivir is a critical intermediate in pharmaceutical synthesis, its azide functional group necessitates a meticulous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe deactivation and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus is on providing not just a protocol, but a deep understanding of the chemical principles that underpin these essential safety procedures.
Understanding the Hazard Profile of this compound
This compound, a key intermediate in the synthesis of the antiviral medication Oseltamivir, possesses a unique set of properties that demand careful consideration. The primary hazard is associated with the organic azide group, which is known for its potential reactivity and toxicity.
A Safety Data Sheet (SDS) for this compound classifies it as "Harmful if swallowed" (H302)[1]. The SDS also provides the crucial directive to "Dispose of contents/container in accordance with local/regional/national/international regulations" (P501)[1]. While the SDS does not classify it as explosive, all organic azides should be handled with caution due to their potential for energetic decomposition[2].
Assessing the Stability of this compound
The stability of organic azides is a critical factor in their safe handling. Two widely accepted guidelines help in assessing this stability: the carbon-to-nitrogen ratio and the "Rule of Six"[1][2][3].
-
Carbon-to-Nitrogen Ratio: A general rule of thumb is that organic azides are considered to be more stable when the number of carbon atoms is greater than the number of nitrogen atoms[2][3][4]. A more precise formula is (NC + NO)/NN ≥ 3, where NC is the number of carbon atoms, NO is the number of oxygen atoms, and NN is the number of nitrogen atoms[4][5]. For this compound (C16H26N4O4), this calculation is (16 + 4) / 4 = 5. This value is significantly greater than 3, suggesting a relatively stable compound that is not prone to spontaneous explosive decomposition under normal laboratory conditions[4][5].
-
The Rule of Six: This guideline suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution within the molecule to render it relatively safe[2][3]. This compound, with its 16 carbon atoms and a single azide group, comfortably meets this criterion.
The Core Principle: Chemical Deactivation Before Disposal
The cornerstone of safely managing this compound waste is chemical deactivation. The azide functional group should be converted into a more stable and less hazardous form before it is designated for final disposal. The Staudinger reduction is a highly effective and mild method for this purpose, converting the organic azide into a stable amine[6][7][8][9].
The Staudinger Reduction: A Safe and Efficient Deactivation Method
The Staudinger reduction involves the reaction of an organic azide with a phosphine, typically triphenylphosphine (PPh3), to form an iminophosphorane intermediate. This intermediate is then hydrolyzed to yield the corresponding primary amine and triphenylphosphine oxide, a stable and non-hazardous byproduct[6][7][8][9]. The reaction is generally high-yielding and proceeds with the evolution of nitrogen gas[9].
Step-by-Step Protocol for the Disposal of this compound
This protocol outlines the chemical deactivation of this compound followed by the appropriate disposal of the resulting waste stream.
Materials Required
-
This compound waste (solid or in a compatible organic solvent)
-
Triphenylphosphine (PPh3)
-
Anhydrous tetrahydrofuran (THF)
-
Water (deionized or distilled)
-
Appropriate reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Designated hazardous waste container
Deactivation Procedure (Staudinger Reduction)
This procedure must be performed in a certified chemical fume hood.
-
Preparation:
-
Quantify the amount of this compound waste to be treated.
-
For every 1 gram of this compound (molecular weight: 338.4 g/mol ), you will need approximately 1.1 grams of triphenylphosphine (molecular weight: 262.29 g/mol ), which is a slight molar excess.
-
-
Reaction Setup:
-
In a round-bottom flask of appropriate size, dissolve the this compound waste in anhydrous tetrahydrofuran (THF). A concentration of approximately 0.1 M is a safe starting point.
-
Begin stirring the solution with a magnetic stir bar.
-
-
Addition of Triphenylphosphine:
-
Slowly add the calculated amount of triphenylphosphine to the stirring solution at room temperature.
-
You may observe the evolution of nitrogen gas (bubbling). This is a positive indication that the reaction is proceeding.
-
-
Reaction Completion:
-
Hydrolysis:
-
After the initial reaction period, add water to the reaction mixture to hydrolyze the iminophosphorane intermediate. A volume of water equal to about 10% of the THF volume is sufficient.
-
Continue stirring for an additional 30 minutes.
-
Waste Segregation and Disposal
-
Waste Characterization: The resulting solution now contains the corresponding amine of this compound, triphenylphosphine oxide, and the THF solvent. While the primary hazard of the azide has been eliminated, this mixture is still considered chemical waste and must be disposed of accordingly.
-
Containerization:
-
Transfer the deactivated solution to a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.
-
Do not overfill the container; leave at least 10% headspace.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
List all the components of the waste stream: "Deactivated this compound (Amine derivative), Triphenylphosphine Oxide, Tetrahydrofuran, Water."
-
Indicate the approximate concentrations of each component.
-
-
Final Disposal:
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal by your institution's licensed hazardous waste management service.
-
Regulatory Compliance: Adhering to EPA and OSHA Standards
The disposal of any chemical waste from a laboratory is subject to federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established guidelines for the management of hazardous waste[11][12][13][14][15][16][17][18].
-
RCRA Classification: While this compound is not explicitly a P- or U-listed hazardous waste, its azide functionality places it under the characteristic of reactivity (D003) if it is determined to be unstable or water-reactive[11][12][15][19][20]. To ensure compliance and safety, it is best practice to manage all azide-containing waste as reactive hazardous waste.
-
OSHA Laboratory Standard: OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to have a written Chemical Hygiene Plan that includes procedures for the safe handling and disposal of hazardous chemicals[14][16][17][18]. The procedures outlined in this guide are designed to be in compliance with these requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe deactivation and disposal of this compound.
Summary of Key Information
| Parameter | Guideline/Information | Reference(s) |
| Primary Hazard | Harmful if swallowed (H302). Organic azide functionality requires cautious handling. | [1] |
| Stability Assessment | (NC + NO)/NN = 5 (>>3). Meets "Rule of Six." Considered relatively stable. | [2][3][4][5] |
| Deactivation Method | Staudinger Reduction with Triphenylphosphine. | [6][7][8][9] |
| Solvent | Anhydrous Tetrahydrofuran (THF). | [6][10] |
| Waste Classification | Treat as Reactive Hazardous Waste (potential D003). | [11][12][15][19][20] |
| Final Disposal | Via a licensed hazardous waste management service. Do not pour down the drain. | [1][21][22][23][24][25] |
By adhering to this comprehensive guide, laboratory professionals can confidently and safely manage this compound waste, upholding the highest standards of laboratory safety and environmental responsibility.
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A Researcher's Guide to Safety: Personal Protective Equipment for Handling 5-Azido Oseltamivir
Welcome to your essential safety and operational guide for handling 5-Azido Oseltamivir. As a critical intermediate in synthesizing antiviral agents and probes, this molecule presents a unique dual-hazard profile that demands rigorous safety protocols. This document provides in-depth, procedural guidance rooted in established chemical safety principles to ensure your protection and the integrity of your research. We will move beyond simple checklists to explain the causality behind each recommendation, empowering you to work with confidence and safety.
The Dual-Hazard Profile of this compound
Understanding the "why" is the foundation of effective safety. This compound is not a typical laboratory reagent. Its risk profile arises from two distinct sources: its potent bioactivity as an Oseltamivir derivative and the energetic nature of the azide functional group.
-
Bioactivity Hazard (Oseltamivir Backbone): Oseltamivir is a potent neuraminidase inhibitor, the active component in the antiviral medication Tamiflu®.[1][2] Accidental exposure (e.g., inhalation, skin contact, or ingestion) could lead to unintended pharmacological effects.[3][4] Safety data for Oseltamivir and its derivatives highlight risks such as skin and eye irritation, allergic reactions, and harm if swallowed or inhaled.[4][5]
-
Chemical Reactivity Hazard (Azide Group): The azido functional group (-N₃) classifies this molecule as an organic azide. Organic azides are energetic materials, meaning they can decompose rapidly and exothermically, posing a significant explosion hazard.[6][7] This decomposition can be triggered by heat, light, pressure, or physical shock.[6][8] The stability of organic azides is a critical concern, and they are known to react violently with acids, heavy metals, and certain solvents.[9][10]
Therefore, our safety strategy must address both the biological and chemical risks simultaneously.
Core Personal Protective Equipment (PPE) Directives
All handling of this compound, in any quantity, must be performed within a certified chemical fume hood.[11][12] The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye & Face | ANSI Z87.1-rated safety glasses with side shields (minimum). A full-face shield worn over safety glasses is required when handling >1 gram or neat material. | Protects against splashes of solvents and reagents. The face shield provides an additional layer of protection from the energy release in the event of unexpected rapid decomposition (explosion) of the azide compound.[10][11] |
| Hand | Nitrile gloves (minimum 4 mil thickness). Consider double-gloving. | Provides a barrier against skin contact with the bioactive compound and solvents.[11] Nitrile offers good chemical resistance. Double-gloving is a best practice when handling potent compounds to minimize exposure during glove removal (doffing). |
| Body | Flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[11] A flame-resistant lab coat is essential due to the explosive and flammable nature of organic azides and the solvents often used with them. |
| Respiratory | Not typically required when handling small quantities inside a certified fume hood. | A properly functioning chemical fume hood provides adequate protection against inhalation of vapors or aerosols.[10] If there is a risk of aerosol generation outside of a fume hood, a risk assessment must be conducted to determine the need for respiratory protection (e.g., an N95 respirator).[13] |
Operational Plan: A Step-by-Step Procedural Workflow
Adherence to a strict, logical workflow is critical for safety. The following diagram and steps outline the process from preparation to completion of your work.
Caption: Experimental Workflow for Handling this compound.
Detailed Steps:
-
Designate Work Area: Clearly demarcate the area within the fume hood where all handling will occur. Line this area with absorbent paper to contain minor spills.[12]
-
Inspect PPE: Before starting, visually inspect all PPE for defects (e.g., cracks in glasses, tears in gloves).
-
Don PPE: Put on your PPE in the following order: lab coat, safety glasses, face shield (if required), and then gloves (don the outer pair last if double-gloving).
-
Handle Compound:
-
Crucially, use only plastic, ceramic, or glass spatulas and tools. Metal spatulas can form shock-sensitive and highly explosive heavy metal azides.[9][12]
-
Avoid scratching or applying friction to the solid material.[11]
-
Never use ground glass joints for glassware containing organic azides, as friction can cause detonation.[12]
-
Do not use halogenated solvents like dichloromethane or chloroform, as these can form extremely unstable di- and tri-azidomethane.[6][9]
-
-
Quench/Work-up: If your procedure involves quenching residual azide, do so carefully according to your validated protocol before proceeding with work-up.
-
Decontaminate Surfaces: After handling is complete, wipe down the designated work surface and any equipment with a pH > 9 buffer solution, followed by 70% ethanol, to decontaminate any residual azide.[11]
-
Segregate Waste: All azide-containing waste, including contaminated consumables (gloves, paper towels, pipette tips), must be placed in a clearly labeled, dedicated "Azide Waste" container.[7][8]
-
Doff (Remove) PPE: Remove PPE in a manner that prevents cross-contamination. A common procedure is: outer gloves (if used), face shield, lab coat, inner gloves, and finally safety glasses.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Emergency & Spill Management
In Case of Personal Exposure:
-
Skin: Immediately rinse the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eyes: Flush with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][14]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Small Spill Inside a Fume Hood (<250 mg or <250 mL of solution):
-
Alert others in the immediate area.
-
Confine the spill using absorbent pads. Do not use combustible materials like paper towels for large spills of neat material.
-
Cover the spill with an absorbent material.
-
Carefully clean the area with a pH > 9 buffer solution.[11]
-
Collect all cleanup materials into the dedicated "Azide Waste" container.[11]
Large Spill or Any Spill Outside a Fume Hood:
-
EVACUATE: Immediately alert everyone and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors and post warning signs.[11]
-
REPORT: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Disposal Plan: A Critical Final Step
Improper disposal of azide waste is a primary cause of laboratory incidents.
-
NEVER Pour Down the Drain: Azides can react with copper or lead in plumbing to form highly explosive metal azides.[10][15]
-
Dedicated Waste Streams: All waste contaminated with this compound, including solutions, solids, and contaminated labware, must be collected in a designated hazardous waste container labeled "Azide Contaminated Waste."[7][11]
-
Avoid Mixing Wastes: Crucially, do not mix azide waste with acidic waste streams. This mixture can generate highly toxic and explosive hydrazoic acid (HN₃).[9]
-
Follow Institutional Protocols: Dispose of the segregated azide waste through your institution's official chemical waste program.[9]
By integrating these principles of hazard assessment, diligent PPE use, and strict adherence to operational and disposal protocols, you can safely and effectively utilize this compound in your research endeavors.
References
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
University of Victoria. (2022). Azides - Safe Work Procedure. [Link]
-
Pentzer, E. (2018). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. [Link]
-
Drugs.com. (2025). Oseltamivir: Uses, Dosage, Side Effects, Warnings. [Link]
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University of New Mexico Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]
-
Centers for Disease Control and Prevention. (2025). Emergency Use Instructions (EUI) Fact Sheet for Healthcare Providers: Oseltamivir. [Link]
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Nickson, C. P., et al. (2009). Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza. PMC. [Link]
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Patel, K., & Recznik, M. (2023). Oseltamivir. StatPearls - NCBI Bookshelf. [Link]
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University of California, Santa Barbara. Synthesizing, Purifying, and Handling Organic Azides. [Link]
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Cleveland Clinic. (2023). Tamiflu (Oseltamivir): Uses & Side Effects. [Link]
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Verbeek, J. H., et al. (2020). Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. PubMed Central. [Link]
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SynZeal. Safety Data Sheet - Oseltamivir EP Impurity B. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
